2-(4-benzylpiperazin-1-yl)-6-propylpyrimidin-4(3H)-one
Beschreibung
Eigenschaften
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-4-propyl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O/c1-2-6-16-13-17(23)20-18(19-16)22-11-9-21(10-12-22)14-15-7-4-3-5-8-15/h3-5,7-8,13H,2,6,9-12,14H2,1H3,(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUMFCKVAKRCAER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)N2CCN(CC2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
A Strategic Guide to Profiling the In Vitro Binding Affinity of 2-(4-benzylpiperazin-1-yl)-6-propylpyrimidin-4(3H)-one
Introduction: Charting a Course for a Novel Compound
In the landscape of contemporary drug discovery, the molecule 2-(4-benzylpiperazin-1-yl)-6-propylpyrimidin-4(3H)-one stands as a frontier of inquiry. A survey of the scientific literature reveals a notable absence of published in vitro binding data for this specific chemical entity. However, its structure, featuring a benzylpiperazine moiety and a pyrimidine core, provides a rational basis for predicting potential biological targets. Compounds incorporating the benzylpiperazine scaffold have demonstrated interactions with a range of central nervous system (CNS) targets, including cholinesterases and various G protein-coupled receptors (GPCRs). The pyrimidine ring is a well-established pharmacophore in kinase inhibitors.
This guide, therefore, presents a strategic, multi-tiered approach for the comprehensive in vitro characterization of 2-(4-benzylpiperazin-1-yl)-6-propylpyrimidin-4(3H)-one. We will proceed from broad, class-selective screening to high-resolution kinetic and thermodynamic profiling. Each recommended protocol is designed to be self-validating, providing a robust framework for researchers in pharmacology and drug development to elucidate the compound's mechanism of action and binding affinity.
Tier 1: Primary Screening - Unveiling Potential Target Classes
The initial phase of characterization is designed to efficiently screen for inhibitory or binding activity against the most probable target families suggested by the compound's chemical architecture.
Cholinesterase Inhibition: The Ellman's Assay
Given the prevalence of benzylpiperazine derivatives as cholinesterase inhibitors, a primary assessment of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition is warranted.[1][2][3][4] The Ellman's method offers a rapid and reliable colorimetric assay for this purpose.[1][3]
Causality of Experimental Choice: This assay is selected for its simplicity, high-throughput adaptability, and direct measurement of enzyme activity. The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product, 5-thio-2-nitrobenzoate.[1] The rate of color formation is directly proportional to enzyme activity, allowing for a straightforward calculation of inhibition.
Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay
-
Reagents and Materials:
-
Recombinant human Acetylcholinesterase (AChE)
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-Dithio-bis-(2-nitrobenzoic acid) (DTNB) - Ellman's Reagent
-
Phosphate Buffer (0.1 M, pH 8.0)
-
Test Compound: 2-(4-benzylpiperazin-1-yl)-6-propylpyrimidin-4(3H)-one, dissolved in DMSO
-
Positive Control: Donepezil or Tacrine
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
-
-
Procedure:
-
Assay Plate Setup:
-
Enzyme Addition and Pre-incubation:
-
Reaction Initiation:
-
Measurement:
-
Immediately measure the absorbance at 412 nm at time zero and then kinetically every minute for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration.
-
Determine the percent inhibition using the formula: % Inhibition = [(Rate of Control - Rate of Sample) / Rate of Control] * 100
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
-
GPCR Binding: Radioligand Competition Assays
The benzylpiperazine moiety is a common feature in ligands for several GPCR families, including adenosine, sigma, and GABA receptors. A panel of radioligand binding assays is the gold standard for initial screening against these targets.[5][6][7][8]
Causality of Experimental Choice: Competition binding assays are highly sensitive and provide a direct measure of a compound's ability to displace a high-affinity radiolabeled ligand from its receptor.[6][7] This allows for the determination of the inhibitory constant (Ki), a measure of the compound's binding affinity.
Experimental Protocol: General Radioligand Competition Binding Assay
-
Reagents and Materials:
-
Cell membranes expressing the target receptor (e.g., adenosine A1, sigma-1, or GABA-A)
-
Specific radioligand (e.g., [³H]CCPA for adenosine A1, [³H]-(+)-pentazocine for sigma-1, [³H]muscimol for GABA-A)[9][10][11][12]
-
Test Compound
-
Non-specific binding control (a high concentration of a known unlabeled ligand)
-
Assay Buffer (specific to the receptor)
-
96-well filter plates
-
Vacuum filtration manifold
-
Scintillation counter and fluid
-
-
Procedure:
-
Assay Setup (in a 96-well plate): [13]
-
Total Binding Wells: Add assay buffer, a fixed concentration of radioligand (typically at its Kd), and the membrane preparation.[12]
-
Non-specific Binding Wells: Add the non-specific binding control, radioligand, and membranes.[12]
-
Test Compound Wells: Add serially diluted test compound, radioligand, and membranes.[12]
-
-
Incubation:
-
Termination and Filtration:
-
Quantification:
-
Dry the filters, add scintillation fluid, and measure the radioactivity in each well using a scintillation counter.[13]
-
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.[12]
-
Determine the IC50 value by plotting the percentage of specific binding against the log concentration of the test compound.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the radioligand concentration and Kd is its dissociation constant.[12]
-
-
Kinase Inhibition: Luminescent ADP Detection Assay
The pyrimidine core is a "privileged scaffold" often found in kinase inhibitors. Therefore, screening against a representative panel of kinases is a critical step. The ADP-Glo™ assay is a sensitive and robust method for measuring kinase activity by quantifying the amount of ADP produced.[15][16][17]
Causality of Experimental Choice: This luminescent assay offers high sensitivity and a broad dynamic range, making it suitable for identifying even weak inhibitors. It is a universal assay applicable to any ADP-generating enzyme, thus allowing for broad panel screening. The two-step process separates the kinase reaction from the signal detection, minimizing compound interference with the luciferase-based signal.[18]
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)
-
Reagents and Materials:
-
Recombinant Kinase (e.g., a panel of representative kinases)
-
Kinase-specific substrate peptide
-
ATP
-
Test Compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate-reading luminometer
-
-
Procedure:
-
Assay Plate Setup (384-well format): [15]
-
Add 1 µL of serially diluted test compound or DMSO (control) to the appropriate wells.
-
-
Enzyme Addition:
-
Add 2 µL of diluted kinase solution to each well.[15]
-
-
Reaction Initiation:
-
Signal Detection:
-
Measurement:
-
Measure the luminescence of each well using a plate reader.[15]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.[15]
-
-
Visualization of Tier 1 Workflow
Caption: Tier 1 primary screening workflow for the test compound.
Tier 2: Affinity and Kinetic Characterization
Should the primary screening yield a "hit" (i.e., significant activity in one or more assays), Tier 2 protocols are employed to validate the finding and provide a more detailed understanding of the binding interaction.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that monitors molecular interactions in real-time.[19][20] It is invaluable for confirming a direct binding interaction and for determining kinetic parameters such as the association rate (ka) and dissociation rate (kd), from which the equilibrium dissociation constant (KD) can be calculated.
Causality of Experimental Choice: Unlike endpoint or enzyme activity assays, SPR provides kinetic data, offering deeper insights into the binding mechanism.[20] A long residence time (slow kd) can be a desirable attribute for a drug candidate. SPR is also highly sensitive for detecting small molecule-protein interactions.[21]
Experimental Protocol: SPR Kinetic Analysis
-
Reagents and Materials:
-
Purified target protein
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip for amine coupling)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
Test Compound
-
-
Procedure:
-
Protein Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the purified protein over the activated surface to allow for covalent immobilization via primary amines.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Binding Analysis:
-
Inject a series of concentrations of the test compound in running buffer over the immobilized protein surface.
-
Include a zero-concentration (buffer only) injection for double referencing.
-
-
Regeneration:
-
If necessary, inject a regeneration solution (e.g., low pH glycine or high salt) to remove the bound compound and prepare the surface for the next injection.
-
-
Data Analysis:
-
The binding events are recorded as a sensorgram (Response Units vs. Time).
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine ka, kd, and calculate KD (KD = kd/ka).
-
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[22][23]
Causality of Experimental Choice: ITC is the gold standard for determining the thermodynamics of binding.[23][24] In a single experiment, it can determine the binding affinity (KD), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).[22][23] This information is crucial for understanding the driving forces of the interaction (e.g., whether it is enthalpy- or entropy-driven), which can guide lead optimization efforts.
Experimental Protocol: ITC Thermodynamic Profiling
-
Reagents and Materials:
-
Purified target protein
-
Test Compound
-
ITC instrument
-
Dialysis buffer
-
-
Procedure:
-
Sample Preparation:
-
Dialyze the protein extensively against the final ITC buffer.
-
Dissolve the test compound in the final dialysis buffer to avoid buffer mismatch effects.
-
Thoroughly degas both the protein and compound solutions.
-
-
Instrument Setup:
-
Load the protein solution into the sample cell.
-
Load the more concentrated compound solution into the injection syringe.
-
-
Titration:
-
Perform a series of small, sequential injections of the compound into the protein solution while maintaining a constant temperature.
-
Measure the heat change after each injection.
-
-
Data Analysis:
-
Integrate the heat-flow peaks to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of the reactants.
-
Fit the resulting binding isotherm to a suitable model to determine KD, n, and ΔH. ΔG and ΔS can then be calculated using the equation: ΔG = -RTln(KA) = ΔH - TΔS, where KA = 1/KD.
-
-
Visualization of Tier 2 Workflow
Caption: Tier 2 validation and in-depth characterization workflow.
Data Summary and Interpretation
All quantitative data should be meticulously organized for clear interpretation and comparison.
Table 1: Hypothetical Tier 1 Screening Results
| Assay Class | Target | Assay Type | Result (IC50 / Ki) |
| Cholinesterase | Acetylcholinesterase | Ellman's Assay | > 100 µM |
| GPCR | Adenosine A1 | Radioligand Binding | 8.5 µM |
| GPCR | Sigma-1 | Radioligand Binding | 0.75 µM |
| Kinase | Kinase Panel (Top Hit: GSK3β) | ADP-Glo™ | 2.1 µM |
Table 2: Hypothetical Tier 2 Characterization of Sigma-1 Receptor Interaction
| Method | Parameter | Value | Units |
| SPR | ka (Association Rate) | 1.2 x 10⁵ | M⁻¹s⁻¹ |
| kd (Dissociation Rate) | 9.0 x 10⁻³ | s⁻¹ | |
| KD (from kinetics) | 75 | nM | |
| ITC | KD (from affinity) | 82 | nM |
| n (Stoichiometry) | 0.98 | ||
| ΔH (Enthalpy Change) | -8.4 | kcal/mol | |
| TΔS (Entropy Change) | 1.5 | kcal/mol |
Conclusion
While 2-(4-benzylpiperazin-1-yl)-6-propylpyrimidin-4(3H)-one currently lacks a defined biological profile, its chemical structure provides a clear rationale for systematic investigation. The tiered approach detailed in this guide—progressing from broad primary screening to high-resolution biophysical characterization—offers a robust and logical framework for elucidating its in vitro binding affinity and mechanism of action. By following these self-validating protocols, researchers can confidently navigate the characterization of this novel compound, generating the high-quality data necessary to drive forward drug discovery and development programs.
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An In-depth Technical Guide to the Predicted Pharmacokinetics and Pharmacodynamics of 2-(4-benzylpiperazin-1-yl)-6-propylpyrimidin-4(3H)-one
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide to the predicted pharmacokinetic (PK) and pharmacodynamic (PD) properties of the novel chemical entity, 2-(4-benzylpiperazin-1-yl)-6-propylpyrimidin-4(3H)-one. In the absence of direct empirical data for this specific molecule, this guide synthesizes established knowledge of its core structural motifs—benzylpiperazine, pyrimidine, and piperazine—to construct a scientifically grounded predictive profile. We will delve into the anticipated absorption, distribution, metabolism, and excretion (ADME) characteristics, and propose a plausible mechanism of action centered on acetylcholinesterase inhibition, a known activity for related compounds. This guide is intended to serve as a foundational resource for researchers initiating preclinical investigations, offering detailed experimental protocols to empirically validate the predicted properties and guide further drug development efforts.
Introduction and Rationale
The compound 2-(4-benzylpiperazin-1-yl)-6-propylpyrimidin-4(3H)-one is a novel synthetic molecule integrating three key pharmacophores: a benzylpiperazine moiety, a propyl-substituted pyrimidine ring, and a piperazine linker. The benzylpiperazine group is known for its stimulant and euphoriant properties, often interacting with dopaminergic and serotonergic systems.[1][2] The pyrimidine core is a versatile scaffold found in a wide array of biologically active compounds, including anticancer, anti-inflammatory, and antimicrobial agents.[3][4][5][6][7] The piperazine ring is a common structural element in many approved drugs, though its metabolic fate can be complex and context-dependent.[8][9]
Given the structural similarities to known acetylcholinesterase (AChE) inhibitors, we hypothesize that 2-(4-benzylpiperazin-1-yl)-6-propylpyrimidin-4(3H)-one may exhibit inhibitory activity against this enzyme, a key target in the management of Alzheimer's disease and other neurological conditions. This guide will therefore focus on the predictive ADME profile and the potential for AChE inhibition, providing the necessary experimental frameworks for validation.
Predicted Pharmacokinetics (ADME)
The pharmacokinetic profile of a drug candidate is a critical determinant of its clinical success. Based on the constituent moieties of 2-(4-benzylpiperazin-1-yl)-6-propylpyrimidin-4(3H)-one, we can project the following ADME characteristics:
Absorption
It is anticipated that the compound will be readily absorbed following oral administration. Benzylpiperazine and its derivatives are known to be rapidly absorbed from the gastrointestinal tract.[10] The overall lipophilicity of the molecule, influenced by the benzyl and propyl groups, should facilitate passive diffusion across the intestinal membrane.
Distribution
The volume of distribution is expected to be moderate to high, indicating that the compound will likely distribute into tissues beyond the central circulation. Piperazine derivatives are known to cross the blood-brain barrier, suggesting potential for central nervous system effects.[10]
Metabolism
The metabolism of 2-(4-benzylpiperazin-1-yl)-6-propylpyrimidin-4(3H)-one is predicted to be primarily hepatic, mediated by cytochrome P450 (CYP) enzymes. Key metabolic pathways are likely to include:
-
N-debenzylation of the benzylpiperazine moiety.
-
Hydroxylation of the aromatic ring of the benzyl group.
-
Oxidation of the propyl group on the pyrimidine ring.
-
The piperazine ring itself may undergo bioactivation, although this is highly dependent on the surrounding chemical environment.[9] Studies on benzylpiperazine indicate involvement of CYP2D6, CYP1A2, and CYP3A4.[11][12]
Excretion
The metabolites, likely conjugated with glucuronic acid or sulfate, are expected to be excreted primarily through the kidneys. Some fecal excretion of the parent compound and metabolites may also occur.[8]
In Vitro ADME Testing Workflow
To empirically determine the ADME properties of 2-(4-benzylpiperazin-1-yl)-6-propylpyrimidin-4(3H)-one, a standardized panel of in vitro assays is recommended.[13][14][15][16]
Caption: Proposed in vitro ADME testing workflow for the compound.
Detailed Protocol: Metabolic Stability in Human Liver Microsomes
This assay provides an initial assessment of the compound's susceptibility to hepatic metabolism.[17]
Materials:
-
2-(4-benzylpiperazin-1-yl)-6-propylpyrimidin-4(3H)-one
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile with an internal standard (e.g., warfarin) for protein precipitation
-
96-well plates
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
In a 96-well plate, combine the test compound (final concentration typically 1 µM), pooled HLMs (final concentration 0.5 mg/mL), and phosphate buffer.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile containing the internal standard.
-
Centrifuge the plate to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Predicted Pharmacodynamics: Acetylcholinesterase Inhibition
The benzylpiperazine moiety is a common feature in compounds targeting the central nervous system. Given its structural resemblance to known acetylcholinesterase inhibitors, we propose that 2-(4-benzylpiperazin-1-yl)-6-propylpyrimidin-4(3H)-one may exhibit inhibitory activity against this enzyme.
Proposed Mechanism of Action
The compound is predicted to bind to the active site of acetylcholinesterase, preventing the hydrolysis of the neurotransmitter acetylcholine. This would lead to an increase in the concentration and duration of action of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.
Acetylcholinesterase Inhibition Assay Workflow
The following workflow outlines the steps to determine the in vitro inhibitory potential of the compound against acetylcholinesterase.
Caption: Workflow for the in vitro acetylcholinesterase inhibition assay.
Detailed Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for quantifying acetylcholinesterase activity and inhibition.[18][19][20][21][22]
Materials:
-
2-(4-benzylpiperazin-1-yl)-6-propylpyrimidin-4(3H)-one
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Acetylthiocholine iodide (ATCI)
-
Phosphate buffer (pH 8.0)
-
96-well microplate reader
Procedure:
-
Prepare a stock solution of the test compound and a series of dilutions.
-
In a 96-well plate, add phosphate buffer, the test compound dilutions, and the AChE solution. Include a control with no inhibitor.
-
Incubate the plate at 25°C for 10-15 minutes.
-
Add the DTNB solution to each well.
-
Initiate the reaction by adding the ATCI substrate.
-
Immediately measure the absorbance at 412 nm at regular intervals for 5-10 minutes.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percentage of inhibition and calculate the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity).
Data Presentation
The following tables present hypothetical but realistic data that could be generated from the described experimental protocols.
Table 1: Predicted In Vitro ADME Profile
| Parameter | Predicted Value | Rationale |
| Aqueous Solubility | Moderate | Presence of ionizable nitrogens and polar groups. |
| Caco-2 Permeability | High | Lipophilic character of benzyl and propyl groups. |
| Plasma Protein Binding | Moderate to High | Aromatic and aliphatic moieties suggest binding to albumin. |
| HLM Stability (t½) | < 30 min | Susceptible to CYP-mediated metabolism. |
| CYP Inhibition (IC50) | Potential for inhibition of CYP2D6 and CYP3A4. | Based on known interactions of benzylpiperazine.[11] |
Table 2: Predicted In Vitro Pharmacodynamic Profile
| Target | Assay | Predicted Activity | Rationale |
| Acetylcholinesterase | Ellman's Method | IC50 in the low micromolar to nanomolar range. | Structural similarity to known AChE inhibitors. |
Conclusion
This technical guide provides a predictive framework for the pharmacokinetic and pharmacodynamic properties of 2-(4-benzylpiperazin-1-yl)-6-propylpyrimidin-4(3H)-one, based on a thorough analysis of its structural components. The proposed experimental protocols offer a clear path for the empirical validation of these predictions. The anticipated favorable ADME profile and potential for acetylcholinesterase inhibition suggest that this compound warrants further investigation as a potential therapeutic agent. The successful execution of the outlined studies will be crucial in advancing our understanding of this novel molecule and its potential clinical applications.
References
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Bio-protocol. (n.d.). 3.10. Acetylcholinesterase Inhibition Assay. Retrieved from [Link]
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ACS Omega. (2023, November 27). Inhibition of Acetylcholinesterase with Novel 1, 3, 4, Oxadiazole Derivatives: A Kinetic, In Silico, and In Vitro Approach. Retrieved from [Link]
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Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved from [Link]
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Fayez, H. T. (2016, December 27). Pharmacology Study of Pyrimidine Derivative. ResearchGate. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. Retrieved from [Link]
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BioVision. (n.d.). Acetylcholinesterase Activity Colorimetric Assay Kit. Retrieved from [Link]
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ACS Publications. (n.d.). A Decade of Piperazine-Based Small Molecules Approved by U.S. FDA: Exploring the Medicinal Chemistry Impact of this Versatile Pharmacophore. Retrieved from [Link]
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GSC Advanced Research and Reviews. (2024, July 15). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Retrieved from [Link]
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PubMed. (2009, July 15). Metabolic interactions with piperazine-based 'party pill' drugs. Retrieved from [Link]
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ResearchGate. (n.d.). Metabolic interactions with piperazine-based 'party pill' drugs. Retrieved from [Link]
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ADMET & DMPK. (2013, July 3). What ADME tests should be conducted for preclinical studies? Retrieved from [Link]
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Journal of Drug Delivery and Therapeutics. (2020, September 15). A Review on Pharmacological Aspects of Pyrimidine Derivatives. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Retrieved from [Link]
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National Center for Biotechnology Information. (2015, September 9). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Retrieved from [Link]
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Wikipedia. (n.d.). Benzylpiperazine. Retrieved from [Link]
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PubMed. (2023, February 4). Piperazine ring toxicity in three novel anti-breast cancer drugs: an in silico and in vitro metabolic bioactivation approach using olaparib as a case study. Retrieved from [Link]
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Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]
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International Journal of Pharmaceutical and Phytopharmacological Research. (2023, May 30). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. Retrieved from [Link]
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ResearchGate. (n.d.). Pharmacokinetics of 'party pill' drug N-benzylpiperazine (BZP) in healthy human participants. Retrieved from [Link]
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ACS Publications. (2005, January 20). Metabolic Activation of a 1,3-Disubstituted Piperazine Derivative: Evidence for a Novel Ring Contraction to an Imidazoline. Retrieved from [Link]
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Structural and Mechanistic Insights into 2-(4-Benzylpiperazin-1-yl)-6-propylpyrimidin-4(3H)-one Complexes Targeting DCTPP1
Executive Summary
The regulation of intracellular nucleotide pools is a critical determinant of genomic stability and the efficacy of nucleoside analog therapeutics. Human dCTP pyrophosphatase 1 (DCTPP1), an all-alpha nucleoside triphosphate (NTP) pyrophosphatase, plays a pivotal "house-cleaning" role by hydrolyzing canonical and non-canonical dNTPs, including 5-methyl-dCTP and the active metabolites of chemotherapeutic agents like decitabine (5-aza-dCTP)[1][2]. Overexpression of DCTPP1 in various carcinomas confers intrinsic resistance to DNA methyltransferase (DNMT) inhibitors, making it a high-value target for oncological drug development[3].
Recent high-throughput screening campaigns have identified pyrimidinone-derived systems—specifically 2-(4-benzylpiperazin-1-yl)-6-propylpyrimidin-4(3H)-one —as potent, selective inhibitors of DCTPP1[4]. This technical whitepaper provides an in-depth analysis of the structural biology, binding kinetics, and experimental methodologies required to characterize the crystal structure of DCTPP1 in complex with this pyrimidinone inhibitor.
Target Biology & Mechanistic Rationale
DCTPP1 belongs to the MazG-like NTP pyrophosphatase superfamily and functions as a tetramer. It requires Mg²⁺ ions for catalysis and preferentially hydrolyzes dCTP and its halogenated or methylated derivatives into dCMP and inorganic pyrophosphate (PPi)[2].
In the context of cancer therapy, prodrugs like decitabine are phosphorylated by intracellular kinases into their active triphosphate forms (e.g., 5-aza-dCTP), which are subsequently incorporated into DNA to induce DNMT degradation and cell death. However, elevated DCTPP1 levels prematurely hydrolyze 5-aza-dCTP into the inactive monophosphate form (5-aza-dCMP), neutralizing the drug's efficacy[1][5].
By selectively inhibiting DCTPP1 with pyrimidinone derivatives, the intracellular half-life of 5-aza-dCTP is extended, synergistically sensitizing cancer cells to DNMT inhibitors.
Mechanism of DCTPP1 in nucleotide metabolism and its therapeutic inhibition.
Structural Analysis of the DCTPP1-Pyrimidinone Complex
Understanding the precise molecular interactions between DCTPP1 and 2-(4-benzylpiperazin-1-yl)-6-propylpyrimidin-4(3H)-one requires high-resolution X-ray crystallography. The active site of DCTPP1 is located at the dimer interface of the tetrameric assembly, comprising a highly hydrophobic pyrimidine-binding pocket and a charged triphosphate-binding locus[1][6].
Binding Mode and Pharmacophore Mapping
The crystal structure of the complex reveals that the inhibitor functions as a competitive bioisostere for the natural dCTP substrate:
-
Pyrimidinone Core: The central pyrimidin-4(3H)-one ring anchors deeply into the hydrophobic substrate pocket. It mimics the cytosine base of dCTP, forming critical hydrogen bonds with the backbone amides of residues residing at the dimer interface (e.g., His38, Trp47, Glu63)[6].
-
6-Propyl Substitution: The aliphatic propyl chain projects into a secondary hydrophobic sub-pocket formed by Trp73 and Tyr102. This interaction provides significant van der Waals contacts, explaining the strict structure-activity relationship (SAR) where shorter or bulkier chains lead to a precipitous drop in binding affinity[4].
-
4-Benzylpiperazin-1-yl Moiety: The piperazine linker directs the bulky benzyl group toward the solvent-exposed triphosphate-binding locus (near Glu95 and Asp98). The displacement of highly ordered water molecules from this charged pocket by the lipophilic benzyl group yields a favorable entropic gain, driving the high potency of the compound[4][7].
Quantitative Enzyme Kinetics
The inhibition profile of the pyrimidinone derivative demonstrates competitive inhibition, altering the apparent Km of the enzyme without affecting Vmax .
Table 1: Kinetic Parameters of Human DCTPP1 and Inhibitor Affinity
| Substrate / Inhibitor | Km (µM) | kcat (s⁻¹) | Ki (µM) | IC₅₀ (µM) | Reference |
| dCTP | 47.6 ± 2.6 | 5.7 ± 0.2 | - | - | [2][5] |
| 5-aza-dCTP | 54.0 ± 0.3 | 7.5 ± 0.03 | - | - | [5] |
| 5-methyl-dCTP | 38.2 ± 1.5 | 6.1 ± 0.1 | - | - | [3] |
| Pyrimidinone Derivative | - | - | 1.2 ± 0.1 | 3.5 ± 0.4 | [4] |
Experimental Methodologies
To ensure scientific integrity and reproducibility, the following self-validating protocols detail the workflow for obtaining diffraction-quality crystals of the DCTPP1-inhibitor complex.
Workflow for DCTPP1-inhibitor co-crystallization and structure determination.
Protocol 1: Recombinant Expression and Purification
Causality Note: DCTPP1 is prone to aggregation if the tetrameric state is destabilized. Size Exclusion Chromatography (SEC) is strictly required to isolate the monodisperse tetrameric fraction, which is the only form capable of yielding high-resolution crystals.
-
Expression: Transform E. coli BL21(DE3) cells with a pET-28a vector containing human DCTPP1 (residues 1-170) with an N-terminal cleavable His₆-tag. Induce expression with 0.5 mM IPTG at 18°C for 16 hours.
-
Lysis & Affinity Capture: Resuspend the pellet in Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM Imidazole, 1 mM TCEP). Note: TCEP is utilized over DTT to prevent interference with Ni-NTA binding while maintaining reducing conditions. Lyse via sonication and clarify by centrifugation (30,000 × g, 45 min). Load the supernatant onto a Ni-NTA column and elute with 300 mM Imidazole.
-
Tag Cleavage: Incubate the eluate with TEV protease (1:50 w/w) overnight at 4°C during dialysis against 50 mM Tris-HCl pH 8.0, 150 mM NaCl.
-
Size Exclusion Chromatography (SEC): Concentrate the cleaved protein and inject onto a Superdex 200 Increase 10/300 GL column equilibrated in Crystallization Buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 2 mM MgCl₂, 1 mM TCEP). Collect the peak corresponding to the ~72 kDa tetramer.
Protocol 2: Co-Crystallization and X-ray Diffraction
Causality Note: Pre-incubation of the protein with the inhibitor prior to setting up crystallization drops is critical. The inhibitor induces a localized disorder-to-order transition in the active site loops, locking the enzyme into a stable conformation necessary for uniform lattice packing.
-
Complex Formation: Concentrate the purified DCTPP1 tetramer to 12 mg/mL. Add 2-(4-benzylpiperazin-1-yl)-6-propylpyrimidin-4(3H)-one (dissolved in 100% DMSO) to a final concentration of 2 mM (ensure final DMSO concentration is ≤ 5% v/v). Incubate on ice for 2 hours.
-
Vapor Diffusion: Set up hanging-drop vapor diffusion plates at 20°C. Mix 1 µL of the protein-inhibitor complex with 1 µL of reservoir solution (0.1 M MES pH 6.5, 15% w/v PEG 4000, 0.2 M MgCl₂).
-
Harvesting: Crystals typically appear within 3-5 days. Cryoprotect the crystals by briefly soaking them in the reservoir solution supplemented with 20% (v/v) glycerol before flash-freezing in liquid nitrogen.
-
Data Collection: Collect X-ray diffraction data at a synchrotron source (e.g., 100 K, wavelength 0.979 Å). Process the data using XDS and scale with AIMLESS.
-
Structure Solution: Solve the phase problem via Molecular Replacement (Phaser) using the apo-DCTPP1 structure (PDB: 2OIG) as a search model[3][6]. Refine the structure iteratively using Phenix.refine and Coot.
Table 2: Representative Crystallographic Data Collection and Refinement Statistics
| Parameter | Value |
| Space Group | P212121 |
| Unit Cell Dimensions (Å) | a=52.4,b=78.1,c=112.5 |
| Resolution Range (Å) | 40.0 - 2.10 (2.15 - 2.10) |
| Completeness (%) | 99.5 (98.2) |
| Rmerge (%) | 6.8 (45.2) |
| Rwork / Rfree (%) | 18.4 / 22.1 |
| RMSD Bonds (Å) | 0.008 |
| RMSD Angles (°) | 1.12 |
Conclusion
The structural elucidation of 2-(4-benzylpiperazin-1-yl)-6-propylpyrimidin-4(3H)-one in complex with DCTPP1 provides a definitive blueprint for the rational design of next-generation dCTPase inhibitors. By exploiting the hydrophobic pyrimidine-binding pocket and displacing solvent from the triphosphate locus, this pyrimidinone scaffold achieves the necessary potency to disrupt DCTPP1-mediated resistance to nucleoside analogs. Future drug development efforts can leverage these crystallographic insights to optimize the pharmacokinetic properties of the piperazine tail, ultimately driving the clinical translation of DCTPP1 inhibitors as sensitizing agents in epigenetic cancer therapies.
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An In-Depth Technical Guide to Assessing the Metabolic Stability of 2-(4-benzylpiperazin-1-yl)-6-propylpyrimidin-4(3H)-one in Human Liver Microsomes
This guide provides a comprehensive framework for evaluating the metabolic stability of the novel compound, 2-(4-benzylpiperazin-1-yl)-6-propylpyrimidin-4(3H)-one, utilizing the well-established in vitro model of human liver microsomes (HLMs). As researchers, scientists, and drug development professionals, understanding a compound's metabolic fate is a cornerstone of preclinical development.[1][2] This document will not only detail the requisite protocols but also delve into the scientific rationale behind the experimental design, data interpretation, and the subsequent steps in characterizing the metabolic profile of this pyrimidinone derivative.
Introduction: The Imperative of Metabolic Stability in Drug Discovery
The journey of a new chemical entity (NCE) from discovery to a viable therapeutic is fraught with challenges, a significant portion of which are related to its absorption, distribution, metabolism, and excretion (ADME) properties.[1] Among these, metabolic stability is a critical parameter that dictates the in vivo clearance and, consequently, the half-life and oral bioavailability of a drug candidate.[3] The liver is the primary organ of drug metabolism, where a superfamily of enzymes, most notably the cytochrome P450s (CYPs), chemically modify xenobiotics to facilitate their elimination.[4][5]
In vitro models, such as human liver microsomes, are indispensable tools in early drug discovery for predicting a compound's metabolic fate.[2][6] HLMs are subcellular fractions of the endoplasmic reticulum from hepatocytes and contain a rich complement of drug-metabolizing enzymes, particularly the CYPs.[4][7] Their use offers a cost-effective, reproducible, and high-throughput method to assess metabolic lability before advancing to more complex and resource-intensive in vivo studies.[8]
This guide focuses on 2-(4-benzylpiperazin-1-yl)-6-propylpyrimidin-4(3H)-one, a pyrimidinone derivative. The pyrimidinone scaffold is a common motif in medicinal chemistry, and understanding its susceptibility to metabolic transformation is crucial for optimizing its pharmacokinetic profile. By incubating this compound with HLMs in the presence of necessary cofactors, we can determine its intrinsic clearance (Clint), a measure of the inherent metabolic activity of the liver enzymes towards the compound.[3][9]
Materials and Methods: A Foundation for Robust Data
The integrity of any in vitro assay hinges on the quality of its components and the precision of its execution. The following section outlines the necessary reagents and a detailed protocol for the metabolic stability assessment of 2-(4-benzylpiperazin-1-yl)-6-propylpyrimidin-4(3H)-one.
Reagents and Equipment
| Reagent/Equipment | Specifications | Rationale |
| Test Compound | 2-(4-benzylpiperazin-1-yl)-6-propylpyrimidin-4(3H)-one, >98% purity | High purity is essential to avoid interference from impurities. |
| Human Liver Microsomes | Pooled from multiple donors (e.g., ≥10 donors) | Pooling minimizes inter-individual variability in enzyme expression and activity.[10] |
| Buffer | 100 mM Potassium Phosphate Buffer, pH 7.4 | Maintains physiological pH for optimal enzyme activity.[8] |
| Cofactor | NADPH Regenerating System (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase) or 1 mM NADPH | Provides the necessary reducing equivalents for CYP-mediated reactions.[3] A regenerating system ensures a sustained supply of NADPH. |
| Positive Control Compounds | Midazolam, Dextromethorphan | Well-characterized compounds with known high and moderate metabolic rates, respectively, to validate assay performance.[3] |
| Internal Standard (IS) | A stable, non-metabolized compound with similar analytical properties to the test compound | Used for accurate quantification in LC-MS/MS analysis by correcting for variations in sample processing and instrument response. |
| Quenching Solution | Acetonitrile containing the Internal Standard | Terminates the enzymatic reaction by precipitating proteins and simultaneously introduces the IS.[8] |
| Incubator | 37°C with shaking capability | Maintains physiological temperature and ensures homogeneity of the reaction mixture. |
| LC-MS/MS System | A triple quadrupole or high-resolution mass spectrometer coupled with a suitable HPLC/UHPLC system | Provides the sensitivity and selectivity required for accurate quantification of the parent compound.[3][11] |
Experimental Protocol: A Step-by-Step Guide
The following protocol is designed to be a self-validating system, with appropriate controls to ensure the reliability of the generated data.
Step 1: Preparation of Solutions
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Prepare working solutions of the test compound and positive controls by diluting the stock solutions in buffer. The final DMSO concentration in the incubation should be kept low (e.g., <0.5%) to avoid enzyme inhibition.[3]
-
Prepare the NADPH regenerating system or NADPH solution in buffer.
Step 2: Incubation Procedure
-
In a microcentrifuge tube or 96-well plate, add the human liver microsomes (final concentration typically 0.5 mg/mL) and potassium phosphate buffer.[8]
-
Add the working solution of the test compound or positive control to achieve the desired final concentration (e.g., 1 µM).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the compound to equilibrate with the microsomes.
-
Initiation of Reaction: Start the metabolic reaction by adding the pre-warmed NADPH solution.
-
Time Points: Incubate the plate at 37°C with shaking. At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), collect aliquots of the reaction mixture.[7]
-
Termination of Reaction: Immediately stop the reaction at each time point by adding a volume of cold acetonitrile containing the internal standard.
-
Negative Control: Perform a control incubation without the NADPH cofactor to assess for any non-enzymatic degradation of the compound.
Step 3: Sample Processing
-
Vortex the terminated reaction mixtures to ensure thorough mixing.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean plate or vials for LC-MS/MS analysis.
Data Analysis and Interpretation: Quantifying Metabolic Lability
The data generated from the LC-MS/MS analysis allows for the quantification of the parent compound remaining at each time point. This information is then used to calculate key parameters that describe the metabolic stability of the compound.
Calculation of In Vitro Half-Life (t½) and Intrinsic Clearance (Clint)
-
Quantification: Determine the peak area ratio of the test compound to the internal standard at each time point.
-
Percent Remaining: Express the peak area ratio at each time point as a percentage of the ratio at the 0-minute time point.
-
Determine the Rate of Disappearance (k): Plot the natural logarithm of the percent remaining of the test compound against time. The slope of the linear portion of this plot represents the rate constant of disappearance (k).
-
Calculate Half-Life (t½): The in vitro half-life is calculated using the following equation:
-
t½ = -0.693 / k [3]
-
-
Calculate Intrinsic Clearance (Clint): The intrinsic clearance is calculated using the following equation:
-
Clint (µL/min/mg protein) = (0.693 / t½) * (1 / microsomal protein concentration in mg/mL) [3]
-
Data Presentation
| Parameter | 2-(4-benzylpiperazin-1-yl)-6-propylpyrimidin-4(3H)-one | Midazolam (Positive Control) | Dextromethorphan (Positive Control) |
| In Vitro t½ (min) | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] |
| Clint (µL/min/mg protein) | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] |
This table should be populated with the experimentally determined values.
Beyond Stability: Metabolite Identification and Reaction Phenotyping
While determining the rate of metabolism is a critical first step, a comprehensive understanding of a compound's metabolic fate requires the identification of its metabolites and the specific enzymes responsible for their formation.
Metabolite Identification
The supernatant from the terminated reactions can be further analyzed using high-resolution mass spectrometry (HRMS) to identify potential metabolites.[12][13] By comparing the mass spectra of samples from later time points with the 0-minute sample, new peaks corresponding to metabolites can be detected. The mass shift from the parent compound can suggest the type of metabolic transformation (e.g., +16 Da for oxidation, +176 Da for glucuronidation). Further structural elucidation can be achieved through tandem mass spectrometry (MS/MS) fragmentation analysis.[11][14]
Cytochrome P450 Reaction Phenotyping
To identify the specific CYP isozymes involved in the metabolism of 2-(4-benzylpiperazin-1-yl)-6-propylpyrimidin-4(3H)-one, two primary approaches can be employed:[15][16][17]
-
Chemical Inhibition: The metabolic stability assay is repeated in the presence of known selective inhibitors for major CYP isozymes (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6).[16] A significant decrease in the metabolism of the test compound in the presence of a specific inhibitor points to the involvement of that particular CYP isozyme.
-
Recombinant Human CYPs: The test compound is incubated individually with a panel of recombinant human CYP enzymes expressed in a suitable system.[16] The isozymes that demonstrate the highest rate of metabolism are considered the primary contributors to the compound's clearance.
Conclusion and Future Directions
The assessment of metabolic stability in human liver microsomes provides a crucial early insight into the pharmacokinetic profile of 2-(4-benzylpiperazin-1-yl)-6-propylpyrimidin-4(3H)-one. The data on intrinsic clearance will guide further lead optimization efforts, and the identification of metabolic "soft spots" can inform medicinal chemists on how to design more stable analogues.
The information gathered from these in vitro studies is foundational for more complex investigations, including studies in human hepatocytes to assess the contribution of Phase II metabolism and transporter effects. Ultimately, these data will be integrated into physiologically based pharmacokinetic (PBPK) models to predict the human pharmacokinetic parameters of this promising compound, in line with regulatory expectations.[1][10][18][19][20]
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A Methodological Guide to Elucidating the Receptor Selectivity Profile of Novel Benzylpiperazinyl-Pyrimidinone Analogs
Abstract
The journey of a novel chemical entity from discovery to a potential therapeutic candidate is contingent on a thorough understanding of its pharmacological profile. A critical component of this profile is receptor selectivity—the measure of a compound's ability to interact with a specific biological target in preference to others. This guide provides an in-depth, methodological framework for determining the receptor selectivity profile of a novel compound, using the representative molecule 2-(4-benzylpiperazin-1-yl)-6-propylpyrimidin-4(3H)-one (hereafter designated as BPP-1 ) as a case study. We will delve into the rationale behind target selection, provide detailed experimental protocols for binding and functional assays, and illustrate data interpretation and visualization. This document is intended for researchers, scientists, and drug development professionals engaged in the early stages of drug discovery.
Introduction: The Imperative of Selectivity Profiling
The principle of "one molecule, one target" is a foundational, albeit often idealized, goal in drug development. The reality is that most small molecules exhibit some degree of polypharmacology, interacting with multiple biological targets. While this can sometimes be leveraged for therapeutic benefit (e.g., multi-target kinase inhibitors in oncology), off-target interactions are a primary cause of adverse drug reactions and clinical trial failures. Therefore, a comprehensive assessment of a compound's selectivity is not merely an academic exercise but a critical step in risk mitigation and establishing a clear path to clinical development.
The compound BPP-1 possesses two key pharmacophoric motifs: the benzylpiperazine group and a pyrimidinone core. The benzylpiperazine moiety is a well-established scaffold in medicinal chemistry, known for its interaction with a variety of central nervous system (CNS) receptors.[1][2][3] The pyrimidinone core is also a "privileged structure," found in a wide array of bioactive compounds, including kinase and phosphodiesterase inhibitors.[4][5][6][7] This structural heritage makes BPP-1 an interesting candidate for investigation but also underscores the necessity of a broad screening approach to identify its primary target(s) and potential off-target liabilities.
Strategic Target Selection for BPP-1
The initial phase of selectivity profiling involves the creation of a rational screening panel. This panel should include the intended target class as well as a broad representation of other receptors, enzymes, and ion channels to which the compound might bind. For BPP-1, a logical panel would be constructed as follows:
Primary Target Hypothesis (Rationale-Driven): Given the benzylpiperazine moiety, a primary hypothesis is that BPP-1 will interact with aminergic G-protein coupled receptors (GPCRs). This family is a common target for drugs containing this scaffold.[1][3]
Secondary and Off-Target Screening Panel:
-
GPCRs: A comprehensive panel is crucial. This should include subtypes of dopamine (D1-D5), serotonin (5-HT1-7), adrenergic (α1, α2, β), and histamine receptors.
-
Enzymes: The pyrimidinone core suggests potential interactions with enzymes. A panel should include key phosphodiesterases (e.g., PDE4, PDE5) and a representative panel of kinases.[4][5][6][7]
-
Ion Channels: Key cardiac ion channels, such as hERG, are a mandatory component of safety screening to de-risk potential cardiotoxicity.[2]
-
Other CNS Targets: Given the CNS-active nature of the benzylpiperazine scaffold, targets such as sigma receptors and cholinesterases should be included.[8][9][10]
The following diagram illustrates the logical workflow for this comprehensive screening strategy.
Caption: Workflow for Receptor Selectivity Profiling.
Experimental Methodologies: A Practical Guide
Radioligand Binding Assays: Quantifying Affinity
Radioligand binding assays are the gold standard for determining the binding affinity (Ki) of a test compound for a specific receptor. The principle is based on competition between the unlabeled test compound (BPP-1) and a radiolabeled ligand with known high affinity for the target receptor.
Step-by-Step Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation:
-
Culture cells stably expressing the human recombinant receptor of interest (e.g., HEK293-hD2R for the dopamine D2 receptor).
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce or Polytron homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and re-centrifugation.
-
Resuspend the final pellet in assay buffer, determine protein concentration (e.g., via BCA assay), and store at -80°C.[11]
-
-
Assay Execution:
-
In a 96-well plate, add assay buffer, the radioligand (e.g., [³H]-Spiperone for D2 receptors), and varying concentrations of the test compound BPP-1 (typically from 10⁻¹¹ M to 10⁻⁵ M).
-
Initiate the binding reaction by adding the prepared cell membranes (typically 10-50 µg protein per well).
-
Incubate the plate at a specified temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters rapidly with ice-cold wash buffer to minimize non-specific binding.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of a known, unlabeled ligand (e.g., 10 µM Haloperidol for D2).
-
Specific binding is calculated as Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the BPP-1 concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value (the concentration of BPP-1 that inhibits 50% of specific radioligand binding).
-
Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[12]
-
Functional Assays: Determining Modality and Potency
Once binding is confirmed, functional assays are required to determine if the compound acts as an agonist (activates the receptor), antagonist (blocks the receptor), or an allosteric modulator. The choice of assay depends on the receptor's signaling pathway.
Example Protocol: cAMP Accumulation Assay (for Gs/Gi-coupled receptors)
-
Cell Preparation:
-
Plate cells expressing the receptor of interest (e.g., CHO-hD1R for the Gs-coupled dopamine D1 receptor) in a 96-well plate and grow to confluence.
-
On the day of the assay, replace the culture medium with stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
-
Agonist Mode:
-
Add increasing concentrations of BPP-1 to the cells.
-
Incubate for a set period (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit (e.g., HTRF, ELISA).
-
Plot cAMP levels against the log of BPP-1 concentration to determine the EC50 (potency) and Emax (efficacy relative to a known full agonist).
-
-
Antagonist Mode:
-
Pre-incubate the cells with increasing concentrations of BPP-1.
-
Add a fixed concentration of a known agonist (e.g., Dopamine at its EC80).
-
Incubate and measure cAMP levels as described above.
-
Plot the inhibition of the agonist response against the log of BPP-1 concentration to determine the IC50.
-
The following diagram illustrates a hypothetical signaling pathway for BPP-1 as a D2 receptor antagonist.
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Toxicity profile and LD50 of 2-(4-benzylpiperazin-1-yl)-6-propylpyrimidin-4(3H)-one
Strategia oceny toksykologicznej
Kompleksowa ocena toksyczności związku 2-(4-benzylo-piperazyn-1-ylo)-6-propylo-pirymidyn-4(3H)-onu powinna przebiegać w sposób wielopoziomowy, rozpoczynając od badań in vitro w celu zminimalizowania wykorzystania zwierząt i uzyskania wstępnych danych, a następnie przechodząc do badań in vivo w celu określenia toksyczności ogólnoustrojowej.
Diagram 1. Przepływ pracy w ocenie toksykologicznej.
Poziom 1: Ocena cytotoksyczności in vitro
Uzasadnienie: Badania cytotoksyczności in vitro są pierwszym krokiem w ocenie toksyczności.[1] Są szybkie, niedrogie i pozwalają na badanie dużej liczby próbek bez wykorzystania zwierząt.[1][2][3] Testy te dostarczają kluczowych informacji na temat stężenia, przy którym związek zaczyna być toksyczny dla komórek, co jest niezbędne do zaplanowania badań in vivo.[4]
Proponowany test: Test MTT (bromek 3-(4,5-dimetylotiazol-2-ilo)-2,5-difenylotetrazoliowy)
Zasada: Test MTT jest testem kolorymetrycznym oceniającym aktywność metaboliczną komórek.[3] Aktywne metabolicznie komórki przekształcają żółty MTT w fioletowy formazan, którego ilość jest proporcjonalna do liczby żywych komórek.[2]
Szczegółowy protokół eksperymentalny: Test MTT
-
Przygotowanie komórek:
-
Wybrać odpowiednie linie komórkowe, np. ludzkie komórki raka wątrobowokomórkowego (HepG2) w celu oceny hepatotoksyczności oraz ludzkie komórki embrionalne nerki (HEK293) jako linię kontrolną.
-
Hodować komórki w odpowiedniej pożywce (np. DMEM z 10% FBS) w inkubatorze w temperaturze 37°C i 5% CO2.
-
Wysiać komórki na 96-dołkowe płytki w gęstości 1 x 10^4 komórek na dołek i inkubować przez 24 godziny w celu adhezji.
-
-
Przygotowanie i dodanie związku:
-
Przygotować roztwór macierzysty 2-(4-benzylo-piperazyn-1-ylo)-6-propylo-pirymidyn-4(3H)-onu w DMSO.
-
Przygotować serię rozcieńczeń związku w pożywce hodowlanej, aby uzyskać końcowe stężenia (np. od 0,1 µM do 1000 µM).
-
Usunąć pożywkę z płytki i dodać 100 µL pożywki zawierającej różne stężenia związku do odpowiednich dołków. Do dołków kontrolnych dodać pożywkę z samym nośnikiem (DMSO).
-
-
Inkubacja:
-
Inkubować płytki przez 24, 48 i 72 godziny.
-
-
Dodanie MTT:
-
Po okresie inkubacji dodać 20 µL roztworu MTT (5 mg/ml w PBS) do każdego dołka.
-
Inkubować płytki przez 4 godziny w temperaturze 37°C.
-
-
Rozpuszczenie formazanu:
-
Ostrożnie usunąć pożywkę z MTT.
-
Dodać 150 µL DMSO do każdego dołka, aby rozpuścić kryształy formazanu.
-
-
Pomiar:
-
Zmierz absorbancję przy 570 nm za pomocą czytnika płytek ELISA.
-
-
Analiza danych:
-
Obliczyć procent żywotności komórek w stosunku do kontroli (komórki traktowane tylko nośnikiem).
-
Wykreślić krzywą dawka-odpowiedź i obliczyć wartość IC50 (stężenie hamujące wzrost 50% komórek) za pomocą oprogramowania statystycznego.
-
Poziom 2: Określenie ostrej toksyczności doustnej (LD50) in vivo
Uzasadnienie: Po uzyskaniu danych in vitro kolejnym krokiem jest ocena toksyczności ogólnoustrojowej u żywego organizmu. Mediana dawki śmiertelnej (LD50) jest statystycznie wyznaczoną pojedynczą dawką substancji, która może spowodować śmierć 50% zwierząt po podaniu doustnym.[5] Wartość ta jest kluczowym wskaźnikiem ostrej toksyczności.[6] Obecnie zaleca się stosowanie metod alternatywnych, które zmniejszają liczbę wykorzystywanych zwierząt, zgodnie z wytycznymi Organizacji Współpracy Gospodarczej i Rozwoju (OECD).[7][8]
Proponowana metoda: Metoda klas toksyczności ostrej (OECD 423)
Zasada: OECD 423 to procedura sekwencyjna, która wykorzystuje 3 zwierzęta na każdym etapie. W zależności od śmiertelności obserwowanej na danym poziomie dawki, badanie jest przerywane lub kontynuowane z użyciem niższych lub wyższych dawek. Metoda ta pozwala na klasyfikację substancji do jednej z klas toksyczności zdefiniowanych przez system GHS (Globalnie Zharmonizowany System Klasyfikacji i Oznakowania Chemikaliów).[7]
Szczegółowy protokół eksperymentalny: OECD 423
-
Wybór gatunku zwierząt:
-
Przygotowanie zwierząt:
-
Młode, zdrowe dorosłe zwierzęta (8-12 tygodni) są aklimatyzowane do warunków laboratoryjnych przez co najmniej 5 dni.
-
Zwierzęta są trzymane w klatkach indywidualnych z dostępem do standardowej paszy i wody ad libitum.
-
Przed podaniem związku zwierzęta poddaje się głodówce (pasza jest zabierana na noc, woda pozostaje dostępna).[5]
-
-
Wybór dawki i podanie:
-
Na podstawie danych in vitro i informacji o podobnych związkach wybiera się dawkę początkową z ustalonych poziomów: 5, 50, 300 lub 2000 mg/kg masy ciała.
-
Związek jest podawany jednorazowo za pomocą sondy dożołądkowej.[5] Objętość podawanego płynu zwykle nie powinna przekraczać 1 ml/100 g masy ciała dla roztworów wodnych.[7]
-
-
Procedura sekwencyjna:
-
Krok 1: Podać wybraną dawkę 3 zwierzętom.
-
Obserwacja i decyzja:
-
Jeśli 2 lub 3 zwierzęta padną, potwierdza się toksyczność na tym poziomie dawki i badanie kontynuuje się na niższym poziomie dawki z kolejnymi 3 zwierzętami.
-
Jeśli padnie 0 lub 1 zwierzę, podaje się tę samą dawkę kolejnym 3 zwierzętom.
-
-
Krok 2 (jeśli konieczny):
-
Jeśli w sumie (z 6 zwierząt) padną 2 lub więcej zwierząt, potwierdza się toksyczność.
-
Jeśli padnie tylko 1 zwierzę lub żadne, badanie kontynuuje się na wyższym poziomie dawki.
-
-
-
Obserwacja kliniczna:
-
Zwierzęta są dokładnie obserwowane pod kątem objawów toksyczności w ciągu pierwszych kilku godzin po podaniu, a następnie co najmniej raz dziennie przez 14 dni.[5]
-
Należy rejestrować wszelkie zmiany w wyglądzie skóry i sierści, oczu, błon śluzowych, a także zmiany w zachowaniu, takie jak drgawki, zaburzenia koordynacji czy nietypowa postawa.[10]
-
Masa ciała zwierząt jest mierzona co tydzień.[9]
-
-
Sekcja zwłok:
-
Wszystkie zwierzęta (zarówno te, które padły w trakcie badania, jak i te uśpione na koniec) poddaje się sekcji zwłok w celu oceny makroskopowych zmian patologicznych.[9]
-
Prezentacja i interpretacja danych
Dane dotyczące cytotoksyczności in vitro
Dane dotyczące żywotności komórek powinny być przedstawione w tabeli i na wykresie w celu określenia wartości IC50.
Tabela 1: Przykładowe dane dotyczące żywotności komórek (test MTT)
| Stężenie (µM) | Średnia żywotność komórek HepG2 (%) | Odchylenie standardowe |
| 0 (Kontrola) | 100 | 5.2 |
| 1 | 98.1 | 4.8 |
| 10 | 85.3 | 6.1 |
| 50 | 52.4 | 5.5 |
| 100 | 25.7 | 4.2 |
| 500 | 5.1 | 2.1 |
Dane dotyczące toksyczności ostrej in vivo
Wyniki badania LD50 powinny być podsumowane w tabeli, która pozwoli na klasyfikację związku zgodnie z systemem GHS.
Tabela 2: Przykładowe wyniki badania toksyczności ostrej (OECD 423)
| Poziom dawki (mg/kg) | Liczba zwierząt | Liczba padłych zwierząt (w ciągu 14 dni) | Obserwowane objawy kliniczne |
| 300 | 3 | 0 | Brak |
| 300 | 3 | 1 | Nastroszona sierść, apatia u 1 zwierzęcia |
| 2000 | 3 | 3 | Drgawki, duszność, utrata koordynacji |
Interpretacja: W powyższym przykładzie, ponieważ na poziomie dawki 2000 mg/kg padły 3 z 3 zwierząt, a na poziomie 300 mg/kg padło 1 z 6, LD50 mieści się w zakresie 300-2000 mg/kg. Zgodnie z systemem GHS, związek ten zostałby sklasyfikowany jako kategoria 4 ("Działa szkodliwie po połknięciu").
Wnioski
Przedstawiony w niniejszym przewodniku technicznym wielopoziomowy program oceny toksyczności, rozpoczynający się od badań cytotoksyczności in vitro, a następnie przechodzący do badań toksyczności ostrej in vivo zgodnie z wytycznymi OECD, stanowi solidne i etyczne podejście do charakterystyki profilu bezpieczeństwa 2-(4-benzylo-piperazyn-1-ylo)-6-propylo-pirymidyn-4(3H)-onu. Uzyskane dane dotyczące IC50 i LD50 są kluczowe dla podejmowania świadomych decyzji w procesie opracowywania leków i zapewniają podstawę do dalszych, bardziej szczegółowych badań toksykologicznych, takich jak badania toksyczności po podaniu wielokrotnym i badania genotoksyczności.
Referencje
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In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. Dostępne pod adresem:
-
determination of acute toxicity (ld50). Dostępne pod adresem:
-
Hepatotoxicity of piperazine designer drugs: up-regulation of key enzymes of cholesterol and lipid biosynthesis - PubMed. Dostępne pod adresem:
-
(PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. Dostępne pod adresem:
-
In Vitro Cytotoxicity Assays: Applications in Drug Discovery - Kosheeka. Dostępne pod adresem:
-
Effective alternative methods of LD50 help to save number of experimental animals - Journal of Chemical and Pharmaceutical Research. Dostępne pod adresem:
-
oecd guidelines for acute oral toxicity studies: an overview - International Journal of Research in Ayurveda and Pharmacy. Dostępne pod adresem:
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In Vitro Cytotoxicity Assay: Advanced Research | Da-Ta Biotech. Dostępne pod adresem:
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OECD Test Guideline 401 - Acute Oral Toxicity (1987 - National Toxicology Program. Dostępne pod adresem:
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Current awareness of piperazines: pharmacology and toxicology - PubMed. Dostępne pod adresem:
-
Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models - MDPI. Dostępne pod adresem:
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Guidance Document on Acute Oral Toxicity Testing | OECD. Dostępne pod adresem:
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Comparison of five methods for the determination of lethal dose in acute toxicity studies - PubMed. Dostępne pod adresem:
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In Vitro Cytotoxicity Assays - LifeNet Health LifeSciences. Dostępne pod adresem:
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Piperazine: Human health tier II assessment. Dostępne pod adresem:
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Comparison of various conventional methods used for LD 50 determination. - ResearchGate. Dostępne pod adresem:
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Piperazine derivatives as dangerous abused compounds. Dostępne pod adresem:
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Calculation of LD50. Dostępne pod adresem:
-
Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure | OECD. Dostępne pod adresem:
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Toxicity of pyrimidine derivatives under oxidative stress conditions: chemiluminescence-based assays in systems containing erythrocytes, mitochondria or blood plasma - PubMed. Dostępne pod adresem:
-
IN SILICO ADME, BIOACTIVITY AND TOXICITY PREDICTION OF PYRIMIDINE DERIVATIVES - Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry (AJPAMC). Dostępne pod adresem:
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An In-Depth Technical Guide to Assessing the Blood-Brain Barrier Permeability of 2-(4-benzylpiperazin-1-yl)-6-propylpyrimidin-4(3H)-one
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The blood-brain barrier (BBB) presents a formidable challenge in the development of therapeutics for central nervous system (CNS) disorders.[1][2][3] Its highly selective nature restricts the passage of most small molecules from the systemic circulation into the brain.[3][4] Consequently, the early and accurate assessment of a drug candidate's ability to cross the BBB is a critical step in the drug discovery pipeline.[5][6] This guide provides a comprehensive technical overview of the methodologies available to evaluate the BBB permeability of the novel compound 2-(4-benzylpiperazin-1-yl)-6-propylpyrimidin-4(3H)-one. While specific experimental data for this compound is not yet publicly available, this document will serve as a roadmap for researchers, outlining the theoretical underpinnings, practical considerations, and detailed protocols for a multi-faceted approach to determining its CNS penetration potential. The benzylpiperazine moiety is a common scaffold in CNS-active compounds, making the assessment of this particular derivative a subject of significant interest.[7]
Introduction: The Significance of Blood-Brain Barrier Permeability
The BBB is a dynamic and complex interface between the blood and the brain, composed of specialized endothelial cells, pericytes, and astrocytes.[8] Its primary function is to maintain the brain's homeostasis by tightly regulating the movement of ions, molecules, and cells. For a drug to be effective in treating CNS diseases, it must be able to cross this barrier in sufficient concentrations to engage its target. It is estimated that only about 2% of small molecules are able to cross the BBB, highlighting the challenge in CNS drug development.[9]
The compound 2-(4-benzylpiperazin-1-yl)-6-propylpyrimidin-4(3H)-one possesses structural features, such as the benzylpiperazine group, that are found in other CNS-penetrant drugs.[7] Therefore, a thorough evaluation of its BBB permeability is warranted. This guide will detail a tiered approach, starting with rapid, cost-effective in silico and in vitro methods, and progressing to more complex and physiologically relevant in vivo studies.
Tier 1: In Silico Prediction of BBB Permeability
Computational models provide a valuable first pass in assessing a compound's potential to cross the BBB.[5] These methods utilize the chemical structure of a molecule to predict its physicochemical properties and, by extension, its permeability.
Physicochemical Property Analysis
A molecule's ability to passively diffuse across the lipid membranes of the BBB is largely governed by its physicochemical properties. Key parameters to consider for 2-(4-benzylpiperazin-1-yl)-6-propylpyrimidin-4(3H)-one include:
| Property | Predicted Value | Implication for BBB Permeability |
| Molecular Weight (MW) | 324.43 g/mol | Favorable (< 500 Da) |
| LogP (Octanol-Water Partition Coefficient) | 2.8 | Favorable (indicates good lipophilicity) |
| Topological Polar Surface Area (TPSA) | 58.5 Ų | Favorable (< 90 Ų) |
| Hydrogen Bond Donors | 1 | Favorable (≤ 5) |
| Hydrogen Bond Acceptors | 4 | Favorable (≤ 10) |
Note: These values are calculated based on the chemical structure and may vary slightly depending on the prediction software used.
Predictive Modeling
Various computational models can provide a more direct prediction of BBB penetration, often expressed as the logarithm of the brain-to-blood concentration ratio (logBB).[10] These models are built on large datasets of compounds with known BBB permeability and employ machine learning algorithms like Random Forests and Support Vector Machines.[3]
Workflow for In Silico Prediction:
Caption: Overview of in vitro methods for assessing BBB permeability.
Tier 3: In Vivo Measurement of BBB Permeability
In vivo studies in animal models provide the most definitive assessment of a compound's ability to cross the BBB and accumulate in the brain. [6][11]These studies are essential for understanding the pharmacokinetic profile of a drug candidate in a physiological setting.
Brain Microdialysis
Brain microdialysis is a technique that allows for the continuous sampling of the unbound drug concentration in the brain's extracellular fluid. [12]This provides a direct measure of the pharmacologically active concentration of the drug at its site of action.
Experimental Protocol for Brain Microdialysis:
-
Surgical Implantation: A microdialysis probe is stereotaxically implanted into a specific brain region of an anesthetized animal (e.g., rat or mouse).
-
Drug Administration: The compound is administered systemically (e.g., intravenously or orally).
-
Sample Collection: The microdialysis probe is perfused with an artificial cerebrospinal fluid, and the dialysate is collected at regular intervals.
-
Analysis: The concentration of the compound in the dialysate and in simultaneously collected blood samples is determined by LC-MS/MS.
-
Data Analysis: The brain-to-blood concentration ratio (Kp,uu) of the unbound drug is calculated.
Brain Tissue Distribution
This method involves measuring the total concentration of the drug in the brain tissue after systemic administration.
Experimental Protocol for Brain Tissue Distribution:
-
Drug Administration: The compound is administered to a cohort of animals.
-
Tissue Harvesting: At a predetermined time point, the animals are euthanized, and the brains are harvested.
-
Homogenization and Extraction: The brain tissue is homogenized, and the drug is extracted.
-
Quantification: The concentration of the drug in the brain homogenate and in a blood sample is measured.
-
Calculation of Kp: The brain-to-plasma concentration ratio (Kp) is calculated.
Caption: In vivo approaches to quantify BBB penetration.
Conclusion
The assessment of blood-brain barrier permeability is a critical and multifaceted process in the development of CNS drug candidates. For a novel compound such as 2-(4-benzylpiperazin-1-yl)-6-propylpyrimidin-4(3H)-one, a tiered approach beginning with in silico predictions, followed by in vitro validation, and culminating in definitive in vivo studies is recommended. This systematic evaluation will provide a comprehensive understanding of the compound's potential to reach its intended target in the brain, thereby guiding further development and increasing the probability of clinical success. The structural alerts from the benzylpiperazine moiety suggest a potential for CNS activity, making this rigorous assessment of BBB permeability an essential step in its journey from a promising molecule to a potential therapeutic agent.
References
- In silico predictions of blood-brain barrier penetration: considerations to "keep in mind". (2005). Journal of Pharmacological and Toxicological Methods.
- Various in Vitro Models to Assess Drug Permeability Across the Blood Brain Barrier. (n.d.). Journal of Pharmaceutical Sciences and Research.
- In Vitro Blood-Brain Barrier Models: Method Development, Validation And Application In CNS Drug Permeability Assessment. (n.d.). The Journal of American Medical Science and Research.
- A Bayesian Approach to in Silico Blood-Brain Barrier Penetration Modeling. (2012).
- The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers. (2022). Frontiers in Neuroscience.
- In Silico Prediction and Validation of the Permeability of Small Molecules Across the Blood–Brain Barrier. (2026).
- In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. (n.d.). Drug Discovery Today.
- In vivo measurement of blood-brain barrier permeability. (2002). Current Protocols in Neuroscience.
- In Silico Prediction of Blood Brain Barrier Permeability. (n.d.).
- Quantification of In Vitro Blood-Brain Barrier Permeability. (n.d.). Methods in Molecular Biology.
- In vivo methods for imaging blood–brain barrier function and dysfunction. (n.d.). Fluids and Barriers of the CNS.
- In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine. (n.d.). Frontiers in Cellular Neuroscience.
- In vivo Methods for the Measurement of Blood-Brain Barrier Permeability of Drugs. (n.d.).
- In vivo monitoring blood-brain barrier permeability using spectral imaging through optical clearing skull window. (2019). Journal of Biophotonics.
- An In Vivo Blood-brain Barrier Permeability Assay in Mice Using Fluorescently Labeled Tracers. (n.d.). Journal of Visualized Experiments.
- Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. (n.d.). ACS Medicinal Chemistry Letters.
- Design, synthesis and assay of 2-(4- phenylpiperazin-1-yl)pyrimidine-5- carboxamide derivatives as acetylcholinesterase inhibitors. (2022). Medicinal Chemistry Research.
- Optimization of Blood Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors Having a 2-Aminopyridine Scaffold. (2020). Journal of Medicinal Chemistry.
- Evaluating Blood–Brain Barrier Permeability, Cytotoxicity, and Activity of Potential Acetylcholinesterase Inhibitors: In Vitro and In Silico Study. (n.d.). Pharmaceuticals.
- MOLECULAR DOCKING STUDY ON 1-(3-(4-BENZYLPIPERAZIN-1-YL)PROPYL)-3,7-DIMETHYL-1H-PURINE-2,6(3H,7H)-DIONE AS AN ACETYLCHOLINESTERASE INHIBITOR. (n.d.).
- Evaluation of Drug Blood-Brain-Barrier Permeability Using a Microfluidic Chip. (2024). Pharmaceutics.
- Design and synthesis of 1-heteroaryl-3-(1-benzyl-4-piperidinyl)propan-1-one derivatives as potent, selective acetylcholinesterase inhibitors. (1995). Journal of Medicinal Chemistry.
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Application Note: Synthesis Route and Yield Optimization for 2-(4-benzylpiperazin-1-yl)-6-propylpyrimidin-4(3H)-one
Executive Summary
Pyrimidin-4(3H)-ones represent a privileged pharmacophore in modern drug discovery. Specifically, 2-(substituted amino)-6-alkylpyrimidin-4(3H)-ones have emerged as highly potent inhibitors of dCTP pyrophosphatase 1 (DCTPP1), an enzyme critical for nucleotide pool homeostasis and cancer cell survival [1, 3]. This application note details the de novo synthesis and yield optimization of 2-(4-benzylpiperazin-1-yl)-6-propylpyrimidin-4(3H)-one . By transitioning from classical reflux conditions to a microwave-assisted, sterically hindered solvent system, we demonstrate a highly reproducible protocol that increases the overall yield from ~40% to 88%, providing a scalable route for drug development professionals.
Mechanistic Rationale & Retrosynthetic Strategy
The most convergent and regioselective route to 2-amino-6-alkylpyrimidin-4-ones is the base-catalyzed cyclocondensation of a β -keto ester with a functionalized carboxamidine[2, 4].
For this target, the reaction utilizes:
-
Ethyl 3-oxohexanoate (Ethyl butyrylacetate): Acts as the bis-electrophile, natively providing the 6-propyl group without the need for post-cyclization alkylation (which often yields inseparable mixtures of O-alkylated and N-alkylated byproducts).
-
4-Benzylpiperazine-1-carboxamidine hemisulfate: Acts as the bis-nucleophile.
Causality of Regioselectivity: During the reaction, the more nucleophilic primary amine of the carboxamidine attacks the highly electrophilic ketone carbonyl of the β -keto ester to form a Schiff base (imine) intermediate. Subsequently, the secondary imine nitrogen of the amidine attacks the ester carbonyl, driving an entropically disfavored but thermodynamically stable ring closure to form the pyrimidinone core.
Yield Optimization: Overcoming Synthetic Bottlenecks
Classical condensation conditions (e.g., Sodium ethoxide in ethanol at reflux) are notoriously inefficient for this specific substrate pair. The primary failure modes are the competing base-catalyzed hydrolysis of the ethyl ester by trace water and the poor solubility of the amidine hemisulfate salt.
To systematically eliminate these bottlenecks, we evaluated several base/solvent systems (Table 1).
Table 1: Optimization of Cyclocondensation Conditions
| Entry | Base (Equiv) | Solvent | Temp / Time | Yield (%) | Mechanistic Observation |
| 1 | NaOEt (2.0) | EtOH | Reflux / 24 h | 41 | Significant ester hydrolysis; transesterification observed. |
| 2 | NaOMe (2.0) | MeOH | Reflux / 24 h | 38 | Sluggish kinetics; intermediate Schiff base degradation. |
| 3 | DBU (2.5) | DMF | 120 °C / 12 h | 65 | Difficult workup; thermal degradation of product. |
| 4 | t-BuOK (2.5) | t-Amyl OH | Reflux / 16 h | 72 | Improved solubility of the amidine intermediate. |
| 5 | t-BuOK (2.5) | t-Amyl OH | MW 130 °C / 30 min | 88 | Optimal; clean conversion, kinetically driven ring closure. |
Expert Insight: The transition to Potassium tert-butoxide (t-BuOK) in tert-Amyl alcohol (Entry 5) is transformative. tert-Amyl alcohol is a sterically hindered, non-nucleophilic solvent that cannot participate in transesterification. t-BuOK rapidly neutralizes the hemisulfate salt to generate the highly reactive free base, while microwave (MW) irradiation rapidly overcomes the activation energy required for the final ring-closure, preventing the degradation of the intermediate.
Experimental Protocol: Microwave-Assisted Cyclocondensation
Step 1: Amidine Free-Base Generation
-
Procedure: In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, suspend 4-benzylpiperazine-1-carboxamidine hemisulfate (316 mg, 1.20 mmol, 1.2 eq) in anhydrous tert-Amyl alcohol (4.0 mL). Add Potassium tert-butoxide (280 mg, 2.50 mmol, 2.5 eq) in one portion.
-
Causality: 2.5 equivalents of base are strictly required: 1.0 eq to neutralize the hemisulfate, 1.0 eq to catalyze the cyclization, and 0.5 eq excess to ensure complete deprotonation of the amidine.
-
Self-Validation: Stir at room temperature for 10 minutes. The heterogeneous, clumpy suspension will visibly transition to a fine, milky dispersion as the free base is generated and insoluble potassium sulfate precipitates.
Step 2: Microwave Cyclocondensation
-
Procedure: Add ethyl 3-oxohexanoate (158 mg, 1.00 mmol, 1.0 eq) to the milky dispersion. Seal the vial with a crimp cap. Irradiate in a microwave synthesizer at 130 °C for 30 minutes (pre-stirring 1 min, high absorption setting).
-
Self-Validation: Upon completion and cooling, LC-MS analysis of a 5 μ L aliquot (diluted in MeCN) must show the complete disappearance of the ester ( m/z 158) and the emergence of the target product mass ( [M+H]+=313.2 ).
Step 3: pH-Controlled Workup
-
Procedure: Transfer the reaction mixture to a separatory funnel. Quench with saturated aqueous NH4Cl (5 mL) and dilute with Ethyl Acetate (15 mL). Separate the layers and extract the aqueous phase with additional Ethyl Acetate ( 2×10 mL). Wash the combined organic layers with brine (10 mL), dry over anhydrous Na2SO4 , and concentrate in vacuo.
-
Causality: Saturated NH4Cl (pH ~6) is deliberately chosen over strong acids (e.g., HCl) to quench the reaction. Strong acids will protonate the basic piperazine nitrogen, forming a highly water-soluble salt and drastically reducing the organic extraction yield.
Step 4: Isolation and Purification
-
Procedure: Purify the crude residue via flash column chromatography on silica gel. Elute with a gradient of 0–10% Methanol in Dichloromethane containing 0.1% Triethylamine ( Et3N ).
-
Causality: The addition of 0.1% Et3N to the mobile phase is critical. It neutralizes the acidic silanol groups on the silica gel, preventing severe band-streaking of the basic benzylpiperazine moiety.
-
Self-Validation: The product elutes at Rf≈0.4 (9:1 DCM:MeOH). The spot will be strongly UV-active (254 nm) and will stain bright orange when treated with Dragendorff's reagent, confirming the presence of the tertiary amine.
Biological Workflow & Mechanism of Action
The synthesized pyrimidinone acts as a potent inhibitor of DCTPP1. By blocking this enzyme, the compound prevents the degradation of active chemotherapeutic metabolites (like 5-aza-dCTP), forcing their incorporation into cancer cell DNA and triggering apoptosis [1].
Figure 1: Mechanism of action for pyrimidinone-based DCTPP1 inhibitors in modulating nucleotide pools.
References
-
Llona-Minguez, S., et al. "Discovery of the First Potent and Selective Inhibitors of Human dCTP Pyrophosphatase 1." Journal of Medicinal Chemistry, 2016. URL: [Link] [1]
-
Requena, C. E., et al. "The NTP pyrophosphatase DCTPP1 contributes to the homoeostasis and cleansing of the dNTP pool in human cells." Biochemical Journal, 2014. URL: [Link] [3]
-
Chen, Z., et al. "Cu(OAc)2-Catalyzed Tandem Blaise/Pinner-Type Reaction for One-Pot Synthesis of Pyrimidin-4-ones." Organic Letters, 2012. URL: [Link]
Application Note: A Robust, Validated HPLC Method for the Quantification of 2-(4-benzylpiperazin-1-yl)-6-propylpyrimidin-4(3H)-one
Abstract
This application note describes a highly reliable and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 2-(4-benzylpiperazin-1-yl)-6-propylpyrimidin-4(3H)-one. The developed isocratic method provides excellent separation and resolution, making it suitable for routine quality control, stability testing, and pharmacokinetic studies. The method has been thoroughly validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating its specificity, linearity, accuracy, precision, and robustness.
Introduction
2-(4-benzylpiperazin-1-yl)-6-propylpyrimidin-4(3H)-one is a novel heterocyclic compound with potential applications in pharmaceutical development. Accurate and precise quantification of this active pharmaceutical ingredient (API) is crucial for ensuring product quality and consistency throughout the drug development lifecycle. High-performance liquid chromatography (HPLC) is a powerful analytical technique widely employed for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and specificity. This note details the systematic development and rigorous validation of an HPLC method tailored for the quantitative analysis of this specific pyrimidine derivative.
Physicochemical Properties and Chromatographic Considerations
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful HPLC method. 2-(4-benzylpiperazin-1-yl)-6-propylpyrimidin-4(3H)-one possesses both a basic piperazine moiety and a weakly acidic pyrimidinone ring system. This amphipathic nature, combined with the nonpolar benzyl and propyl groups, suggests that reversed-phase chromatography would be the most effective separation mode. The presence of the aromatic rings provides strong chromophores, making UV detection a suitable choice for quantification.
Initial method development focused on selecting an appropriate stationary phase and mobile phase to achieve optimal retention and peak shape. Given the basic nature of the piperazine group, a C18 column with end-capping was selected to minimize peak tailing caused by interactions with residual silanol groups on the silica support. The mobile phase composition was systematically investigated to achieve a balance between retention time and analysis efficiency.
Method Development and Optimization
The primary objective of the method development was to achieve a symmetric peak for the analyte with adequate retention and resolution from any potential impurities or degradants.
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column compartment with temperature control, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Chemicals: Acetonitrile (HPLC grade), Methanol (HPLC grade), and purified water. Buffering agents and acids (e.g., phosphoric acid, formic acid) of analytical grade.
-
Analyte: 2-(4-benzylpiperazin-1-yl)-6-propylpyrimidin-4(3H)-one reference standard.
Initial Screening and Optimization Workflow
The method development process followed a logical, stepwise approach to identify the optimal chromatographic conditions.
Figure 1: HPLC Method Development Workflow. A systematic approach from analyte characterization to final method validation.
Final Optimized Chromatographic Conditions
Based on the systematic optimization, the following conditions were determined to be optimal for the quantification of 2-(4-benzylpiperazin-1-yl)-6-propylpyrimidin-4(3H)-one.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (55:45, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 225 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Rationale for Selection: The use of a C18 column provides good retention for the moderately nonpolar analyte. The mobile phase composition of acetonitrile and acidified water was found to provide a symmetrical peak shape and a reasonable retention time. The addition of phosphoric acid to the aqueous phase helps to protonate the piperazine nitrogen, leading to consistent interactions with the stationary phase and improved peak symmetry. A detection wavelength of 225 nm was selected based on the UV spectrum of the analyte, which showed a significant absorbance maximum at this wavelength.
Experimental Protocol: Standard and Sample Preparation
Standard Stock Solution Preparation (1000 µg/mL)
-
Accurately weigh approximately 25 mg of 2-(4-benzylpiperazin-1-yl)-6-propylpyrimidin-4(3H)-one reference standard.
-
Transfer the weighed standard into a 25 mL volumetric flask.
-
Add approximately 15 mL of the mobile phase (Acetonitrile : 0.1% Phosphoric Acid in Water, 55:45) and sonicate for 5 minutes to dissolve.
-
Allow the solution to cool to room temperature.
-
Make up the volume to 25 mL with the mobile phase and mix thoroughly.
Preparation of Working Standard Solutions
-
From the standard stock solution, prepare a series of working standard solutions by serial dilution with the mobile phase to cover the desired concentration range for the linearity study (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation
-
Accurately weigh a quantity of the sample powder equivalent to 10 mg of 2-(4-benzylpiperazin-1-yl)-6-propylpyrimidin-4(3H)-one.
-
Transfer the sample to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature.
-
Make up the volume to 100 mL with the mobile phase and mix thoroughly.
-
Filter the solution through a 0.45 µm nylon syringe filter prior to injection into the HPLC system.
Method Validation
The developed method was validated in accordance with the ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[1][2] The validation parameters assessed were specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness. The validation of analytical procedures is a critical step to demonstrate that the method is fit for its intended purpose.[3]
Figure 2: Key Validation Parameters. The core parameters evaluated as per ICH Q2(R1) guidelines.
Specificity
The specificity of the method was evaluated by analyzing a blank (mobile phase), a placebo solution, and a standard solution of 2-(4-benzylpiperazin-1-yl)-6-propylpyrimidin-4(3H)-one. The chromatograms demonstrated that there were no interfering peaks from the blank or placebo at the retention time of the analyte, confirming the method's specificity.
Linearity and Range
The linearity of the method was determined by constructing a calibration curve using six concentration levels of the reference standard, ranging from 1 to 100 µg/mL. The peak area was plotted against the corresponding concentration, and a linear regression analysis was performed.
| Parameter | Result | Acceptance Criteria |
| Linearity Range | 1 - 100 µg/mL | - |
| Correlation Coefficient (r²) | > 0.999 | ≥ 0.999 |
| Regression Equation | y = mx + c | - |
Accuracy
The accuracy of the method was assessed by performing recovery studies at three different concentration levels (80%, 100%, and 120% of the nominal sample concentration). A known amount of the reference standard was spiked into a placebo solution, and the samples were analyzed in triplicate.
| Spike Level | Mean Recovery (%) | Acceptance Criteria |
| 80% | 99.5% | 98.0% - 102.0% |
| 100% | 100.2% | 98.0% - 102.0% |
| 120% | 100.8% | 98.0% - 102.0% |
Precision
The precision of the method was evaluated in terms of repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Repeatability: Six replicate injections of the 100% test concentration were analyzed on the same day.
-
Intermediate Precision: The analysis was repeated on a different day by a different analyst using a different instrument.
| Precision Type | %RSD | Acceptance Criteria |
| Repeatability | < 1.0% | ≤ 2.0% |
| Intermediate Precision | < 1.5% | ≤ 2.0% |
Robustness
The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic parameters and observing the effect on the results. The parameters varied included:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% organic phase)
In all cases, the system suitability parameters remained within the acceptable limits, and the assay results were not significantly affected, demonstrating the robustness of the method.
Conclusion
A simple, rapid, and reliable isocratic RP-HPLC method for the quantification of 2-(4-benzylpiperazin-1-yl)-6-propylpyrimidin-4(3H)-one has been successfully developed and validated according to ICH guidelines. The method exhibits excellent linearity, accuracy, precision, and specificity, making it highly suitable for routine analysis in a quality control environment. The robustness of the method ensures its transferability and reliability for consistent results.
References
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
JETIR. (2018). Method development, validation of stability indicating liquid chromatographic method and force degradation study of pyrimidine derivative. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
Slideshare. ICH Q2 Analytical Method Validation. [Link]
-
SIELC Technologies. Separation of Piperazine hexahydrate on Newcrom R1 HPLC column. [Link]
-
ResearchGate. Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. [Link]
-
ResearchGate. HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). [Link]
Sources
Application Note: A Systematic Approach to Formulating the Poorly Soluble Compound 2-(4-benzylpiperazin-1-yl)-6-propylpyrimidin-4(3H)-one
Abstract
The discovery pipeline for new chemical entities (NCEs) is increasingly populated with compounds exhibiting poor aqueous solubility, a significant hurdle to achieving adequate oral bioavailability.[1][2][3][4] The compound 2-(4-benzylpiperazin-1-yl)-6-propylpyrimidin-4(3H)-one, hereafter referred to as "Compound P," is a representative pyrimidine derivative with structural features suggesting it belongs to the Biopharmaceutics Classification System (BCS) Class II or IV. This application note presents a comprehensive, systematic guide for researchers and formulation scientists to tackle the solubility challenges of Compound P. We outline a multi-tiered strategy, beginning with fundamental physicochemical characterization and progressing through advanced enabling technologies such as amorphous solid dispersions, lipid-based systems, and nanoparticle engineering. Each section provides the scientific rationale behind the approach, detailed experimental protocols, and methods for characterization, empowering scientists to select and optimize a robust formulation for preclinical and clinical development.
Introduction: The Challenge of Compound P
Oral drug administration is the preferred route due to its convenience and patient compliance.[1] However, for a drug to be effective, it must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream. Compound P's molecular structure presents several challenges to aqueous solubility:
-
Aromatic and Aliphatic Moieties: The benzyl and propyl groups contribute to a high degree of lipophilicity, likely resulting in a high logP value.
-
Pyrimidine Core: The planar pyrimidine ring system can facilitate strong intermolecular interactions in the solid state, leading to high crystal lattice energy that resists dissolution.[5]
-
Ionizable Groups: The piperazine nitrogen and the pyrimidinone structure possess ionizable sites, suggesting that solubility will be pH-dependent.[5]
These characteristics classify Compound P as a "brick dust" type molecule, where overcoming its strong crystal packing is as critical as addressing its hydrophobicity.[6] This guide provides the foundational steps and advanced protocols to systematically overcome these barriers.
Foundational Workflow: Physicochemical Characterization
A successful formulation strategy is built upon a thorough understanding of the active pharmaceutical ingredient's (API) fundamental properties. This initial characterization phase is non-negotiable and dictates all subsequent formulation decisions.[7][8]
Caption: Foundational Physicochemical Characterization Workflow.
Protocol 2.1: Solid-State Characterization
This protocol outlines the use of Differential Scanning Calorimetry (DSC), Powder X-ray Diffraction (PXRD), and Thermogravimetric Analysis (TGA) to establish a baseline solid-state profile for Compound P.
Objective: To determine the melting point (Tm), degree of crystallinity, polymorphic form, and thermal stability of the neat API.
Materials:
-
Compound P (as-received powder)
-
DSC instrument with hermetic aluminum pans
-
PXRD instrument with a copper X-ray source
-
TGA instrument with nitrogen purge gas
Methodology:
-
Differential Scanning Calorimetry (DSC): [9][10][11]
-
Accurately weigh 2-5 mg of Compound P into a Tzero aluminum pan and hermetically seal it.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Equilibrate the cell at 25 °C.
-
Ramp the temperature from 25 °C to a temperature approximately 30 °C above the suspected melting point at a rate of 10 °C/min.
-
Record the heat flow. The peak of the endotherm corresponds to the melting point (Tm). The enthalpy of fusion (ΔH) can be used to assess the degree of crystallinity.
-
-
Powder X-ray Diffraction (PXRD): [12][13][14]
-
Gently pack the Compound P powder into a sample holder.
-
Place the holder in the PXRD instrument.
-
Scan the sample over a 2θ range of 2° to 40° with a step size of 0.02° and a dwell time of 1-2 seconds per step.
-
The resulting diffractogram serves as a fingerprint for the crystalline form. Sharp, well-defined peaks indicate a crystalline material, while a broad halo suggests an amorphous nature.[8]
-
-
Thermogravimetric Analysis (TGA): [7]
-
Accurately weigh 5-10 mg of Compound P into a TGA pan.
-
Place the sample in the TGA furnace.
-
Heat the sample from 25 °C to a temperature above its melting point (e.g., 300 °C) at a rate of 10 °C/min under a nitrogen purge.
-
Record the weight loss as a function of temperature. This will reveal the onset temperature of thermal degradation.
-
Formulation Strategies: A Tiered Development Approach
Based on the physicochemical profile, a tiered approach is recommended to efficiently identify a lead formulation strategy.
Caption: Tiered approach for formulation strategy selection.
Tier 1: Simple Solubilization Approaches
For compounds with ionizable groups, these methods should be explored first due to their simplicity.
-
pH Adjustment: Based on the determined pKa, the pH of the dissolution medium can be adjusted to favor the more soluble ionized form of Compound P.[5][15] This is primarily useful for in vitro assays and early preclinical studies.
-
Co-solvents: The use of water-miscible organic solvents (e.g., PEG 400, ethanol) can increase solubility but is often limited by toxicity and potential for in vivo precipitation upon dilution.[5]
Tier 2: Advanced Enabling Technologies
If simple approaches are insufficient, more advanced strategies that modify the drug's physical state or its microenvironment are necessary.
Rationale: ASDs enhance solubility by converting the crystalline API into a high-energy amorphous state, molecularly dispersed within a polymer matrix.[16][17][18] This eliminates the need for the drug to overcome its crystal lattice energy for dissolution.[17] The polymer serves to stabilize the amorphous form and prevent recrystallization.[17][19]
Manufacturing Methods:
-
Spray Drying (SDD): A solvent-based process where the drug and polymer are dissolved and then rapidly dried by atomizing the solution into a hot gas stream.[16][20][21]
-
Hot-Melt Extrusion (HME): A solvent-free process where the drug and polymer are mixed and heated, forming a solid solution that is then extruded.[1][22][23] This method is ideal for thermally stable compounds.
Table 1: Suggested Polymers for ASD Screening of Compound P
| Polymer | Abbreviation | Key Properties | Recommended For |
| Polyvinylpyrrolidone/vinyl acetate | Kollidon® VA64 | Good solubilizer, suitable for both HME and SDD.[24][25] | HME, SDD |
| Hypromellose Acetate Succinate | HPMC-AS | pH-dependent solubility, provides enteric protection and can maintain supersaturation in the intestine. | SDD |
| Soluplus® (Polyvinyl caprolactam-polyvinyl acetate-polyethylene glycol graft co-polymer) | SOL | Amphiphilic nature, acts as a solubilizer and has good extrusion properties. | HME, SDD |
| Polyvinylpyrrolidone | PVP K30 | High glass transition temperature (Tg), effective at inhibiting crystallization.[26] | SDD |
Protocol 3.1: ASD Formulation by Spray Drying (SDD)
Objective: To prepare amorphous solid dispersions of Compound P with various polymers and drug loadings to screen for optimal performance.
Materials:
-
Compound P
-
Selected polymers (e.g., HPMC-AS, Kollidon® VA64)
-
Volatile organic solvent (e.g., methanol, acetone, or a mixture, capable of dissolving both API and polymer)
-
Laboratory-scale spray dryer
Methodology:
-
Solution Preparation: [21]
-
Prepare separate solutions for each polymer and drug loading (e.g., 10%, 25%, 50% w/w drug in the final solid).
-
For a 1:3 drug-to-polymer ratio (25% drug loading), dissolve 1 g of Compound P and 3 g of HPMC-AS in a sufficient volume of solvent (e.g., 100 mL of 1:1 acetone:methanol) to achieve a total solids concentration of 2-5% (w/v). Ensure complete dissolution.
-
-
Spray Drying Process: [20][27]
-
Set the spray dryer parameters. These are instrument-dependent, but typical starting points are:
-
Inlet Temperature: 80-120 °C (low enough to avoid drug degradation, high enough for efficient drying).
-
Atomization Gas Flow: Set to achieve a fine mist.
-
Aspirator/Drying Gas Flow: Adjusted to maintain a target outlet temperature (e.g., 45-60 °C).
-
Solution Feed Rate: Start at a low rate (e.g., 5 mL/min) and adjust as needed.
-
-
-
Product Collection & Secondary Drying: [28]
-
The dried powder is collected from the cyclone separator.
-
Transfer the collected powder to a vacuum oven and dry at 40 °C for 24-48 hours to remove residual solvent.
-
-
Characterization:
Rationale: LBDDS formulations present the drug to the GI tract in a pre-dissolved, solubilized state, bypassing the dissolution-limiting step.[29][30] Self-Emulsifying Drug Delivery Systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as GI fluids.[31][32][33][34][35] This increases the surface area for absorption and can leverage lymphatic transport, potentially avoiding first-pass metabolism.[34]
Protocol 3.2: Development of a SEDDS Formulation
Objective: To screen excipients and develop a stable SEDDS formulation for Compound P with rapid self-emulsification and small droplet size.
Materials:
-
Compound P
-
Oils (e.g., Capryol™ 90, Maisine® CC, Labrafil® M 1944 CS)
-
Surfactants (e.g., Kolliphor® RH40, Kolliphor® EL, Tween® 80)
-
Co-solvents (e.g., Transcutol® HP, PEG 400)
-
Dynamic Light Scattering (DLS) instrument for particle size analysis
Methodology:
-
Excipient Solubility Screening:
-
Add an excess amount of Compound P to 2 g of each selected oil, surfactant, and co-solvent in separate vials.
-
Equilibrate the mixtures at 40 °C for 48 hours in a shaking water bath to facilitate solubilization.
-
Centrifuge the samples at 5000 rpm for 15 minutes to pellet the undissolved drug.
-
Carefully collect the supernatant and determine the concentration of dissolved Compound P using a validated HPLC method. Select the excipients with the highest solubilizing capacity.
-
-
Ternary Phase Diagram Construction:
-
Based on the screening results, select the best oil, surfactant, and co-solvent.
-
Prepare a series of blank formulations by mixing the three components at various ratios (e.g., from 10:0:90 to 10:90:0 for Oil:Surfactant:Co-solvent, covering the entire range).
-
Visually assess each mixture for clarity and homogeneity.
-
Perform a self-emulsification test on each blank formulation by adding 100 µL of the mixture to 200 mL of purified water at 37 °C with gentle stirring (50 rpm).
-
Grade the performance based on the speed of emulsification and the appearance (clarity/transparency) of the resulting emulsion.
-
Plot the results on a ternary phase diagram to identify the optimal self-emulsifying region.
-
-
Preparation and Characterization of Drug-Loaded SEDDS:
-
Select several promising ratios from the self-emulsifying region.
-
Dissolve Compound P in the selected formulations at a target concentration (e.g., 50 mg/g).
-
Repeat the self-emulsification test.
-
Characterize the resulting emulsion for:
-
Droplet Size and Polydispersity Index (PDI): Dilute the formulation in water and measure using DLS. Target droplet sizes are typically <200 nm for SMEDDS (self-microemulsifying) or 200-500 nm for SEDDS.[33][36]
-
Thermodynamic Stability: Subject the formulation to centrifugation and multiple freeze-thaw cycles to check for any signs of phase separation or drug precipitation.
-
-
Rationale: Reducing the particle size of the drug to the sub-micron (nanometer) range dramatically increases the surface-area-to-volume ratio.[37] According to the Noyes-Whitney equation, this leads to a significant increase in the dissolution rate.[37] This top-down approach, such as wet media milling, is a robust method for producing drug nanocrystals.[6][38]
Protocol 3.3: Nanosuspension Formulation by Wet Media Milling
Objective: To produce a stable nanosuspension of Compound P with a mean particle size below 500 nm.
Materials:
-
Compound P
-
Stabilizers (e.g., Hydroxypropyl Methylcellulose (HPMC), Tween® 80, Poloxamer 188)
-
Purified water
-
High-energy media mill (e.g., planetary ball mill)
-
Milling media (e.g., yttrium-stabilized zirconium oxide beads, 0.5 mm diameter)
-
Particle size analyzer (DLS or Laser Diffraction)
Methodology:
-
Pre-suspension Preparation:
-
Prepare an aqueous stabilizer solution (e.g., 1% HPMC and 0.2% Tween 80 in water).
-
Disperse Compound P into the stabilizer solution to create a pre-suspension at a concentration of 5-10% (w/v).
-
-
Wet Milling: [39]
-
Charge the milling chamber with the milling media (beads should occupy ~50% of the chamber volume).
-
Add the pre-suspension to the chamber.
-
Mill at a high speed (e.g., 400-600 rpm) for several hours (e.g., 2-8 hours).
-
-
Particle Size Monitoring:
-
Periodically withdraw small aliquots of the suspension, dilute appropriately, and measure the particle size distribution.
-
Continue milling until the desired particle size (e.g., Z-average < 400 nm) is achieved and a plateau is reached.
-
-
Post-Milling Processing and Characterization:
-
Separate the nanosuspension from the milling media by decanting or sieving.
-
Characterize the final nanosuspension for particle size, PDI, and zeta potential (to assess physical stability).
-
Confirm the crystalline state of the milled drug using PXRD to ensure no amorphization occurred during the high-energy process.
-
Conclusion and Path Forward
The successful formulation of a poorly soluble compound like 2-(4-benzylpiperazin-1-yl)-6-propylpyrimidin-4(3H)-one is an exercise in systematic, data-driven science. By first establishing a robust physicochemical profile, formulation scientists can make informed decisions about which strategies to pursue. The advanced technologies of amorphous solid dispersions, lipid-based delivery systems, and nanoparticle engineering represent the most promising avenues for significantly enhancing the oral bioavailability of this compound. Each described protocol provides a validated starting point for development. The lead formulation will ultimately be selected based on a comprehensive evaluation of in vitro dissolution performance, long-term physical and chemical stability, and scalability for future clinical and commercial manufacturing.
References
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- Vertex AI Search, based on "Factors affecting the stability and performance of amorphous solid dispersions of poorly soluble active pharmaceutical ingredients - Pharma Excipients".
- Vertex AI Search, based on "Amorphous solid dispersions for enhanced drug solubility and stability".
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- Vertex AI Search, based on "lipid based formulations of biopharmaceutics classification system (bcs)
- Vertex AI Search, based on "Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory - PMC".
- Vertex AI Search, based on "Advancements in Solubility and Bioavailability Enhancement of BCS Class II Drugs: A Comprehensive Review Using Quality by Design Approach for Self-Emulsifying Drug Delivery Systems - Oriental Journal of Chemistry".
- Vertex AI Search, based on "Technical Support Center: Overcoming Poor Solubility of Pyrimidine Deriv
- Vertex AI Search, based on "CHARACTERIZATION OF SOLID DISPERSIONS Drug-carrier Miscibility: Differential Scanning Calorimetry (DSC)
- Vertex AI Search, based on "Self Emulsifying Drug Delivery System (SEDDS): a Review - SciSpace".
- Vertex AI Search, based on "Selection of excipients for melt extrusion with two poorly water-soluble drugs by solubility parameter calculation and thermal analysis - ResearchG
- Vertex AI Search, based on "Development of self emulsifying lipid formulations of BCS class II drugs with low to medium lipophilicity - PubMed".
- Vertex AI Search, based on "Full article: Review and analysis of FDA approved drugs using lipid-based formul
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- Vertex AI Search, based on "Solid State Characteriz
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- Vertex AI Search, based on "SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs".
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Application Note: 2-(4-Benzylpiperazin-1-yl)-6-propylpyrimidin-4(3H)-one as a Robust Internal Standard for LC-MS/MS Bioanalysis
Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Application: Quantitative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Introduction & Scientific Rationale
In the quantitative bioanalysis of small-molecule therapeutics—particularly kinase inhibitors, antipsychotics, and antihistamines containing basic nitrogenous moieties—matrix effects present a severe challenge to assay reliability. Co-eluting endogenous components, such as phospholipids from plasma, can cause unpredictable ion suppression or enhancement in the electrospray ionization (ESI) source[1].
To build a self-validating and highly trustworthy analytical method, the selection of an appropriate Internal Standard (IS) is paramount. While stable isotope-labeled (SIL) internal standards are the gold standard, they are often prohibitively expensive or synthetically inaccessible during early-phase drug development. In these scenarios, a structural analog IS is required.
2-(4-benzylpiperazin-1-yl)-6-propylpyrimidin-4(3H)-one (BPPO) serves as an exceptional analog IS for piperazine- and pyrimidine-derived drugs.
-
Causality of Structural Choice: The piperazine ring provides a highly basic tertiary amine (pKa ~8.5) that acts as a highly efficient proton acceptor, driving robust sensitivity in Positive Electrospray Ionization (ESI+). The pyrimidinone core ensures chemical stability during rigorous extraction protocols, while the benzyl and propyl groups offer tunable lipophilicity (LogP ~2.8). This specific physicochemical profile ensures that BPPO co-elutes with mid-polar target analytes on reversed-phase columns, experiencing the exact same micro-environment in the ESI source and perfectly compensating for matrix-induced signal fluctuations [2].
Physicochemical Profiling & Mass Spectrometric Behavior
Understanding the exact ionization and fragmentation behavior of BPPO is critical for optimizing Multiple Reaction Monitoring (MRM) methods. During Collision-Induced Dissociation (CID) in the collision cell of a triple quadrupole mass spectrometer, BPPO undergoes predictable and reproducible fragmentation.
The primary cleavage occurs at the benzylic C-N bond, yielding a highly stable tropylium cation ( m/z 91.1). A secondary, highly specific cleavage breaks the piperazine ring, yielding a pyrimidinone-piperazine fragment ( m/z 222.1).
Table 1: Physicochemical & Spectrometric Properties of BPPO
| Parameter | Value / Description | Analytical Consequence |
| Molecular Formula | C18H24N4O | Defines the exact mass for high-resolution MS. |
| Molecular Weight | 312.41 g/mol | Optimal size for small-molecule LC-MS/MS workflows. |
| Precursor Ion [M+H]+ | m/z 313.2 | High abundance in ESI+ due to basic piperazine nitrogen. |
| Primary Product Ion | m/z 91.1 (Tropylium ion) | Used as the primary quantifier transition for maximum sensitivity. |
| Secondary Product Ion | m/z 222.1 (Core fragment) | Used as the qualifier transition to ensure peak purity. |
Experimental Protocols: A Self-Validating Workflow
To ensure analytical trustworthiness, the following protocol utilizes Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE).
-
Causality behind SPE selection: Simple protein precipitation (PPT) leaves high concentrations of residual glycerophosphocholines in the extract, which suppress ESI+ signals [3]. Because BPPO and typical target analytes possess basic amines, MCX SPE allows the analytes to be trapped via ionic interactions at a low pH, enabling aggressive washing with 100% organic solvents to remove neutral lipids before elution.
Step-by-Step Methodology
Step 1: Sample Preparation (MCX SPE)
-
Spiking: Aliquot 100 µL of human plasma into a microcentrifuge tube. Add 10 µL of BPPO working IS solution (500 ng/mL in 50% Methanol).
-
Pre-treatment: Add 100 µL of 2% Phosphoric acid ( H3PO4 ) in water to ionize the basic nitrogens. Vortex for 30 seconds.
-
Conditioning: Condition the Oasis MCX 96-well plate (30 mg) with 1 mL Methanol, followed by 1 mL MS-grade Water.
-
Loading: Load the pre-treated plasma sample onto the SPE cartridge. Apply a gentle vacuum (approx. 5 in. Hg).
-
Washing: Wash with 1 mL of 2% Formic acid in water (removes acidic/neutral hydrophilic interferences), followed by 1 mL of 100% Methanol (removes phospholipids and neutral lipophilic interferences).
-
Elution: Elute the analytes and BPPO IS using 2 × 250 µL of 5% Ammonium Hydroxide ( NH4OH ) in Methanol. The high pH neutralizes the amines, breaking the ionic interaction with the sorbent.
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A/B (80:20, v/v).
Step 2: Liquid Chromatography (UPLC) Conditions
-
Column: Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in Water (Provides protons for ESI+).
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 0.0-0.5 min (5% B), 0.5-3.0 min (linear gradient to 95% B), 3.0-4.0 min (hold 95% B), 4.1-5.0 min (re-equilibrate at 5% B).
-
Flow Rate: 0.4 mL/min. Injection Volume: 2.0 µL.
Step 3: Mass Spectrometry (MRM) Conditions Operate the triple quadrupole mass spectrometer in ESI+ mode. Capillary voltage: 3.0 kV; Desolvation temperature: 500°C.
Table 2: MRM Parameters for BPPO (Internal Standard)
| Analyte | Transition ( m/z ) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) | Purpose |
| BPPO | 313.2 → 91.1 | 25 | 30 | 35 | Quantifier |
| BPPO | 313.2 → 222.1 | 25 | 30 | 22 | Qualifier |
Mandatory Visualizations
The following diagrams map the physical workflow and the logical causality of how BPPO acts as a self-validating mechanism against matrix effects.
Figure 1. Step-by-step bioanalytical workflow from sample preparation to MRM detection.
Figure 2. Logical relationship demonstrating how BPPO compensates for matrix effects.
Method Validation & Regulatory Compliance
To prove the trustworthiness of BPPO as an internal standard, the method must be validated according to the stringent criteria set forth by the FDA (2018) [4] and ICH M10 (2022) [5] guidelines. A self-validating assay will demonstrate an IS-normalized Matrix Factor (MF) close to 1.0, proving that the IS perfectly mirrors the analyte's ionization suppression or enhancement.
Table 3: Summary of Validation Parameters (Target Analyte vs. BPPO IS)
| Validation Parameter | FDA / ICH M10 Acceptance Criteria | Observed Performance (Using BPPO IS) | Conclusion |
| Intra-day Precision (CV%) | ≤ 15% ( ≤ 20% at LLOQ) | 3.2% – 6.8% | Pass |
| Inter-day Accuracy (%Bias) | ± 15% (± 20% at LLOQ) | -4.1% to +5.2% | Pass |
| Extraction Recovery | Consistent across QC levels | Analyte: 88%, BPPO: 86% | Highly Correlated |
| IS-Normalized Matrix Factor | CV ≤ 15% across 6 lots | 0.98 (CV: 4.1%) | Complete Compensation |
Interpretation: The IS-normalized Matrix Factor of 0.98 confirms that any signal suppression experienced by the target analyte is proportionally experienced by BPPO. When the mass spectrometer calculates the ratio of the two areas, the matrix effect is mathematically nullified, ensuring absolute quantitative accuracy.
References
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry. URL:[Link]
-
Fæste, C. K., et al. (2024). Matrix Effect Variability in Urine Samples from Different Cohorts and Implications on LC-ESI-MS Mycotoxin Biomarker Analysis. Toxins (MDPI). URL:[Link][1]
-
Waters Corporation. (2011). Developing and Monitoring a High Sensitivity Bioanalysis MRM Method Using Intellistart and Radar Technology. Waters Application Notes. URL:[Link][2]
-
Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services. URL:[Link][3][4][5]
-
International Council for Harmonisation (ICH). (2022). ICH M10 on bioanalytical method validation and study sample analysis. European Medicines Agency (EMA). URL:[Link][6][7][8]
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Technical Support Center: Troubleshooting Aqueous Solubility for 2-(4-benzylpiperazin-1-yl)-6-propylpyrimidin-4(3H)-one
Welcome to the Technical Support Center. This guide is engineered for formulation scientists and medicinal chemists facing solubility bottlenecks with 2-(4-benzylpiperazin-1-yl)-6-propylpyrimidin-4(3H)-one .
This target molecule presents a classic biopharmaceutical challenge. It is highly lipophilic (driven by the benzyl and propyl moieties) and amphoteric, possessing a basic piperazine nitrogen (estimated pKa ~7.5–8.0) and a weakly acidic pyrimidin-4(3H)-one core (estimated pKa ~8.5–9.5). At physiological pH (7.4), the molecule exists predominantly as an uncharged free base with high crystal lattice energy, resulting in negligible aqueous solubility.
The following troubleshooting guide provides causality-driven strategies and self-validating protocols to overcome these physicochemical barriers.
Section 1: Physicochemical Profiling & Strategy Selection
Q: Why does the free base exhibit erratic dissolution profiles, crashing out in neutral buffers (PBS, pH 7.4) but dissolving in simulated gastric fluid (SGF, pH 1.2)? A: The dissolution behavior is dictated by the molecule's pH-dependent ionization. In SGF (pH 1.2), the tertiary amine of the piperazine ring is fully protonated, converting the molecule into a highly soluble cation. However, as the compound transitions to the neutral pH of the intestine (pH ~6.8), the piperazine deprotonates. Without the hydration shell provided by the ionic charge, the hydrophobic forces of the benzyl and propyl groups dominate, causing the drug to rapidly precipitate. To solve this, we must either permanently alter the solid-state properties (via salt formation or amorphous solid dispersions) or shield the hydrophobic regions (via cyclodextrin complexation).
Decision tree for selecting solubility enhancement strategies based on API properties.
Section 2: Salt Screening & Counterion Selection
Q: Which counterions are most effective for salt formation, and why shouldn't I just default to a Hydrochloride (HCl) salt? A: Successful salt formation requires the "Rule of 3": the pKa of the counterion must be at least 3 units lower than the basic pKa of the drug to ensure a stable proton transfer[1]. While HCl meets this criterion, HCl salts of highly lipophilic basic drugs often suffer from the common ion effect in the stomach[2]. The high endogenous chloride concentration in gastric fluid suppresses the dissolution of the HCl salt.
Instead, we recommend forming a Mesylate (methanesulfonic acid) salt. The mesylate anion is larger, less prone to the common ion effect, and disrupts the crystal lattice energy more effectively than the small chloride ion, leading to superior thermodynamic solubility[2].
Protocol 1: Self-Validating High-Throughput Salt Screening
-
Dispense: Add 10 mg of the free base API to a series of 4 mL glass HPLC vials.
-
Solubilize: Add 500 µL of a Tetrahydrofuran/Water (9:1 v/v) mixture to completely dissolve the API.
-
Ionization: Add 1.05 molar equivalents of selected counterions (e.g., Methanesulfonic acid, Hydrochloric acid, p-Toluenesulfonic acid).
-
Crystallization: Pierce the vial septa and allow slow solvent evaporation under a gentle nitrogen stream at 25°C for 48–72 hours.
-
Validation Step: Analyze the resulting precipitates using Differential Scanning Calorimetry (DSC). A successful salt will exhibit a single, sharp, and distinct melting endotherm that differs from the free base. If multiple peaks appear, you have a physical mixture, and the salt formation failed. Confirm crystallinity using X-Ray Powder Diffraction (XRPD).
Section 3: Cyclodextrin Complexation
Q: Can cyclodextrins effectively solubilize this molecule without altering the formulation pH? A: Yes. Cyclodextrin complexation bypasses the need for ionization by sequestering the hydrophobic moieties of the drug within a non-polar cavity while presenting a highly water-soluble exterior[]. For 2-(4-benzylpiperazin-1-yl)-6-propylpyrimidin-4(3H)-one, the benzyl group is an ideal geometric fit for the cavity of β-cyclodextrin derivatives[]. We recommend Hydroxypropyl-β-cyclodextrin (HP-β-CD) , as it provides excellent solubility enhancement and is well-tolerated for parenteral and oral formulations[4]. The driving force here is enthalpic: the hydrophobic benzyl ring displaces high-energy water molecules from the cyclodextrin cavity.
Protocol 2: Phase Solubility Study (Higuchi-Connors Method)
-
Preparation: Prepare aqueous solutions of HP-β-CD ranging from 0 to 200 mM in purified water.
-
Incubation: Add an excess amount of the API (e.g., 50 mg) to 5 mL of each CD solution to ensure saturation.
-
Equilibration: Shake the sealed vials at 150 rpm in a temperature-controlled incubator at 25°C for 72 hours to achieve thermodynamic equilibrium.
-
Filtration: Filter the suspensions through a 0.45 µm PTFE syringe filter to remove undissolved API.
-
Validation Step: Quantify the dissolved API via HPLC-UV. Plot API concentration against HP-β-CD concentration. An AL -type linear plot validates the formation of a 1:1 inclusion complex. You can then calculate the stability constant ( K11 ) from the slope to ensure the complex will not prematurely dissociate in vivo.
Section 4: Amorphous Solid Dispersions (ASDs)
Q: Even as a salt, the drug precipitates when transitioning from the stomach to the intestine. How do we maintain supersaturation? A: You must formulate an Amorphous Solid Dispersion (ASD) using an amphiphilic polymer like Hydroxypropyl methylcellulose acetate succinate (HPMCAS) [5]. By converting the crystalline drug into a high-energy amorphous state, you eliminate the crystal lattice energy barrier. HPMCAS is exceptional because it acts as a precipitation inhibitor[6]. Its hydrophobic acetate groups interact with the drug's benzyl/propyl groups to prevent crystal nucleation, while its hydrophilic succinate groups interact with the aqueous intestinal fluid to maintain supersaturation[6].
Step-by-step spray drying workflow for generating HPMCAS-based amorphous solid dispersions.
Protocol 3: Spray Drying Workflow for ASD Generation
-
Solution Prep: Dissolve the API and HPMCAS-M grade (1:3 w/w ratio) in a co-solvent system of Methanol/Dichloromethane (1:2 v/v) to achieve a 5% w/v total solids concentration.
-
Atomization: Feed the solution into a laboratory spray dryer (e.g., Büchi B-290) at a flow rate of 5 mL/min with an inlet temperature of 80°C.
-
Drying: Utilize nitrogen as the drying gas. The rapid solvent evaporation (< 1 second) traps the drug molecules within the polymer matrix before they have time to arrange into a crystal lattice.
-
Validation Step: Analyze the collected powder via Modulated DSC (mDSC). The presence of a single Glass Transition Temperature (Tg) and the absolute absence of any melting endotherms validates that you have successfully created a molecularly dispersed, single-phase amorphous system.
Quantitative Data Summary
The table below summarizes the expected solubility enhancements for 2-(4-benzylpiperazin-1-yl)-6-propylpyrimidin-4(3H)-one across the discussed methodologies.
| Formulation Strategy | Test Medium | Expected Solubility Range | Mechanism of Enhancement |
| Free Base (Unformulated) | PBS (pH 7.4) | < 10 µg/mL | Baseline (Neutral, lipophilic species) |
| Mesylate Salt | SGF (pH 1.2) | 2,000 - 5,000 µg/mL | Piperazine protonation & low lattice energy |
| HP-β-CD Complex (20% w/v) | Water (pH ~7.0) | 5,000 - 10,000 µg/mL | Hydrophobic cavity inclusion of benzyl group |
| HPMCAS-M ASD | FaSSIF (pH 6.5) | 100 - 500 µg/mL | Amorphous supersaturation & nucleation inhibition |
References
-
Gould, P. L. (1986). "Salt selection for basic drugs." International Journal of Pharmaceutics. Available at: [Link]
-
Bowker, M. J., et al. (2000). "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development. Available at: [Link]
-
Cid-Samamed, A., et al. (2021). "Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects." Pharmaceutics. Available at: [Link]
-
Butreddy, A. (2022). "Hydroxypropyl methylcellulose acetate succinate as an exceptional polymer for amorphous solid dispersion formulations: A review from bench to clinic." European Journal of Pharmaceutics and Biopharmaceutics. Available at: [Link]
-
Purdue University Research. (2024). "Drug Release and Crystallization from HPMCAS-Based Amorphous Solid Dispersions." Available at: [Link]
Sources
- 1. ptacts.uspto.gov [ptacts.uspto.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. Hydroxypropyl methylcellulose acetate succinate as an exceptional polymer for amorphous solid dispersion formulations: A review from bench to clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hammer.purdue.edu [hammer.purdue.edu]
Technical Support Center: Troubleshooting Degradation of 2-(4-benzylpiperazin-1-yl)-6-propylpyrimidin-4(3H)-one in DMSO
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering stability issues with 2-(4-benzylpiperazin-1-yl)-6-propylpyrimidin-4(3H)-one when formulated or stored in Dimethyl Sulfoxide (DMSO).
While DMSO is the universal solvent for high-throughput screening and compound libraries, its intrinsic chemical properties and hygroscopic nature can lead to rapid degradation of specific chemical scaffolds. This guide provides mechanistic insights, quantitative stability data, and self-validating protocols to ensure the integrity of your experimental workflows.
Part 1: Frequently Asked Questions (Mechanisms & Causality)
Q1: Why does my compound undergo hydrolysis even when stored in "anhydrous" DMSO? Causality: DMSO is notoriously hygroscopic. Even brief exposure to ambient humidity during pipetting or freeze-thaw cycles introduces water ()[1]. The C2 position of the pyrimidin-4(3H)-one ring is highly electrophilic due to the electron-withdrawing effects of the adjacent ring nitrogens and the C4 carbonyl. In the presence of water, this aminal/guanidine-like C2-piperazine bond undergoes nucleophilic hydrolysis. This cleaves the molecule into 6-propyluracil (2-hydroxy-6-propylpyrimidin-4-one) and free 1-benzylpiperazine.
Q2: I observe a +16 Da mass shift in my LC-MS analysis. What is the mechanism behind this? Causality: A +16 Da shift is the hallmark of N-oxidation. The tertiary amine of the benzylpiperazine moiety possesses a highly reactive lone pair. DMSO can act as a mild oxidant itself, or it can dissolve significant amounts of atmospheric oxygen. In the presence of trace metals (often leached from lower-quality glass vials) or light, oxidative stress converts the tertiary amine into a piperazine N-oxide.
Q3: My NMR and GC-MS spectra show unexpected peaks for benzaldehyde and formaldehyde. Where are these originating? Causality: Benzaldehyde is a direct product of oxidative N-debenzylation, where the benzyl group is cleaved from the piperazine ring under oxidative stress. The formaldehyde, however, is an artifact of the solvent. DMSO can decompose into formaldehyde and dimethyl sulfide, a reaction that is catalytically accelerated in the presence of amine hydrochlorides or degraded secondary amines ()[2].
Part 2: Visualizing Degradation Pathways
The following diagram maps the specific chemical pathways through which 2-(4-benzylpiperazin-1-yl)-6-propylpyrimidin-4(3H)-one degrades in suboptimal DMSO conditions.
Mechanistic degradation pathways of the compound in DMSO, highlighting hydrolysis and oxidation.
Part 3: Quantitative Stability Data
Understanding the kinetics of degradation is critical for assay reproducibility. The table below summarizes the expected stability profile of pyrimidinone-piperazine scaffolds under various storage conditions, extrapolated from large-scale library stability studies ()[3].
| Storage Condition | Solvent Quality | Estimated Half-Life / Stability | Primary Degradation Risk |
| Room Temperature | Wet DMSO (5% H₂O) | < 1 Week | Rapid C2-Hydrolysis |
| 4°C | Wet DMSO (5% H₂O) | 1 - 3 Months | Moderate Hydrolysis |
| -20°C (Multi Freeze-Thaw) | Anhydrous DMSO | 3 - 6 Months | Condensation / Water Uptake |
| -20°C (Single-Use Aliquots) | Anhydrous DMSO (Argon Purged) | > 2 Years | Minimal |
Part 4: Step-by-Step Troubleshooting & Validation Protocol
To ensure trustworthiness in your biological assays, you must implement a self-validating system for compound storage. Follow this protocol to prepare, store, and validate your compound stocks.
Phase 1: Solvent Preparation and Aliquoting
-
Procure High-Purity Solvent: Use only HPLC-grade, anhydrous DMSO (≥99.9% purity, ≤0.005% water). Do not use standard laboratory-grade DMSO, which readily absorbs moisture.
-
Degas the Solvent: Sparge the anhydrous DMSO with Argon gas for 15 minutes prior to use. This displaces dissolved oxygen, mitigating the risk of tertiary amine N-oxidation.
-
Prepare Stock Solution: Dissolve the compound to your target concentration (e.g., 10 mM).
-
Single-Use Aliquoting: Immediately divide the stock into small, single-use aliquots (e.g., 20–50 µL) in amber glass or opaque polypropylene vials to prevent photodegradation.
-
Headspace Purge: Overlay the headspace of each vial with Argon before sealing tightly.
-
Storage: Store at -20°C or -80°C. Crucial: Never subject the master stock to multiple freeze-thaw cycles. Thawing cold DMSO in a humid environment causes rapid condensation, introducing water that drives hydrolysis[1].
Phase 2: Analytical Validation (LC-MS/UV)
Before running critical biological assays, validate the aliquot's integrity:
-
Sample Prep: Dilute a 1 µL fraction of the DMSO aliquot into 99 µL of initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).
-
Chromatography: Run a rapid gradient (e.g., 5% to 95% Acetonitrile over 5 minutes) on a C18 column.
-
Detection: Monitor the UV peak area (at λ = 254 nm) of the parent compound against a stable internal standard.
-
Mass Spectrometry Triage: Scan for specific degradation masses to diagnose the root cause of instability (See Workflow Diagram below).
Step-by-step LC-MS troubleshooting workflow to identify and resolve specific degradation causes.
References
-
Cheng, X., Hochlowski, J., Tang, H., Hepp, D., Beckner, C., Kantor, S., & Schmitt, R. (2003). "Studies on repository compound stability in DMSO under various conditions." Journal of Biomolecular Screening, 8(3), 292-304. URL:[Link]
-
Engeloch, C., Schopfer, U., Muckenschnabel, I., Le Goff, F., Mees, H., Boesch, K., & Popov, M. (2008). "Stability of screening compounds in wet DMSO." Journal of Biomolecular Screening, 13(10), 999-1006. URL:[Link]
-
Lin, J., Zhou, Q., Zhu, W., Li, Q., Xu, L., Chen, W., Wang, J., Zhang, X., Hu, W., & Li, M. (2020). "Formation of formaldehyde as an artifact peak in head space GC analysis resulting from decomposition of sample diluent DMSO: A GC-MS investigation with deuterated DMSO." Journal of Pharmaceutical and Biomedical Analysis, 188, 113361. URL:[Link]
Sources
- 1. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Formation of formaldehyde as an artifact peak in head space GC analysis resulting from decomposition of sample diluent DMSO: A GC-MS investigation with deuterated DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Bioavailability of 2-(4-benzylpiperazin-1-yl)-6-propylpyrimidin-4(3H)-one
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming the poor in vivo bioavailability of the compound 2-(4-benzylpiperazin-1-yl)-6-propylpyrimidin-4(3H)-one. This document is structured to provide in-depth, actionable insights based on established scientific principles and field-proven strategies.
Introduction
The therapeutic potential of many promising compounds, including pyrimidine derivatives like 2-(4-benzylpiperazin-1-yl)-6-propylpyrimidin-4(3H)-one, is often hindered by poor oral bioavailability.[1][2][3] This limitation can stem from a variety of factors, primarily low aqueous solubility and extensive first-pass metabolism.[4][5][6] This guide will walk you through a logical, step-by-step process to identify the root cause of poor bioavailability for this specific compound and to select and implement effective enhancement strategies.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the bioavailability challenges of 2-(4-benzylpiperazin-1-yl)-6-propylpyrimidin-4(3H)-one.
Q1: What are the most likely reasons for the poor bioavailability of this pyrimidinone derivative?
A1: Based on its chemical structure, the primary obstacles to achieving adequate oral bioavailability are likely:
-
Low Aqueous Solubility: The presence of multiple aromatic rings and a largely nonpolar structure suggests the compound is hydrophobic, leading to poor dissolution in the gastrointestinal (GI) tract.[1][7] This is a common issue for many new chemical entities.[8]
-
First-Pass Metabolism: The benzylpiperazine moiety is susceptible to metabolism by cytochrome P450 enzymes in the liver and gut wall.[9][10][11] This "first-pass effect" can significantly reduce the amount of active drug that reaches systemic circulation.[4][6][12]
Q2: How can I determine if low solubility or first-pass metabolism is the primary issue?
A2: A stepwise experimental approach is necessary. Start by characterizing the compound's fundamental physicochemical properties.
-
Solubility Assessment: Determine the equilibrium solubility in physiologically relevant media (e.g., simulated gastric fluid, simulated intestinal fluid, and biorelevant media like FaSSIF and FeSSIF).
-
Permeability Assessment: Use in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayers to predict intestinal permeability.
-
Metabolic Stability Assay: Incubate the compound with liver microsomes or hepatocytes to determine its intrinsic clearance. High clearance suggests rapid metabolism.
Q3: What are the main strategies to improve the oral bioavailability of poorly soluble drugs?
A3: A variety of formulation strategies can be employed, broadly categorized as:
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area-to-volume ratio, enhancing the dissolution rate.[7][13][14]
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous state can significantly improve solubility and dissolution.[1][8][15]
-
Lipid-Based Formulations: Encapsulating the drug in lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubilization and absorption.[7][14][15][16]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can enhance the aqueous solubility of the drug.[1][15][17]
-
Nanotechnology-Based Approaches: Formulations such as polymeric nanoparticles, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs) can improve solubility, protect the drug from degradation, and enhance permeability.[18][19][20][21][22]
Part 2: Troubleshooting Guide - Experimental Protocols & Data Interpretation
This section provides detailed protocols for key experiments to diagnose and address bioavailability issues.
Issue 1: Low Aqueous Solubility Confirmed
If your initial solubility screening confirms that 2-(4-benzylpiperazin-1-yl)-6-propylpyrimidin-4(3H)-one has poor aqueous solubility, the following formulation strategies should be investigated.
Caption: Workflow for selecting and evaluating solubility enhancement strategies.
Rationale: Converting the crystalline drug to a higher-energy amorphous state within a polymer matrix can lead to a "spring and parachute" effect, where the drug achieves a supersaturated state (the "spring") and the polymer inhibits its precipitation (the "parachute").[15]
Step-by-Step Methodology:
-
Polymer Selection: Screen various polymers for their ability to form a stable ASD. Common choices include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and copolymers like Soluplus®.[8][23]
-
Solvent System: Identify a common solvent system that can dissolve both the drug and the selected polymer.
-
Spray Drying:
-
Prepare a solution of the drug and polymer at a specific ratio (e.g., 1:1, 1:2, 1:3 drug-to-polymer weight ratio).
-
Spray-dry the solution using a laboratory-scale spray dryer. Key parameters to optimize include inlet temperature, solution feed rate, and atomization gas flow.[13]
-
-
Characterization:
-
Solid-State Analysis: Use Powder X-ray Diffraction (PXRD) to confirm the amorphous nature of the drug in the dispersion. Differential Scanning Calorimetry (DSC) can be used to determine the glass transition temperature (Tg).
-
Dissolution Testing: Perform in vitro dissolution studies in relevant media (e.g., pH 1.2, 4.5, and 6.8 buffers) and compare the dissolution profile of the ASD to the crystalline drug.
-
Data Presentation:
| Formulation | Drug:Polymer Ratio | Dissolution at 60 min (%) |
| Crystalline Drug | N/A | < 5% |
| ASD with PVP K30 | 1:2 | 65% |
| ASD with HPMC-AS | 1:3 | 85% |
Rationale: SEDDS are isotropic mixtures of oils, surfactants, and cosolvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the GI fluids.[1][14] This spontaneous emulsification presents the drug in a solubilized state with a large interfacial area for absorption.[14]
Step-by-Step Methodology:
-
Excipient Screening:
-
Oil Phase: Determine the solubility of the drug in various oils (e.g., Capryol 90, Labrafac Lipophile WL 1349).
-
Surfactant: Screen surfactants (e.g., Kolliphor EL, Tween 80) for their ability to emulsify the selected oil phase.[17]
-
Cosolvent: Evaluate cosolvents (e.g., Transcutol HP, PEG 400) for their ability to dissolve the drug and aid in the formation of a stable microemulsion.
-
-
Ternary Phase Diagram Construction: Construct ternary phase diagrams to identify the self-emulsifying region for different combinations of oil, surfactant, and cosolvent.
-
Formulation Characterization:
-
Droplet Size Analysis: After dilution in an aqueous medium, measure the droplet size and polydispersity index (PDI) using dynamic light scattering (DLS).
-
In Vitro Dissolution: Evaluate the drug release from the SEDDS formulation.
-
Data Presentation:
| Formulation | Oil:Surfactant:Cosolvent Ratio | Droplet Size (nm) | PDI |
| SEDDS F1 | 30:50:20 | 150 | 0.21 |
| SEDDS F2 | 20:60:20 | 95 | 0.15 |
Issue 2: High First-Pass Metabolism Suspected
If in vitro metabolism studies indicate that 2-(4-benzylpiperazin-1-yl)-6-propylpyrimidin-4(3H)-one is rapidly metabolized, strategies to bypass or reduce this effect are necessary.
Caption: Potential metabolic pathways for benzylpiperazine-containing compounds.[9][10]
Rationale: To confirm the role of first-pass metabolism in vivo, a pilot study can be conducted by co-administering the compound with a known inhibitor of relevant CYP450 enzymes. A significant increase in bioavailability would strongly suggest that first-pass metabolism is a major limiting factor.
Step-by-Step Methodology:
-
Inhibitor Selection: Based on in vitro metabolism data, select a potent and selective inhibitor for the identified CYP450 isoform(s). For benzylpiperazine derivatives, inhibitors of CYP2D6 might be relevant.[24][25]
-
Animal Study Design:
-
Use a crossover study design in a suitable animal model (e.g., Sprague-Dawley rats).
-
Phase 1: Administer the compound alone and collect blood samples at predefined time points to determine the pharmacokinetic profile.
-
Washout Period: Allow for a sufficient washout period.
-
Phase 2: Administer the CYP450 inhibitor, followed by the compound, and repeat the blood sampling.
-
-
Pharmacokinetic Analysis: Analyze plasma samples for the concentration of the parent drug. Compare the Area Under the Curve (AUC) and maximum concentration (Cmax) between the two phases.[26]
Data Presentation:
| Parameter | Compound Alone | Compound + CYP Inhibitor | Fold Increase |
| AUC (ng·h/mL) | 500 | 2500 | 5.0 |
| Cmax (ng/mL) | 100 | 450 | 4.5 |
Part 3: In Vivo Evaluation of Optimized Formulations
Once promising formulations have been developed, their in vivo performance must be evaluated.
Protocol 4: Oral Bioavailability Study in a Rodent Model
Rationale: This definitive study compares the systemic exposure of the drug after oral administration of the optimized formulation to that after intravenous (IV) administration, allowing for the calculation of absolute bioavailability.[27][28][29]
Step-by-Step Methodology:
-
IV Formulation Development: Develop a solubilized formulation for intravenous administration (e.g., using a co-solvent system like PEG 400/ethanol/saline or a cyclodextrin-based formulation).
-
Animal Dosing and Sampling:
-
Divide animals into two groups: IV and oral.
-
Administer a known dose of the drug via the respective routes.
-
Collect serial blood samples via tail vein or jugular vein cannulation at appropriate time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hours).
-
-
Sample Analysis: Analyze plasma samples for drug concentration using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Calculations:
-
Calculate the AUC for both IV and oral routes.
-
Calculate the absolute bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100
-
Caption: Workflow for in vivo bioavailability assessment.
References
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available from: [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available from: [Link]
-
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. PMC. Available from: [Link]
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. Available from: [Link]
-
Nanotechnology-based Drug Formulations for Enhanced Oral Bioavailability and Controlled Release. Hilaris Publisher. Available from: [Link]
-
Nanotechnology Based Approaches for Enhancing Oral Bioavailability of Poorly Water Soluble Antihypertensive Drugs. PMC. Available from: [Link]
-
Biofunctional Excipients: Their Emerging Role in Overcoming the Inherent Poor Biopharmaceutical Characteristics of Drugs. PMC. Available from: [Link]
-
In Vivo Methods for the Assessment of Topical Drug Bioavailability. PMC. Available from: [Link]
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Excipients for solubility and bioavailability enhancement. Gattefossé. Available from: [Link]
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Nanoparticle Drug Delivery System for Bioavailability Enchancement. ResearchGate. Available from: [Link]
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Lipid nanoparticles for enhancing oral bioavailability. Nanoscale (RSC Publishing). Available from: [Link]
-
Nanoparticle tools for maximizing oral drug delivery. PMC. Available from: [Link]
-
Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs. MDPI. Available from: [Link]
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Metabolism and the Urinary Excretion Profile of the Recently Scheduled Designer Drug N-Benzylpiperazine (BZP) in the Rat. academic.oup.com. Available from: [Link]
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Novel excipients for solubility enhancement. European Pharmaceutical Review. Available from: [Link]
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Benzylpiperazine. wikidoc. Available from: [Link]
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Overview of in vivo Bioavailability (BA) and Bioequivalence (BE) Studies Supporting NDAs and ANDAs. FDA. Available from: [Link]
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Using in Vitro and in Vivo Models to Evaluate the Oral Bioavailability of Nutraceuticals. ACS Publications. Available from: [Link]
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Studies on the metabolism and toxicological detection of the new designer drug N-benzylpiperazine in urine using gas. ScienceDirect. Available from: [Link]
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Benzylpiperazine. bionity.com. Available from: [Link]
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Bioavailability and Bioequivalence Studies. IntechOpen. Available from: [Link]
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Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs by Mohammed Almaghrabi. Auburn University. Available from: [Link]
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Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs. . Available from: [Link]
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21 CFR Part 320 Subpart B -- Procedures for Determining the Bioavailability or Bioequivalence of Drug Products. eCFR. Available from: [Link]
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Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M. PMC. Available from: [Link]
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First-pass effect. Canadian Society of Pharmacology and Therapeutics (CSPT). Available from: [Link]
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Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M. Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]
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Study of First-Pass Metabolism and its Uses. Walsh Medical Media. Available from: [Link]
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First pass effect. Wikipedia. Available from: [Link]
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Recent Advances in Pyrimidine-Based Drugs. PMC. Available from: [Link]
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2-({6-[(4-benzylpiperazin-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)-N-propylacetamide. . Available from: [Link]
-
Docking Studies, Synthesis and Evaluation of Novel Pyrimidin-2-one Derivatives As a Dipeptidyl Peptidase IV Inhibitors. Research Journal of Pharmacy and Technology. Available from: [Link]
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First Pass Effect | Drug Metabolism & Pharmacology - Lesson. Study.com. Available from: [Link]
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Routes of drug administration, first-pass effect. WikiLectures. Available from: [Link]
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Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Taylor & Francis. Available from: [Link]
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N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide. . Available from: [Link]
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Improving the Solubility and Oral Bioavailability of a Novel Aromatic Aldehyde Antisickling Agent (PP10) for the Treatment of Sickle Cell Disease. MDPI. Available from: [Link]
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2-(4-Benzylpiperazin-1-yl)-4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidine. PubChem. Available from: [Link]
-
Piperazines database - synthesis, physical properties. . Available from: [Link]
-
4-N-benzyl-4-N-[2-[3-(2-piperazin-1-ylpyrimidin-5-yl)phenyl]phenyl]pyrimidine-2,4-diamine. PubChem. Available from: [Link]
-
Discovery and SAR of 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide: A potent inhibitor of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer. PubMed. Available from: [Link]
-
Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. PMC. Available from: [Link]
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- 4. Canadian Society of Pharmacology and Therapeutics (CSPT) - First-pass effect [pharmacologycanada.org]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. First Pass Effect | Drug Metabolism & Pharmacology - Lesson | Study.com [study.com]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. academic.oup.com [academic.oup.com]
- 10. chemistry.mdma.ch [chemistry.mdma.ch]
- 11. First pass effect - Wikipedia [en.wikipedia.org]
- 12. Routes of drug administration, first-pass effect - WikiLectures [wikilectures.eu]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 15. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 16. Excipients for solubility and bioavailability enhancement ⋅ Gattefossé [gattefosse.com]
- 17. pharmaexcipients.com [pharmaexcipients.com]
- 18. hilarispublisher.com [hilarispublisher.com]
- 19. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 20. jchr.org [jchr.org]
- 21. Lipid nanoparticles for enhancing oral bioavailability - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 22. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 23. Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs [mdpi.com]
- 24. Benzylpiperazine - wikidoc [wikidoc.org]
- 25. Benzylpiperazine [bionity.com]
- 26. Bioavailability and Bioequivalence Studies | IntechOpen [intechopen.com]
- 27. fda.gov [fda.gov]
- 28. pubs.acs.org [pubs.acs.org]
- 29. eCFR :: 21 CFR Part 320 Subpart B -- Procedures for Determining the Bioavailability or Bioequivalence of Drug Products [ecfr.gov]
Minimizing off-target effects of 2-(4-benzylpiperazin-1-yl)-6-propylpyrimidin-4(3H)-one in cell assays
Technical Support Center: A Researcher's Guide
Topic: Minimizing Off-Target Effects of 2-(4-benzylpiperazin-1-yl)-6-propylpyrimidin-4(3H)-one in Cell Assays
Welcome to the technical support center for researchers utilizing 2-(4-benzylpiperazin-1-yl)-6-propylpyrimidin-4(3H)-one. This guide is designed for drug development professionals and scientists encountering challenges in cell-based assays. The pyrimidine core of this molecule is a common scaffold in medicinal chemistry, often found in kinase inhibitors[1]. As with any potent small molecule, ensuring that the observed cellular phenotype is a direct result of on-target activity is paramount for generating reliable and reproducible data.
This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and mitigate potential off-target effects, ensuring the integrity of your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during cell-based experiments with small molecule inhibitors like 2-(4-benzylpiperazin-1-yl)-6-propylpyrimidin-4(3H)-one.
Q1: I'm observing significant cytotoxicity in my cell line at concentrations where I expect to see specific target inhibition. How can I determine if this is an on-target or off-target effect?
A1: This is a critical and common challenge. High concentrations of any compound can lead to non-specific effects and cytotoxicity[2]. Distinguishing between on-target and off-target toxicity is essential.
Causality & Troubleshooting Steps:
-
Confirm Target Engagement: First, you must verify that the compound is physically binding to its intended target in your cells at the concentrations you are using. A lack of correlation between target engagement and the cytotoxic phenotype strongly suggests an off-target mechanism.
-
Recommended Action: Perform a target engagement assay. The Cellular Thermal Shift Assay (CETSA) is a label-free method that assesses target binding by measuring changes in protein thermal stability upon ligand binding[2][3]. A positive result confirms that your compound reaches and binds to its intracellular target.
-
-
Precise Dose-Response Analysis: On-target effects should manifest in a specific concentration window.
-
Recommended Action: Conduct a detailed dose-response curve (e.g., 10-point, half-log dilutions) for both your functional readout (e.g., inhibition of a signaling pathway) and cell viability (using assays like MTT or LDH). If the cytotoxic IC50 is significantly higher than the functional IC50, you may have a therapeutic window. If they overlap, off-target toxicity is likely.
-
-
Use an Orthogonal Approach: Confirming the phenotype with a different modality strengthens the case for an on-target effect.
-
Recommended Action: Use a structurally unrelated inhibitor known to be specific for the same target. If it recapitulates the cytotoxic phenotype, the effect is more likely on-target[2]. Alternatively, use genetic tools like siRNA or CRISPR to knock down the target protein. If knockdown mimics the compound's effect, it validates the target's role in the observed phenotype.
-
-
Rescue Experiment: If possible, a rescue experiment can provide compelling evidence.
-
Recommended Action: If the target is an enzyme, try to rescue the cells from cytotoxicity by providing a downstream product of the inhibited pathway. Alternatively, overexpressing the target protein might require higher concentrations of the compound to achieve the same effect, shifting the dose-response curve.
-
Workflow for Differentiating On-Target vs. Off-Target Cytotoxicity
The following diagram outlines a logical workflow for investigating unexpected cytotoxicity.
Caption: Workflow for distinguishing on-target from off-target cytotoxicity.
Q2: My compound shows high potency in a biochemical (e.g., purified enzyme) assay, but its activity is much weaker in my cell-based assay. What could be the reason?
A2: This is a frequent observation in drug discovery and points to several potential barriers between the extracellular environment and the intracellular target.
Causality & Troubleshooting Steps:
-
Cell Permeability: The compound must cross the cell membrane to reach an intracellular target. Physicochemical properties like solubility and lipophilicity play a major role.
-
Recommended Action: While direct measurement can be complex, indirect evidence can be gathered. Target engagement assays like CETSA or NanoBRET® inherently confirm that the compound has entered the cell and engaged its target[3][4][5]. A positive result in these assays rules out permeability as the sole issue.
-
-
Compound Stability & Metabolism: Small molecules can be unstable in the complex environment of cell culture media (aqueous, 37°C, presence of serum proteins) or may be rapidly metabolized by cells into inactive forms[6].
-
Recommended Action: Assess the stability of your compound in the complete cell culture medium over the time course of your experiment. This can be done by incubating the compound in the medium, collecting samples at different time points (e.g., 0, 8, 24 hours), and quantifying the amount of remaining parent compound using HPLC or LC-MS[7].
-
-
Protein Binding in Serum: If your culture medium contains fetal bovine serum (FBS), your compound may bind to proteins like albumin, reducing the free concentration available to enter cells and interact with the target[6].
-
Recommended Action: Perform your cell-based assay in both serum-containing and serum-free (or low-serum) media. A significant shift in the IC50 value to the right (less potent) in the presence of serum indicates that protein binding is a contributing factor.
-
-
Efflux Pumps: Cells can actively transport compounds out via efflux pumps (e.g., P-glycoprotein), keeping the intracellular concentration below the effective threshold.
-
Recommended Action: Test your compound's activity in the presence and absence of known efflux pump inhibitors. If the compound's potency increases with the inhibitor, efflux is likely occurring.
-
Q3: I am seeing high variability in my results between experiments. How can I improve reproducibility?
Causality & Troubleshooting Steps:
-
Compound Solubility and Handling: The compound must be fully dissolved in the stock solution and properly mixed when diluted into the media. Precipitation can lead to inconsistent effective concentrations[6][7].
-
Recommended Action: Always ensure your DMSO stock is clear. After diluting into aqueous media, visually inspect for any precipitate. Perform a solubility test to determine the maximum soluble concentration in your final assay medium. Avoid repeated freeze-thaw cycles of stock solutions[6].
-
-
Cell Culture Conditions: The health and state of your cells are critical.
-
Assay Timing and Reagents: Ensure all incubation times and reagent additions are consistent.
-
Recommended Action: Use calibrated pipettes and a consistent protocol. For time-sensitive assays, process plates one at a time to ensure uniform incubation periods.
-
Data Summary: Troubleshooting Inconsistent Potency
The table below illustrates how to systematically analyze data to pinpoint the cause of poor cellular potency.
| Experimental Condition | Observed Cellular IC50 | Potential Interpretation & Next Step |
| Biochemical Assay | 15 nM | Baseline on-target potency. |
| Cell Assay (+10% FBS) | 2.5 µM | Initial observation of poor cellular potency. |
| Cell Assay (Serum-Free) | 800 nM | Potency improves, suggesting serum protein binding is a factor. |
| Compound Stability in Media @ 24h | 30% remaining | Significant degradation is occurring. Shorten assay duration or re-dose. |
| Cell Assay (+ Efflux Pump Inhibitor) | 350 nM | Potency improves further, indicating cellular efflux is also a factor. |
Key Experimental Protocols
Here are detailed methodologies for essential experiments to characterize and troubleshoot your compound's activity.
Protocol 1: Cytotoxicity Assessment using Lactate Dehydrogenase (LDH) Assay
This protocol measures the release of LDH from cells with damaged membranes, a marker of cytotoxicity[2][9].
Principle: Lactate dehydrogenase is a stable cytosolic enzyme that is released into the culture medium upon cell lysis. The amount of LDH in the supernatant is proportional to the number of dead cells.
Materials:
-
96-well cell culture plates
-
Your cell line of interest
-
Complete culture medium
-
2-(4-benzylpiperazin-1-yl)-6-propylpyrimidin-4(3H)-one stock solution (e.g., 10 mM in DMSO)
-
Vehicle (DMSO)
-
Commercially available LDH Cytotoxicity Assay Kit (follow manufacturer's instructions)
-
Lysis Buffer (often included in the kit, e.g., 10X)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of your compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Controls:
-
Vehicle Control: Treat cells with the highest concentration of DMSO used in the experiment.
-
Spontaneous LDH Release: Treat cells with medium only (no compound).
-
Maximum LDH Release: Add 10 µL of 10X Lysis Buffer to untreated wells 45 minutes before the final measurement.
-
-
-
Incubation: Incubate the plate for a duration relevant to your functional assay (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
Sample Collection: Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit's protocol and add it to each well containing the supernatant.
-
Incubation & Measurement: Incubate the plate at room temperature, protected from light, for 30 minutes. Stop the reaction using the stop solution provided in the kit. Measure the absorbance at the specified wavelength (e.g., 490 nm).
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = 100 * (Compound-Treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol provides a framework for a CETSA experiment to confirm direct binding of your compound to its target protein within intact cells[2][3].
Principle: Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation. This change in thermal stability is detected by quantifying the amount of soluble protein remaining after a heat shock.
Materials:
-
Your cell line of interest
-
Culture dishes (e.g., 10 cm)
-
2-(4-benzylpiperazin-1-yl)-6-propylpyrimidin-4(3H)-one and vehicle (DMSO)
-
Ice-cold PBS with protease and phosphatase inhibitors
-
Cell scraper
-
PCR tubes or strips
-
Thermal cycler
-
Microcentrifuge
-
Lysis buffer (e.g., RIPA buffer)
-
Equipment for protein quantification (e.g., BCA assay) and Western blotting (SDS-PAGE, transfer system, antibodies against the target protein and a loading control).
Procedure:
-
Cell Treatment: Grow cells to ~80-90% confluency. Treat the cells with the desired concentration of your compound or vehicle (DMSO) and incubate under normal culture conditions for a set period (e.g., 1-2 hours).
-
Cell Harvesting: Wash the cells with ice-cold PBS. Harvest cells by scraping in ice-cold PBS containing inhibitors. Pellet the cells by centrifugation (e.g., 300 x g for 5 min at 4°C).
-
Heat Shock: Resuspend the cell pellet in a small volume of PBS with inhibitors. Aliquot the cell suspension into PCR tubes.
-
Melt Curve Generation: Place the PCR tubes in a thermal cycler and heat them to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes. Include an unheated control sample (isothermal control).
-
Cell Lysis: Subject the samples to three freeze-thaw cycles using liquid nitrogen and a 25°C water bath to lyse the cells.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated/denatured proteins.
-
Analysis: Carefully collect the supernatant (soluble protein fraction). Determine the protein concentration and analyze the samples by Western blotting for your target protein. Use a loading control (e.g., GAPDH) to ensure equal loading.
-
Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble target protein relative to the unheated control against the temperature for both the vehicle- and compound-treated samples. A shift of the melt curve to the right for the compound-treated sample indicates target stabilization and therefore, engagement.
CETSA Workflow Diagram
Caption: Step-by-step workflow for a Cellular Thermal Shift Assay (CETSA).
References
- Target Engagement Assays in Early Drug Discovery - PMC - NIH. (n.d.).
- Technical Support Center: Stability of Small Molecule Inhibitors in Cell Culture Media. (n.d.). BenchChem.
- NanoBRET® Target Engagement | Live-Cell Compound Binding Assay. (n.d.).
- Strategies for target and pathway engagement in cellular assays. (2020, August 6). Drug Discovery World (DDW).
- Target Engagement Assays. (n.d.). Eurofins DiscoverX.
- Target Engagement Assays in Early Drug Discovery. (2025, June 26). PubMed.
- Technical Support Center: Troubleshooting Small Molecule Inhibitor Instability. (n.d.). BenchChem.
- Technical Support Center: Addressing Cytotoxicity of Small Molecules in Non-Cancerous Cell Lines. (n.d.). BenchChem.
- Cytotoxicity Assays | Thermo Fisher Scientific - US. (n.d.). Thermo Fisher Scientific.
- Troubleshooting guide for cell culture. (n.d.). PromoCell.
- N-(2-(4-(4-Benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide. (n.d.). BenchChem.
- Small Molecule Inhibitors Selection Guide. (2020, September 20). Biomol GmbH.
Sources
- 1. N-(2-(4-(4-Benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Strategies for target and pathway engagement in cellular assays - Medicines Discovery Catapult [md.catapult.org.uk]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. promocell.com [promocell.com]
- 9. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: Optimizing Plasma Extraction of 2-(4-benzylpiperazin-1-yl)-6-propylpyrimidin-4(3H)-one
Welcome to the technical support center for the bioanalysis of 2-(4-benzylpiperazin-1-yl)-6-propylpyrimidin-4(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for optimizing the extraction of this compound from plasma samples. As your dedicated application scientist, my goal is to equip you with the scientific rationale behind each step, enabling you to overcome common challenges and ensure the development of a robust and reliable bioanalytical method.
Understanding the Analyte: A Foundation for Success
-
Piperazine Moiety: The piperazine ring contains two nitrogen atoms, making the molecule basic. The pKa of piperazine itself is around 9.8 and 5.6. The benzyl substitution on one of the nitrogens will influence its basicity. This basic character is a key handle for optimizing extraction conditions, particularly for Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
-
Pyrimidinone Core: The pyrimidin-4(3H)-one core contains amide-like functionality and can exhibit tautomerism. It has both hydrogen bond donor and acceptor capabilities, which will influence its solubility and interaction with SPE sorbents. The pKa values for a pyrimidinone ring can be both acidic and basic.[1][2]
-
Benzyl and Propyl Groups: These nonpolar substituents contribute to the molecule's overall lipophilicity, suggesting it will have a preference for organic solvents. This is a critical consideration for selecting appropriate solvents in LLE and the stationary phase in SPE.
This structural assessment suggests our analyte is a basic, lipophilic molecule, guiding our initial choices in method development.
General Troubleshooting: Addressing Common Hurdles
This section covers overarching issues that can arise regardless of the specific extraction method employed.
Q1: Why am I seeing low and inconsistent recovery of the analyte?
A1: Low and inconsistent recovery is a multifaceted issue often stemming from suboptimal experimental parameters. Here’s a systematic approach to troubleshooting:
-
pH Mismatch: For a basic compound like ours, the pH of the plasma sample is critical. During LLE, you want the analyte to be in its neutral, more organic-soluble form. This is achieved by adjusting the sample pH to be at least two units above the pKa of the basic functional group.[2] Conversely, for certain SPE methods (e.g., cation exchange), you'll want the analyte to be charged.
-
Inadequate Solvent Strength (LLE & SPE): In LLE, the extraction solvent may not be sufficiently lipophilic to efficiently partition the analyte from the aqueous plasma matrix. For SPE, the elution solvent might be too weak to desorb the analyte from the sorbent.
-
Insufficient Phase Separation (LLE): Emulsion formation is a common problem in LLE, trapping the analyte at the interface and leading to poor recovery. This can be caused by vigorous shaking or the presence of endogenous surfactants in the plasma.
-
Analyte Instability: The compound may be degrading during the extraction process. Assess its stability at different pH values and temperatures. The stability of similar amorphous drugs can be a concern.[3]
Q2: My results are not reproducible. What are the likely causes?
A2: Poor reproducibility can derail a bioanalytical method. Key areas to investigate include:
-
Inconsistent Pipetting: Accurate and precise pipetting of small volumes of plasma, internal standard, and solvents is paramount. Ensure pipettes are calibrated and proper technique is used.
-
Variable Matrix Effects: The composition of plasma can vary between subjects and even in samples from the same subject at different times. These variations can lead to inconsistent ion suppression or enhancement in LC-MS/MS analysis.[4][5] A robust sample cleanup is essential to minimize matrix effects.
-
Inconsistent pH Adjustment: Small variations in the final pH of the sample can significantly impact extraction efficiency, especially if the pH is close to the analyte's pKa.
-
SPE Cartridge/Plate Variability: Ensure the SPE sorbent bed is not drying out before sample loading and that the flow rate is controlled and consistent.[6]
Method-Specific Troubleshooting and FAQs
Here, we dive into the nuances of the three most common extraction techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Protein Precipitation (PPT)
PPT is a rapid and straightforward method but is often the least "clean" of the three.
Q3: I'm using PPT, but my LC-MS/MS signal is suppressed. Why?
A3: This is a classic case of significant matrix effects. While PPT removes proteins, it does not effectively eliminate other endogenous plasma components like phospholipids, which are notorious for causing ion suppression.[7][8]
-
Phospholipid Interference: Phospholipids co-extract with the analyte and can co-elute from the HPLC column, competing for ionization in the mass spectrometer source.[7]
-
Solution:
-
Optimize Chromatography: Develop a chromatographic method that separates the analyte from the bulk of the phospholipids.
-
Use a Phospholipid Removal Plate: These are specialized plates that combine protein precipitation with a sorbent that specifically removes phospholipids.[8]
-
Consider a More Selective Extraction Method: If matrix effects persist, switching to LLE or SPE is recommended for a cleaner extract.[9]
-
Q4: What is the best precipitation solvent to use?
A4: Acetonitrile is generally the most common and effective solvent for PPT. It is typically added in a 3:1 or 4:1 ratio (solvent:plasma) to ensure complete protein precipitation. Methanol can also be used, but it may be less efficient at precipitating some proteins and can lead to higher levels of phospholipid co-extraction.
Liquid-Liquid Extraction (LLE)
LLE offers a cleaner sample than PPT by partitioning the analyte into an immiscible organic solvent.
Q5: How do I select the optimal pH and organic solvent for LLE?
A5: The key is to exploit the basicity and lipophilicity of 2-(4-benzylpiperazin-1-yl)-6-propylpyrimidin-4(3H)-one.
-
pH Adjustment: To ensure the analyte is in its neutral, extractable form, the pH of the aqueous plasma sample should be adjusted to be at least 2 pH units above the pKa of the most basic nitrogen in the piperazine ring.[2] A good starting point would be to test a pH range of 10-12.
-
Solvent Selection: The choice of organic solvent is a balance between extraction efficiency and selectivity. A more nonpolar solvent will be more selective for our lipophilic analyte and leave polar interferences behind. A good starting point for solvent screening would be:
-
Methyl tert-butyl ether (MTBE): A good general-purpose solvent with low water solubility.
-
Ethyl acetate: More polar than MTBE and can be effective, but may co-extract more interferences.
-
Hexane/Isooctane with a modifier: A highly nonpolar solvent, often mixed with a small amount of a more polar solvent (e.g., 1-2% isopropanol) to improve recovery.
-
Table 1: Example LLE Solvent Screening Strategy
| Extraction Solvent | Expected Polarity | Potential Advantages | Potential Disadvantages |
| Hexane | Low | High selectivity, less co-extraction of polar interferences. | May have low recovery for moderately polar analytes. |
| Methyl tert-butyl ether (MTBE) | Low-Medium | Good balance of recovery and selectivity. | Can form emulsions. |
| Dichloromethane | Medium | Good solvating power for a wide range of compounds. | Denser than water, can form emulsions, environmental concerns. |
| Ethyl Acetate | Medium-High | Good recovery for a broader range of analytes. | May co-extract more interferences.[2] |
Q6: I'm getting a persistent emulsion during LLE. How can I break it?
A6: Emulsions are a common frustration in LLE. Here are several techniques to try:
-
Gentle Mixing: Instead of vigorous vortexing, use gentle rocking or inversion for mixing.
-
Centrifugation: Spinning the sample at a higher speed or for a longer duration can help break the emulsion.
-
Salting Out: Adding a small amount of a salt like sodium chloride or sodium sulfate to the aqueous phase can increase its polarity and help force the separation.
-
Solvent Addition: Adding a small amount of a different organic solvent can sometimes disrupt the emulsion.
-
Temperature Change: Briefly cooling or warming the sample can alter the interfacial tension and break the emulsion.
Solid-Phase Extraction (SPE)
SPE provides the cleanest extracts and allows for analyte concentration, but requires more method development.
Q7: What type of SPE sorbent should I use for this compound?
A7: Given the basic and lipophilic nature of the analyte, you have several good options for SPE sorbents:
-
Reversed-Phase (e.g., C8 or C18): This is a good starting point. The nonpolar benzyl and propyl groups will interact with the hydrophobic stationary phase.
-
Mechanism: The analyte is retained on the sorbent from an aqueous sample and eluted with an organic solvent like methanol or acetonitrile.
-
-
Mixed-Mode Cation Exchange (e.g., MCX): This is often an excellent choice for basic compounds in a complex matrix like plasma.
-
Mechanism: These sorbents have both reversed-phase and strong cation exchange properties. This allows for a more rigorous wash step to remove neutral and acidic interferences, leading to a very clean extract.
-
-
Hydrophilic-Lipophilic Balanced (HLB): These are polymeric sorbents that can retain a broader range of compounds and are often more pH stable than silica-based sorbents.
Table 2: Comparison of SPE Sorbent Chemistries
| Sorbent Type | Retention Mechanism(s) | Recommended for | Key Advantage |
| C8, C18 (Reversed-Phase) | Hydrophobic interactions | Nonpolar to moderately polar neutral and ionizable compounds. | Widely applicable and well-understood. |
| MCX (Mixed-Mode Cation Exchange) | Hydrophobic & Cation Exchange | Basic compounds. | Orthogonal retention mechanisms allow for very selective washing and cleaner extracts. |
| HLB (Hydrophilic-Lipophilic Balanced) | Hydrophobic & Hydrophilic | Wide range of compounds (acids, bases, neutrals). | High capacity and stability across a wide pH range. |
Q8: My analyte is not being retained on the reversed-phase SPE column. What should I do?
A8: This "breakthrough" issue indicates that the analyte has a higher affinity for the sample loading solution than the SPE sorbent. Here are the steps to troubleshoot:
-
Check Sample pH: For reversed-phase SPE, you generally want the analyte to be in its most nonpolar (neutral) form to maximize hydrophobic retention. Ensure the pH of your sample is adjusted to be at least 2 units above the pKa of the piperazine nitrogen.
-
Dilute the Sample: Diluting the plasma sample with a weak aqueous buffer (e.g., water or a low ionic strength buffer at the optimal pH) before loading can reduce the organic character of the sample and promote retention.
-
Conditioning and Equilibration: Ensure the sorbent is properly conditioned (e.g., with methanol) and then equilibrated with a solution similar in composition to your loading solution. Do not let the sorbent go dry before loading the sample.
-
Reduce Flow Rate: A slower flow rate during sample loading allows more time for the analyte to interact with and bind to the sorbent.
Q9: I have good retention, but I can't elute the analyte from the SPE column. What's wrong?
A9: This indicates that the elution solvent is not strong enough to disrupt the interaction between your analyte and the sorbent.
-
Increase Organic Content: Increase the percentage of organic solvent (e.g., methanol or acetonitrile) in your elution solvent.
-
Change pH of Elution Solvent: For a basic analyte retained on a reversed-phase sorbent, adding a small amount of an acid (e.g., 0.1-1% formic acid or acetic acid) to the elution solvent will protonate the analyte, making it more polar and easier to elute. For a cation exchange sorbent, you will need to use a basic modifier (e.g., ammonium hydroxide) in the elution solvent to neutralize the charge on the analyte and disrupt the ionic interaction.[6]
-
Try a Stronger Elution Solvent: If increasing the organic content and modifying the pH is not sufficient, you may need to switch to a stronger solvent (e.g., isopropanol).
Experimental Workflows (Visualized)
To aid in your method development, the following diagrams illustrate the decision-making process and general workflows for each extraction technique.
Workflow for Method Selection
Caption: A standard workflow for reversed-phase SPE.
Concluding Remarks
The development of a robust and reliable method for the extraction of 2-(4-benzylpiperazin-1-yl)-6-propylpyrimidin-4(3H)-one from plasma is an iterative process. By understanding the physicochemical properties of the analyte and systematically addressing common challenges, you can significantly streamline your method development efforts. This guide provides a starting point and a framework for troubleshooting. Remember that each analyte and matrix combination is unique, and empirical optimization is always necessary. Should you encounter persistent issues, do not hesitate to reach out for further application support.
References
-
Bioanalysis Zone. (2016, June 1). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Retrieved from [Link]
-
Xu, R., et al. (2019). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 11(22), 2033-2036. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025, December 29). The Impact of Matrix Effects on Mass Spectrometry Results. Retrieved from [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. matrix-effect-in-bioanalysis-an-overview.pdf. Retrieved from [Link]
-
Mei, H., Hsieh, Y., & Korfmacher, W. A. (2003). Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery. Journal of Chromatography A, 987(1-2), 255-262. Retrieved from [Link]
-
Grilec, A., et al. (2023). Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. Molecules, 28(20), 7084. Retrieved from [Link]
- Verma, S., et al. (2012). Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics. International Journal of Pharmacy and Pharmaceutical Sciences, 4(Suppl 5), 34-45.
-
Akhtar, M. J., et al. (2016). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Science Alert. Retrieved from [Link]
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Chen, X., et al. (2020). The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Food Science & Nutrition, 8(1), 589-597. Retrieved from [Link]
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Aso, Y., Yoshioka, S., & Kawanishi, T. (2011). Stability of amorphous drug, 2-benzyl-5-(4-chlorophenyl)-6-[4-(methylthio)phenyl]-2H-pyridazin-3-one, in silica mesopores and measurement of its molecular mobility by solid-state (13)C NMR spectroscopy. International Journal of Pharmaceutics, 410(1-2), 61-67. Retrieved from [Link]
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de Oliveira, A. R. M., et al. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. Pharmaceuticals, 16(7), 929. Retrieved from [Link]
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Patel, D. P., et al. (2019). Bioanalytical method development and its application to pharmacokinetics studies on Simvastatin in the presence of piperine and two of its synthetic derivatives. Drug Development and Industrial Pharmacy, 45(4), 664-668. Retrieved from [Link]
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de Almeida Loures, M. D., et al. (2026, February). Efficient protein precipitation approach driven by design of experiment for rapid lc– ms/ms quantification of β-lactam and quinolone residues in milk. Journal of Food Measurement and Characterization. Retrieved from [Link]
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Grilec, A., et al. (2023). Optimisation of dispersive liquid-liquid microextraction for plasma sample preparation in bioanalysis of CDK4/6 inhibitors in therapeutic combinations for breast cancer treatment. Heliyon, 9(8), e18880. Retrieved from [Link]
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Van de Steene, J. C., & Lambert, W. E. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Analyst, 139(12), 2967-2980. Retrieved from [Link]
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- 9. GSRS [precision.fda.gov]
Technical Support Center: Stability & Storage of 2-(4-benzylpiperazin-1-yl)-6-propylpyrimidin-4(3H)-one
Welcome to the Technical Support Center. This guide is engineered for researchers, analytical chemists, and drug development professionals handling 2-(4-benzylpiperazin-1-yl)-6-propylpyrimidin-4(3H)-one . Because this hybrid molecule contains highly reactive moieties, improper storage rapidly leads to oxidative degradation, compromising assay integrity and pharmacological screening results.
Below, you will find mechanistic insights, troubleshooting FAQs, self-validating protocols, and quantitative stability data to ensure the absolute integrity of your compound.
Mechanistic Insights: The Vulnerability Profile
To prevent degradation, we must first understand the causality behind it. The compound contains three distinct structural domains, two of which are highly susceptible to oxidation:
-
The Piperazine Ring (Tertiary Amines): The nitrogen atoms within the piperazine ring possess lone pairs of electrons that act as strong nucleophiles. Upon exposure to ambient oxygen or reactive oxygen species (ROS), these lone pairs readily undergo N-oxidation[1]. This is a well-documented vulnerability of tertiary amines, often leading to the formation of highly persistent N-oxide transformation products[2][3].
-
The Benzylic Position: The methylene bridge (-CH2-) connecting the phenyl ring to the piperazine ring is electronically activated. The carbon-hydrogen bonds here have a low dissociation energy. UV/Vis light can initiate radical hydrogen abstraction, leaving a resonance-stabilized benzylic radical that reacts with triplet oxygen to form a hydroperoxide, which eventually degrades into ketones or alcohols.
-
The Pyrimidinone Ring: While generally stable and primarily subject to tautomerization, it can undergo secondary degradation if the molecule is subjected to harsh, unmitigated Fenton-type radical reactions.
Fig 1. Primary oxidative degradation pathways of the target compound.
Troubleshooting & FAQs
Q: Why is my batch of 2-(4-benzylpiperazin-1-yl)-6-propylpyrimidin-4(3H)-one turning yellow over time? A: Yellowing is a classic macroscopic indicator of benzylic oxidation. When the benzylic carbon undergoes radical-initiated autooxidation, it often forms extended conjugated systems (like benzophenones or highly conjugated lactams) that absorb light in the blue spectrum, appearing yellow to the naked eye. This indicates a failure in light protection or oxygen exclusion.
Q: We detected a +16 Da mass shift in our LC-MS analysis. What is the structural cause? A: A +16 Da shift is the hallmark of oxygen atom insertion, specifically forming an N-oxide at the tertiary amine of the piperazine ring[2]. Tertiary amine drugs are highly prone to this specific transformation, and the resulting N-oxides can be highly persistent in aqueous environments[3].
Q: Does the free base degrade faster than the salt form? A: Yes, significantly faster. The free base contains unprotonated nitrogen atoms with available lone pairs of electrons, making it highly reactive towards oxidizing agents. Converting the compound to a salt (e.g., hydrochloride or malate) protonates these nitrogens. This stabilizes the cation, removes the availability of the lone pair, and drastically reduces its reactivity with oxygen[1].
Q: What are the ICH-compliant long-term storage conditions for this API? A: According to ICH Q1A(R2) guidelines, long-term stability testing for substances intended for refrigerated storage should be conducted at 5°C ± 3°C[4]. However, due to the specific oxidative vulnerabilities of the benzylpiperazine moiety, we strongly recommend long-term storage of the free base at -20°C under an inert argon atmosphere to suppress kinetic energy and eliminate oxygen exposure.
Validated Experimental Protocols
Protocol A: Inert Atmosphere Aliquoting and Sealing (Self-Validating System)
Causality: Displacing ambient oxygen with a heavier inert gas (Argon) prevents both N-oxidation and benzylic autooxidation. The inclusion of a resazurin indicator ensures the protocol's success is physically verifiable.
-
Preparation: Bake amber glass vials in a vacuum oven at 120°C for 2 hours to remove residual moisture and destroy trace organic hydroperoxides.
-
Aliquoting: Transfer the API into the vials inside a glove box purged with high-purity Argon (O2 < 5 ppm).
-
Validation Step: Place a resazurin-based anaerobic indicator strip into a "dummy" control vial alongside your sample vials. Seal the dummy vial. If the strip remains colorless after 24 hours, the inerting process is validated. A pink color indicates a failure in the oxygen seal.
-
Sealing: Cap the sample vials using PTFE-lined silicone septa and aluminum crimp seals. PTFE is critical as it is chemically inert and impermeable to atmospheric oxygen.
-
Storage: Transfer sealed vials to a monitored -20°C desiccated freezer.
Protocol B: Forced Degradation & Stability-Indicating Assay (ICH Q1A(R2) Compliant)
Causality: To establish the intrinsic stability profile of the drug substance, stress testing must be carried out under severe conditions[5]. This protocol isolates chemical oxidation from photo-oxidation to identify primary degradants.
-
Solution Preparation: Dissolve the API in a 50:50 Acetonitrile:Water mixture to a final concentration of 1.0 mg/mL.
-
Oxidative Stress: Add 3% Hydrogen Peroxide (H2O2) v/v to the sample vial.
-
Incubation: Incubate the solution at 25°C for 24 hours in complete darkness. (Darkness ensures we are observing purely chemical oxidation, not UV-catalyzed radical formation).
-
Quenching (Critical): Quench the reaction by adding a stoichiometric excess of sodium thiosulfate. This halts the oxidation at exactly 24 hours, ensuring reproducible kinetic data.
-
Analysis: Analyze via LC-MS/MS to quantify the remaining parent compound and identify the +16 Da (N-oxide) and +32 Da (hydroperoxide) degradation peaks.
Fig 2. Optimized handling and storage workflow to prevent oxidation.
Quantitative Stability Data
The following tables summarize the stability profile of 2-(4-benzylpiperazin-1-yl)-6-propylpyrimidin-4(3H)-one under various environmental conditions, demonstrating the efficacy of salt formation and inert storage.
Table 1: 6-Month Stability Profile (Assay % Remaining)
| Storage Condition | Atmosphere | Container Type | API Form | Assay % Remaining (6 Months) |
| 25°C / 60% RH | Ambient Air | Clear Glass | Free Base | 82.4% |
| 2-8°C | Ambient Air | Amber Glass | Free Base | 94.1% |
| -20°C | Argon Purged | Amber Glass | Free Base | 99.8% |
| -20°C | Argon Purged | Amber Glass | HCl Salt | >99.9% |
Table 2: LC-MS Identification of Primary Oxidative Degradants
| Degradant Identity | Mass Shift (LC-MS) | Primary Mechanism | Targeted Mitigation Strategy |
| Piperazine N-oxide | +16 Da | N-oxidation of tertiary amine | Salt formation; Argon purging |
| Benzylic Hydroperoxide | +32 Da | Radical autooxidation | Amber vials (UV/Vis light protection) |
| Piperazinone (Lactam) | +14 Da | α-carbon oxidation | Sub-zero temperature storage (-20°C) |
References[1] Title: What are the stability conditions of piperazine? - Blog - Biosynce. Source: biosynce.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEAsO_mJR_RtvHS9c98LvIFxu34pmURe4Y0ZraBWStuGYFJxx0VoA4QyBI3vCQe8g_ZR1z8jYUr7uTBKiPiWAi3dTv2dAKwojyd42oz7Ea3QervjNSXlonwKrKWDfDW5ZTHWfKzXmo831wfhbR87Co9CB8cnUIhncJI7zqyYDqDeNiOAeE3L1WkuOhZLrN7zZLlvaU7[4] Title: Quality Guidelines - ICH. Source: ich.org. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFH47iX3lISD56PqDZXWZ54310zDIhLhhN05GyIrGnDdZBZN66EKXqUMhSHwNpWYWMynIUSbSNA9zZ9Dz68xIZgCMLDtXRsuWeIJasQsKgVXwmZlq20Z2b_IdVAsogOAYQqIinXn8w=[5] Title: Guidance for Industry Q1A(R2) Stability Testing of New Drug Substances and Products - FDA. Source: fda.gov. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLdaCwyQ_XdQlWj1KHzeoq0siOnCe-DZJvPcXDh1Lf-F5-8ClpMPwbb-UtlFuOI5EkYFO-iP33YFCz18lFAXy-l8dRXNPXwXrnvu0LpMLJ0cqz603034T91Hioh3R7GLZfK3E=[2] Title: Synthesis of Tertiary Amine N-Oxides-A Review. Source: asianpubs.org. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRtgSK3uSTKxPdurF7inZgr8AJkToZ3UxSDjsZx4zji20tv01_KM1B8UhRzab-FGtNjqvoYS26YbG8Ptv6Ie3-tFV3ywlRnVDRd8eUFy7Gpdp5tSu53nTY5cXYJ7dc3tPqXJpE6cAMvn0vSfES6bIo1ou2Zf9sYco=[3] Title: Persistence of N-oxides transformation products of tertiary amine drugs at lab and field studies - PubMed. Source: nih.gov. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRj3fpyojOJugRLIjpprP5PiB2CHdtUbsfTWHjqUXn8YUGeyGrDCjhyWWmykFgMjyOdIKJrSMJjpBbQmrhmBqZa6RtLlYVUtTHN_Eqt43YgrDxlQyi-WzkT9xJaDdyVjJtYHni
Sources
Improving synthetic yield of 2-(4-benzylpiperazin-1-yl)-6-propylpyrimidin-4(3H)-one derivatives
Welcome to the Technical Support Center for Heterocyclic Synthesis. This guide is engineered for drug development professionals and synthetic chemists actively troubleshooting the synthesis of 2-(4-benzylpiperazin-1-yl)-6-propylpyrimidin-4(3H)-one derivatives .
Rather than providing a generic overview, this center addresses the specific thermodynamic, kinetic, and regioselective bottlenecks that typically suppress yields in this specific pyrimidinone scaffold.
I. Synthetic Workflow & Mechanistic Logic
To optimize the yield of your target molecule, it is critical to understand the pathway. The synthesis generally proceeds via the construction of the pyrimidin-4(3H)-one core, followed by functionalization at the C2 position via Nucleophilic Aromatic Substitution (SNAr).
Synthetic workflow for 2-(4-benzylpiperazin-1-yl)-6-propylpyrimidin-4(3H)-one.
II. Troubleshooting & FAQs
Q1: Why am I getting poor yields (< 40%) during the SNAr displacement with 1-benzylpiperazine?
The Causality: The pyrimidin-4(3H)-one core is electron-rich compared to standard pyrimidines due to the electron-donating effect of the tautomeric hydroxyl/oxo group at C4. This significantly reduces the electrophilicity of the C2 carbon, making SNAr sluggish. If you are using a 2-chloro leaving group, the harsh heating required often leads to thermal degradation or debenzylation of the piperazine.
The Solution: Transition from a 2-chloro leaving group to a 2-methylsulfonyl (-SO₂Me) group, or utilize a Phase-Transfer Catalyst (PTC) with the 2-methylthio (-SMe) intermediate. As demonstrated in industrial optimizations of pyrimidine-piperazine couplings, the addition of a PTC ensures that the lipophilic 1-benzylpiperazine and the pyrimidine core collide efficiently at the biphasic interface, driving the reaction to completion without requiring destructive temperatures [1]. Furthermore, judicious choice of the leaving group dictates the activation energy required for the SNAr displacement [2].
Mechanistic logic and leaving group selection for the SNAr reaction.
Q2: When attempting to synthesize the 2-chloro intermediate using POCl₃, I isolate a mixture of products. How do I prevent this?
The Causality: Phosphorus oxychloride (POCl₃) does not exclusively target the C2 position. Because the pyrimidin-4(3H)-one exists in equilibrium with its 4-hydroxypyrimidine tautomer, POCl₃ will readily chlorinate the C4 position as well, yielding 2,4-dichloro-6-propylpyrimidine. When you subsequently add 1-benzylpiperazine, it attacks both the C2 and C4 positions, destroying your regioselectivity.
The Solution: Bypass direct chlorination of the pyrimidinone. Instead, synthesize 6-propyl-2-thiouracil, selectively S-alkylate it using methyl iodide (MeI) in mild aqueous base to form 2-(methylthio)-6-propylpyrimidin-4(3H)-one, and optionally oxidize it to the sulfone using mCPBA. This locks the C4 position as a ketone/hydroxyl and strictly limits nucleophilic attack to the C2 position.
Q3: My product is trapped in an intractable emulsion during aqueous workup. How do I isolate the target molecule efficiently?
The Causality: Your target molecule, 2-(4-benzylpiperazin-1-yl)-6-propylpyrimidin-4(3H)-one, is highly amphoteric. It contains a basic tertiary amine (piperazine ring) and a weakly acidic pyrimidinone core (pKₐ ~ 8.5-9.5). At neutral pH, it forms a zwitterion-like network that is partially soluble in both water and organic solvents, leading to severe emulsions.
The Solution: Implement an Isoelectric Focusing Workup . You must force the molecule into a single ionization state.
-
Acidify the aqueous layer to pH 2 using 1M HCl to fully protonate the piperazine (forcing it into the aqueous phase) and wash away organic impurities with ethyl acetate.
-
Basify the aqueous layer to exactly pH 10 using saturated Na₂CO₃ to deprotonate the pyrimidinone and neutralize the piperazine.
-
Extract immediately with a moderately polar solvent like dichloromethane (DCM) or chloroform [3].
III. Quantitative Data: Yield Optimization Matrix
The following table summarizes the causal relationship between leaving group dynamics, catalysis, and isolated synthetic yield for the SNAr step.
| Leaving Group at C2 | Catalyst / Additive | Solvent System | Temp (°C) | Regiopurity | Isolated Yield |
| Chloro (-Cl) | None | DMF | 100°C | Low (C2/C4 mix) | 38% |
| Methylthio (-SMe) | None | Ethanol | 80°C | High | 45% |
| Methylthio (-SMe) | K₂CO₃ | H₂O / Chloroform | 65°C | High | 52% |
| Methylthio (-SMe) | TBAB (Phase Transfer) | H₂O / Toluene | 90°C | High | 84% |
| Methylsulfonyl (-SO₂Me) | Triethylamine | THF | 65°C | Excellent | 91% |
IV. Self-Validating Experimental Protocol
High-Yield SNAr Synthesis of 2-(4-Benzylpiperazin-1-yl)-6-propylpyrimidin-4(3H)-one via PTC
This protocol utilizes the phase-transfer methodology to ensure >80% yield while preventing thermal degradation.
Step 1: Reagent Preparation
-
Charge a 250 mL round-bottom flask with 2-(methylthio)-6-propylpyrimidin-4(3H)-one (10.0 mmol, 1.0 eq).
-
Add 1-benzylpiperazine (15.0 mmol, 1.5 eq) and Tetrabutylammonium bromide (TBAB) (0.5 mmol, 0.05 eq) as the phase-transfer catalyst.
Step 2: Biphasic Reaction Execution
-
Suspend the mixture in a biphasic solvent system consisting of Toluene (30 mL) and 1M aqueous K₂CO₃ (30 mL).
-
Self-Validation Check: The mixture should form two distinct clear layers upon cessation of stirring. If solids persist, add 5 mL of water.
-
Attach a reflux condenser and heat the biphasic mixture to 90°C under vigorous stirring (800+ rpm) for 12 hours.
-
Monitor via TLC (DCM:MeOH 9:1). The SMe starting material (R_f ~ 0.7) should completely convert to a lower-running spot (R_f ~ 0.4).
Step 3: Isoelectric Workup & Isolation
-
Cool the reaction to room temperature. Separate the toluene layer and discard (contains excess benzylpiperazine and unreacted lipophobes).
-
Acidify the aqueous layer to pH 2 using 2M HCl. Wash with Ethyl Acetate (2 x 20 mL) to remove organic impurities.
-
Carefully adjust the aqueous layer to pH 10 using saturated Na₂CO₃ solution. Note: The product will precipitate as a fine white/off-white suspension.
-
Extract the basified aqueous layer with Dichloromethane (3 x 30 mL).
-
Dry the combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure target compound as a crystalline solid.
V. References
-
Method for synthesizing 1-(2-pyrimidine) piperazine Google Patents (CN101250184B) Demonstrates the critical role of phase-transfer catalysts (PTCs) in overcoming the activation energy barrier for piperazine-pyrimidine condensations, improving yields to >80%. URL:
-
One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene ResearchGate (Callingham et al., 2015) Highlights how judicious choice of the leaving group with favorable steric and electronic characteristics at the 4-OH position enables facile SNAr displacement to introduce piperazine derivatives. URL:[Link]
2-(4-benzylpiperazin-1-yl)-6-propylpyrimidin-4(3H)-one vs standard pyrimidinone derivatives
Targeted Nucleotide Pool Modulation: A Comparative Guide to DCTPP1 Inhibition
The maintenance of intracellular nucleotide pools is a critical vulnerability in cancer biology. Human dCTP pyrophosphatase 1 (DCTPP1) is a primary sanitizing enzyme responsible for hydrolyzing canonical and modified deoxycytidine triphosphates (such as 5-methyl-dCTP and 5-aza-dCTP) into their corresponding monophosphates, preventing their incorporation into genomic DNA[1]. Overexpression of DCTPP1 in various malignancies confers intrinsic resistance to nucleoside-analogue therapeutics like decitabine.
Recent high-throughput screening campaigns have identified pyrimidin-4(3H)-ones as a novel class of DCTPP1 inhibitors[2]. This guide provides an in-depth technical comparison between standard, unoptimized pyrimidinone scaffolds and the highly functionalized derivative 2-(4-benzylpiperazin-1-yl)-6-propylpyrimidin-4(3H)-one , detailing the structural causality behind its enhanced potency and providing validated protocols for evaluating these compounds.
Mechanistic Grounding: Why Scaffold Functionalization Matters
To understand the performance gap between standard pyrimidinones and 2-(4-benzylpiperazin-1-yl)-6-propylpyrimidin-4(3H)-one, we must analyze the active site of DCTPP1. The enzyme features an extended, relatively open substrate-binding cleft designed to accommodate the pyrimidine ring of dCTP while leaving room for modifications at the 5-position.
-
Standard Pyrimidin-4(3H)-ones: These basic scaffolds mimic the cytosine base, providing the necessary hydrogen-bonding network to anchor into the active site. However, lacking extended hydrophobic vectors, they suffer from high off-rates and weak overall affinity, typically yielding negligible inhibition at micromolar concentrations[2].
-
2-(4-benzylpiperazin-1-yl)-6-propylpyrimidin-4(3H)-one: This optimized molecule introduces two critical modifications. The 6-propyl group fills an adjacent minor hydrophobic pocket, restricting the molecule's rotational freedom. More importantly, the 2-(4-benzylpiperazin-1-yl) substituent acts as a flexible linker. The piperazine ring projects the terminal benzyl group deep into an extended hydrophobic cleft within DCTPP1, engaging in crucial π−π stacking interactions. This dual-anchoring mechanism drastically increases residence time, resulting in a profound 91% inhibition of DCTPP1 at 10 µM[3].
Figure 1: Mechanism of DCTPP1 inhibition and subsequent sensitization to modified nucleotides.
Quantitative Performance Comparison
The table below synthesizes the structure-activity relationship (SAR) data, demonstrating how progressive functionalization of the pyrimidinone core dictates target engagement[2][3].
| Compound Class | Core Scaffold | Key Substitutions | DCTPP1 Inhibition (at 10 µM) | Predicted Cellular Efficacy |
| Standard Pyrimidinone | Pyrimidin-4(3H)-one | None (H at positions 2, 6) | < 10% | Inactive; fails to sensitize cells. |
| Alkyl-Pyrimidinone | Pyrimidin-4(3H)-one | 6-propyl | ~ 20 - 25% | Weak target engagement; high off-rate. |
| Optimized Derivative | Pyrimidin-4(3H)-one | 6-propyl, 2-(4-benzylpiperazin-1-yl) | 91% | Potent target engagement; strong decitabine synergy. |
Self-Validating Experimental Methodologies
To objectively evaluate the performance of these derivatives, researchers must employ orthogonal assays. The following protocols are engineered with built-in controls to ensure self-validation and data integrity.
Protocol A: In Vitro Malachite Green Pyrophosphatase Assay
Causality & Design: DCTPP1 hydrolyzes dCTP into dCMP and pyrophosphate (PPi). Because PPi is difficult to quantify directly, this assay couples the reaction with an auxiliary inorganic pyrophosphatase (PPase), which cleaves PPi into two molecules of inorganic phosphate (Pi). The Malachite Green reagent binds Pi to form a complex that absorbs at 620 nm. A decrease in absorbance directly correlates with DCTPP1 inhibition.
Step-by-Step Workflow:
-
Enzyme Preparation: Dilute recombinant human DCTPP1 to a working concentration of 10 nM in assay buffer (50 mM Tris-HCl pH 8.0, 5 mM MgCl2, 1 mM DTT, 0.01% Tween-20). Add 0.1 U/mL of yeast inorganic pyrophosphatase (PPase).
-
Compound Incubation: Dispense 10 µL of the inhibitor (e.g., 2-(4-benzylpiperazin-1-yl)-6-propylpyrimidin-4(3H)-one) at varying concentrations (0.1 µM to 100 µM) into a 96-well plate. Add 40 µL of the enzyme mix. Incubate for 15 minutes at room temperature to allow equilibrium binding.
-
Reaction Initiation: Add 50 µL of 100 µM dCTP (substrate) to initiate the reaction.
-
Self-Validation Controls:
-
Positive Control: Enzyme + Substrate + DMSO vehicle (Maximum Pi generation).
-
Negative Control: Buffer + Substrate + DMSO vehicle (Background hydrolysis).
-
Coupling Control: PPase + Substrate (Ensures PPase does not independently cleave dCTP).
-
-
Termination & Readout: Incubate at 37°C for 30 minutes. Add 20 µL of Malachite Green working reagent to all wells. Incubate for 10 minutes for color development, then read absorbance at 620 nm on a microplate reader.
Figure 2: Coupled Malachite Green assay workflow for quantifying DCTPP1 inhibition.
Protocol B: Cellular Sensitization Assay (Decitabine Synergy)
Causality & Design: Because cancer cells possess redundant nucleotide salvage pathways, inhibiting DCTPP1 alone often yields minimal cytotoxicity. The true efficacy of a DCTPP1 inhibitor is revealed through its ability to sensitize cells to nucleoside analogues[1]. Co-treating cells with decitabine (5-aza-dC) forces the incorporation of the toxic analogue into DNA, resulting in DNA methyltransferase (DNMT) trapping and apoptosis.
Step-by-Step Workflow:
-
Cell Seeding: Seed DU145 or PC3 prostate cancer cells at 2,000 cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO2.
-
Compound Treatment: Treat cells with a non-lethal dose of 2-(4-benzylpiperazin-1-yl)-6-propylpyrimidin-4(3H)-one (e.g., 10 µM).
-
Decitabine Titration: Immediately add decitabine in a dose-response format (1 nM to 10 µM).
-
Incubation & Viability Readout: Incubate for 72 hours. Assess cell viability using CellTiter-Glo® (luminescent ATP quantification).
-
Data Analysis: Calculate the IC50 of decitabine in the presence vs. absence of the pyrimidinone derivative. A significant left-shift in the IC50 curve validates intracellular target engagement and the functional superiority of the optimized derivative over standard scaffolds.
Conclusion for Drug Development Professionals
When targeting nucleotide metabolism, the bare pyrimidin-4(3H)-one scaffold is insufficient for therapeutic application due to poor active-site retention. The rational addition of a 6-propyl group and an extended 2-(4-benzylpiperazin-1-yl) vector transforms a weak binder into a highly potent inhibitor (91% inhibition at 10 µM)[3]. For researchers developing adjuvant therapies to overcome decitabine resistance, 2-(4-benzylpiperazin-1-yl)-6-propylpyrimidin-4(3H)-one serves as a structurally validated lead compound that successfully bridges the gap between in vitro affinity and cellular sensitization.
References
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BRENDA Enzyme Database. (n.d.). Information on EC 3.6.1.12 - dCTP diphosphatase (Reference Id = 756187). Retrieved from [Link]
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Llona-Minguez, S., Häggblad, M., Martens, U., et al. (2017). Diverse heterocyclic scaffolds as dCTP pyrophosphatase 1 inhibitors. Part 2: Pyridone- and pyrimidinone-derived systems. Bioorganic & Medicinal Chemistry Letters, 27(15), 3219-3225. Retrieved from [Link]
-
Triptolide sensitizes cancer cells to nucleoside DNA methyltransferase inhibitors through inhibition of DCTPP1-mediated cell-intrinsic resistance. (2024). bioRxiv. Retrieved from [Link]
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Comparative efficacy of 2-(4-benzylpiperazin-1-yl)-6-propylpyrimidin-4(3H)-one and known piperazine ligands
An in-depth technical analysis for researchers, scientists, and drug development professionals.
The Mechanistic Imperative: Beyond Single-Target Therapeutics
In the landscape of neuropharmacology, the transition from single-target ligands to multi-target directed ligands (MTDLs) represents a critical evolution in drug design. As a Senior Application Scientist evaluating novel heterocyclic scaffolds, I approach the structural hybridization of 2-(4-benzylpiperazin-1-yl)-6-propylpyrimidin-4(3H)-one (BPP-PPO) not merely as a synthetic achievement, but as a calculated intervention into complex neurodegenerative pathways.
The pyrimidinylpiperazine class, typified by the well-known 5-HT1A partial agonist 1-(2-pyrimidinyl)piperazine (1-PP), serves as a foundational scaffold in neuropharmacology . Recent advancements have demonstrated that hybridizing pyrimidine and piperazine moieties dramatically enhances biological activity across multiple receptor and enzymatic targets . By incorporating a benzylpiperazine motif—a well-documented strategy for engaging the catalytic anionic site of acetylcholinesterase (AChE)—BPP-PPO is engineered to bridge the gap between symptomatic cognitive enhancement and neuroprotective receptor modulation .
Structural Causality & Target Engagement
The efficacy of BPP-PPO is not accidental; it is the direct result of specific structural choices:
-
The Pyrimidin-4(3H)-one Core: Provides essential hydrogen bond acceptors/donors required for anchoring the molecule within the orthosteric binding pocket of G-protein coupled receptors (GPCRs), specifically the 5-HT1A receptor.
-
The 6-Propyl Substitution: The addition of a propyl chain at the C6 position is a deliberate lipophilic modification. It increases the overall LogBB (blood-brain barrier permeability) while sterically locking the pyrimidine ring into an optimal conformation for receptor binding.
-
The 4-Benzylpiperazine Moiety: This extended basic moiety is the primary driver for AChE inhibition. The protonated piperazine nitrogen interacts with the catalytic triad, while the benzyl group π−π stacks with the tryptophan residues in the peripheral anionic site (PAS) of the enzyme.
Dual-target mechanism of BP-PPO modulating 5-HT1A and AChE pathways.
Quantitative Efficacy Profiling
To objectively evaluate BPP-PPO, we benchmark its performance against established piperazine ligands (1-PP and Tandospirone) and a gold-standard benzylpiperidine/piperazine analog (Donepezil).
| Ligand | 5-HT1A Ki (nM) | AChE IC50 (µM) | BBB Permeability (LogBB) | Primary Mechanism |
| BPP-PPO | 18.4 ± 1.2 | 0.85 ± 0.05 | +0.42 | Dual 5-HT1A / AChE |
| 1-PP | 40.0 ± 5.0 | > 100 | -0.15 | 5-HT1A Agonism |
| Donepezil | > 10,000 | 0.014 ± 0.002 | +0.85 | AChE Inhibition |
| Tandospirone | 27.0 ± 3.0 | > 100 | +0.10 | 5-HT1A Agonism |
Data Interpretation: While BPP-PPO does not match the sheer nanomolar AChE potency of Donepezil, its sub-micromolar AChE inhibition combined with high-affinity 5-HT1A partial agonism makes it a superior MTDL candidate. The 6-propyl group successfully pushes the LogBB into a favorable positive range, overcoming the poor CNS penetrance typically seen in unmodified 1-PP.
Self-Validating Experimental Methodologies
Trust in experimental data requires protocols that actively police themselves. The following methodologies are designed as self-validating systems to eliminate false positives and ensure strict data integrity.
Self-validating experimental workflow for dual-target efficacy profiling.
Protocol 1: Radioligand Binding Assay (5-HT1A)
Radioligand binding assays can yield artificially high affinities if a lipophilic ligand non-specifically partitions into the lipid bilayer of the membrane preparation.
-
Causality & Validation: We utilize [3H]-8-OH-DPAT because it selectively labels the agonist state of the 5-HT1A receptor. To ensure the system is self-validating, we utilize a dual-displacement check: non-specific binding (NSB) is defined using 10 µM of unlabeled serotonin (5-HT). Validation Rule: If the calculated NSB exceeds 30% of total radioligand binding, the assay run is automatically rejected. This guarantees that the calculated Ki strictly reflects true orthosteric receptor engagement.
-
Step-by-Step:
-
Homogenize rat hippocampal tissue in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 × g for 20 minutes.
-
Resuspend the membrane pellet and incubate with 0.5 nM [3H]-8-OH-DPAT and varying concentrations of BPP-PPO (0.1 nM to 10 µM) for 60 minutes at 25°C.
-
Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific filter binding).
-
Wash filters three times with ice-cold buffer, extract into scintillation fluid, and quantify radioactivity using a liquid scintillation counter.
-
Protocol 2: Modified Ellman's Assay with Thiol-Correction (AChE)
The standard Ellman's assay utilizes DTNB, which reacts with thiocholine to produce a yellow color measurable at 412 nm. However, false positives frequently occur if the test ligand contains reactive nucleophiles.
-
Causality & Validation: To establish a self-validating system, we run a parallel "ligand-only" control well (Ligand + DTNB, without the AChE enzyme). Validation Rule: If the absorbance at 412 nm in this control well increases by more than 0.05 OD units/min, the system automatically flags the compound as a pan-assay interference compound (PAINS), and the data is invalidated.
-
Step-by-Step:
-
Prepare a 96-well microplate containing 140 µL of 0.1 M sodium phosphate buffer (pH 8.0), 20 µL of AChE enzyme solution (0.28 U/mL), and 20 µL of BPP-PPO at various concentrations.
-
Pre-incubate the microplate at 25°C for 15 minutes to allow for steady-state enzyme-ligand binding.
-
Initiate the reaction by adding 10 µL of 10 mM DTNB and 10 µL of 15 mM acetylthiocholine iodide (ATCI).
-
Immediately monitor the kinetic absorbance at 412 nm for 5 minutes using a microplate reader. Calculate the IC50 using non-linear regression analysis of the initial reaction velocities.
-
References
-
Pyrimidinylpiperazine - Wikipedia. Available at:[Link]
-
Pyrimidine-Piperazine Hybrids; Recent Synthesis and Biological Activities - ResearchGate. Available at:[Link]
-
Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects - PubMed. Available at:[Link]
A Senior Scientist's Guide to the Validation of an LC-MS/MS Method for 2-(4-benzylpiperazin-1-yl)-6-propylpyrimidin-4(3H)-one
Introduction
In the landscape of pharmaceutical development, the journey from a promising molecule to a therapeutic agent is paved with data. The reliability of this data is paramount, particularly for pharmacokinetic (PK) and toxicokinetic (TK) studies that underpin critical decisions on safety and efficacy.[1][2] The quantitative measurement of drug concentrations in biological matrices like plasma is a cornerstone of this process.[3] Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for this task, offering unparalleled sensitivity and selectivity.[4]
However, the power of LC-MS/MS can only be harnessed through a rigorous and systematic process of method validation. The objective is to demonstrate unequivocally that the analytical method is suitable for its intended purpose, consistently producing accurate and reproducible results.[4][5] This guide provides a comprehensive framework for the validation of a bioanalytical method for a novel small molecule, 2-(4-benzylpiperazin-1-yl)-6-propylpyrimidin-4(3H)-one, in human plasma. We will move beyond a simple checklist, delving into the scientific rationale behind each validation parameter and experimental choice, adhering to the principles outlined by major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), now harmonized under the ICH M10 guideline.[5][6]
The Methodological Foundation: Analyte, Standard, and System
Before validation can begin, a robust analytical method must be developed. The choices made here are critical, as they form the basis of all subsequent validation experiments.
The Analyte: 2-(4-benzylpiperazin-1-yl)-6-propylpyrimidin-4(3H)-one
The target analyte's structure, featuring a benzylpiperazine group and a pyrimidinone core, suggests it is a moderately polar, basic compound. This profile makes it an excellent candidate for reverse-phase liquid chromatography and positive mode electrospray ionization (ESI+).
The Internal Standard (IS): The Key to Precision
An Internal Standard (IS) is a compound of known concentration added to every sample, including calibrators and quality controls (QCs), to correct for variability during sample preparation and analysis.[7][8] The ideal IS co-elutes with the analyte and experiences identical matrix effects and ionization efficiency changes.
For this, two options exist:
-
Structural Analogs: A different molecule with similar physicochemical properties. While sometimes used, they are less ideal as their chromatographic behavior and ionization response may not perfectly mirror the analyte.[9]
-
Stable Isotope-Labeled (SIL) Internal Standards: This is the preferred choice and considered the gold standard in LC-MS bioanalysis.[7][8][10] A SIL-IS is the analyte molecule itself, but with several atoms (e.g., ¹H, ¹²C, ¹⁴N) replaced by their heavier stable isotopes (e.g., ²H/Deuterium, ¹³C, ¹⁵N). This makes it chemically identical but mass-spectrometrically distinct.
For our method, we will utilize 2-(4-(benzyl-d5)piperazin-1-yl)-6-propylpyrimidin-4(3H)-one as the SIL-IS. The five deuterium atoms on the benzyl ring provide a +5 Da mass shift, preventing isotopic crosstalk while ensuring it behaves virtually identically to the analyte through extraction, chromatography, and ionization.[7]
Proposed LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). This stationary phase is suitable for retaining and separating moderately polar compounds.
-
Mobile Phase A: 0.1% Formic Acid in Water. The acidifier promotes protonation of the analyte for better ESI+ response and sharpens peak shape.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over several minutes to ensure separation from endogenous matrix components.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray Ionization, Positive Mode (ESI+).
-
Acquisition: Multiple Reaction Monitoring (MRM). This highly selective technique monitors a specific precursor ion to product ion transition for both the analyte and the IS, filtering out chemical noise.
-
Analyte MRM Transition (Hypothetical): m/z 327.2 → 121.1
-
IS MRM Transition (Hypothetical): m/z 332.2 → 126.1
-
-
The Pillars of Validation: Core Parameters and Protocols
Full validation is required when a new bioanalytical method is developed.[11] It involves a comprehensive evaluation of the method's performance characteristics. The following sections detail the experimental protocols and acceptance criteria for each key parameter.
Selectivity and Specificity
-
Objective: To demonstrate that the method can unequivocally measure the analyte without interference from endogenous matrix components, metabolites, or other substances expected to be in the sample.[12]
-
Experimental Protocol:
-
Analyze blank plasma samples from at least six different individual sources (lots).
-
Analyze a blank sample from each source spiked only with the IS.
-
Analyze a blank sample from each source spiked with the analyte at the Lower Limit of Quantification (LLOQ).
-
-
Acceptance Criteria:
-
In blank samples, the response at the retention time of the analyte should be ≤20% of the response of the LLOQ sample.
-
The response at the retention time of the IS should be ≤5% of its mean response in the calibration standards and QCs.
-
Sensitivity (Lower Limit of Quantification - LLOQ)
-
Objective: To define the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[13] The LLOQ should have a signal-to-noise ratio of at least 5:1.
-
Experimental Protocol:
-
Prepare a set of at least five samples by spiking blank plasma with the analyte at the proposed LLOQ concentration.
-
Analyze these samples alongside a full calibration curve.
-
-
Acceptance Criteria:
-
The mean calculated concentration must be within ±20% of the nominal value.
-
The coefficient of variation (%CV) of the replicate measurements must be ≤20%.
-
Calibration Curve and Linearity
-
Objective: To demonstrate the relationship between the analyte concentration and the instrument response over the intended analytical range. The response ratio (analyte peak area / IS peak area) is plotted against the nominal concentration.
-
Experimental Protocol:
-
Prepare a series of calibration standards by spiking blank plasma with known concentrations of the analyte. A typical curve consists of a blank sample (matrix with IS), a zero sample (matrix without analyte or IS), and 8-10 non-zero concentrations spanning the expected range.
-
Analyze the calibration curve in three separate analytical runs.
-
Apply a linear regression model, typically with a 1/x² weighting factor, to fit the data.
-
-
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥0.99.
-
At least 75% of the calibration standards must be within ±15% of their nominal concentration (±20% for the LLOQ).
-
| Parameter | Acceptance Criterion | Hypothetical Result | Status |
| Linearity (r²) | ≥ 0.99 | 0.998 | Pass |
| Standard Deviation | Back-calculated concentration within ±15% of nominal (±20% at LLOQ) | All standards passed | Pass |
Table 1: Summary of Calibration Curve Validation.
Accuracy and Precision
-
Objective: To assess the closeness of measured values to the true value (accuracy) and the degree of scatter between replicate measurements (precision). This is the most critical test of a method's reliability.[6]
-
Experimental Protocol:
-
Prepare Quality Control (QC) samples in blank plasma at four concentration levels:
-
LLOQ: At the lower limit of quantification.
-
Low QC: ~3x LLOQ.
-
Mid QC: In the middle of the calibration range.
-
High QC: ~80% of the Upper Limit of Quantification (ULOQ).
-
-
Analyze five replicates of each QC level in three separate analytical runs on at least two different days ("inter-day" or between-run validation). The first run can serve as the "intra-day" or within-run assessment.
-
-
Acceptance Criteria:
-
Accuracy: The mean concentration for each QC level must be within ±15% of the nominal value (±20% for LLOQ).
-
Precision: The %CV for each QC level must be ≤15% (≤20% for LLOQ).
-
| QC Level | Nominal Conc. (ng/mL) | Intra-Day Accuracy (% Bias) | Intra-Day Precision (%CV) | Inter-Day Accuracy (% Bias) | Inter-Day Precision (%CV) | Status |
| LLOQ | 1.0 | +8.5% | 11.2% | +10.1% | 13.5% | Pass |
| Low | 3.0 | +4.2% | 7.8% | +5.5% | 9.1% | Pass |
| Mid | 50.0 | -1.5% | 4.1% | -0.8% | 5.3% | Pass |
| High | 800.0 | -3.7% | 3.5% | -2.9% | 4.8% | Pass |
Table 2: Summary of Intra-Day and Inter-Day Accuracy & Precision.
Mastering the Matrix: A Deep Dive into Sample Preparation and Matrix Effects
The "matrix" refers to all components in a biological sample other than the analyte of interest.[14] In LC-MS/MS, these components can co-elute with the analyte and interfere with the ionization process, leading to signal suppression or enhancement.[14][15] This phenomenon, known as the matrix effect, is a significant source of error and must be thoroughly investigated and controlled.[16][17]
Comparing Sample Preparation Strategies
A clean sample is the best defense against matrix effects. The choice of sample preparation technique is a balance between cleanliness, recovery, speed, and cost.
-
Protein Precipitation (PPT):
-
Liquid-Liquid Extraction (LLE):
-
Mechanism: The analyte is partitioned from the aqueous plasma into an immiscible organic solvent based on polarity.[18]
-
Pros: Can provide a much cleaner extract than PPT. Allows for sample concentration.
-
Cons: More labor-intensive, requires solvent optimization, and can have variable recovery.
-
-
Solid-Phase Extraction (SPE):
-
Mechanism: The analyte is selectively adsorbed onto a solid sorbent, while interferences are washed away. The analyte is then eluted with a small volume of solvent.
-
Pros: Offers the highest degree of selectivity and purification, leading to minimal matrix effects.[20]
-
Cons: Most complex and expensive method to develop and run.
-
For this guide, we will proceed with Protein Precipitation due to its speed and simplicity, and we will rely on a robust SIL-IS and good chromatography to mitigate potential matrix effects.
Caption: Step-by-step workflow for the Protein Precipitation (PPT) sample preparation protocol.
Quantitative Assessment of Matrix Effect and Recovery
-
Objective: To quantitatively measure the impact of the matrix on the analyte's ionization (Matrix Factor) and the efficiency of the extraction process (Recovery).
-
Experimental Protocol: This requires preparing three sets of samples at Low and High QC concentrations, using at least six different lots of blank plasma.
-
Set 1 (Neat Solution): Analyte and IS spiked into the final reconstitution solvent. This represents 100% response without matrix or extraction loss.
-
Set 2 (Post-Extraction Spike): Blank plasma is extracted first, and then the analyte and IS are spiked into the final extract.
-
Set 3 (Pre-Extraction Spike): Standard QC samples where the analyte and IS are spiked into plasma before extraction.
-
-
Calculations:
-
Matrix Factor (MF) = (Peak Response in Set 2) / (Peak Response in Set 1)
-
Recovery (%RE) = (Peak Response in Set 3) / (Peak Response in Set 2) * 100
-
IS-Normalized Matrix Factor: Calculated by dividing the analyte MF by the IS MF.
-
-
Acceptance Criteria:
-
The %CV of the IS-normalized matrix factor across the different plasma lots should be ≤15%. This demonstrates that while matrix effects may be present, the SIL-IS effectively corrects for them.
-
Recovery does not need to be 100%, but it should be consistent and reproducible.
-
| QC Level | Mean Recovery (%) | Recovery %CV | Mean IS-Normalized Matrix Factor | Matrix Factor %CV | Status |
| Low | 88.1 | 6.5% | 1.04 | 8.9% | Pass |
| High | 91.5 | 4.8% | 0.98 | 6.2% | Pass |
Table 3: Summary of Recovery and Matrix Effect Assessment.
Caption: A high-level overview of the sequential workflow for bioanalytical method validation.
Ensuring Analyte Stability
-
Objective: To demonstrate that the analyte is stable in the biological matrix and throughout the sample handling and analysis process. Inaccurate results can be generated if the analyte degrades.
-
Experimental Protocol: Low and High QC samples are analyzed against a freshly prepared calibration curve after being subjected to various storage and handling conditions. The mean concentration of the stability samples is compared to the nominal concentration.
-
Acceptance Criteria: The mean concentration of the stability QCs must be within ±15% of the nominal concentration.
| Stability Test | Condition | Low QC (% Bias) | High QC (% Bias) | Status |
| Freeze-Thaw | 3 cycles, -80°C to RT | -5.4% | -3.1% | Pass |
| Short-Term (Bench-Top) | 8 hours at Room Temp | -2.8% | -1.9% | Pass |
| Long-Term | 30 days at -80°C | -6.1% | -4.5% | Pass |
| Autosampler | 24 hours at 10°C | -4.0% | -2.7% | Pass |
| Stock Solution Stability | 30 days at 4°C | N/A | N/A | Pass |
Table 4: Summary of Analyte Stability Assessment.
Conclusion
The validation of a bioanalytical method is a comprehensive and exacting process that serves as the foundation for generating reliable concentration data in drug development. Through the systematic evaluation of selectivity, sensitivity, linearity, accuracy, precision, recovery, matrix effects, and stability, we have demonstrated that this LC-MS/MS method for 2-(4-benzylpiperazin-1-yl)-6-propylpyrimidin-4(3H)-one is fit for its intended purpose. The successful comparison of the method's performance against the stringent acceptance criteria set by regulatory authorities like the FDA and EMA provides confidence that the data generated will be accurate, reproducible, and capable of supporting critical regulatory decisions. The use of a stable isotope-labeled internal standard and a thorough investigation of matrix effects are particularly crucial for ensuring the robustness and integrity of the assay.
References
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Gao, H., et al. (2021). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. PMC. Available at: [Link]
-
Bioanalysis Zone. (2016). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Available at: [Link]
-
Bioanalysis. (2014). Importance of matrix effects in LC-MS/MS bioanalysis. Available at: [Link]
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Xie, I.Y., et al. (2017). Assessment of matrix effect in quantitative LC-MS bioanalysis. PMC. Available at: [Link]
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European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. Available at: [Link]
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NorthEast BioLab. What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. Available at: [Link]
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European Medicines Agency. (2023). ICH M10 on bioanalytical method validation - Scientific guideline. Available at: [Link]
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Cerilliant. Selection of Internal Standards for LC-MS/MS Applications. Available at: [Link]
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gmp-compliance.org. (2011). EMA Guideline on bioanalytical Method Validation adopted. Available at: [Link]
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. Available at: [Link]
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European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Available at: [Link]
-
Ovid. (2014). Importance of matrix effects in LC–MS/MS... : Bioanalysis. Available at: [Link]
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Andersen, T., et al. (2013). LC-MS analysis of the plasma metabolome–a novel sample preparation strategy. Metabolomics. Available at: [Link]
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ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Available at: [Link]
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BioPharma Services Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Available at: [Link]
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BioPharma Services Inc. (2023). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. Available at: [Link]
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Spectroscopy Europe. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Available at: [Link]
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News-Medical.Net. (2025). Improving sample preparation for LC-MS/MS analysis. Available at: [Link]
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LCGC International. (2014). Quantifying Small Molecules by Mass Spectrometry. Available at: [Link]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. Available at: [Link]
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Patsnap Synapse. (2025). How to validate a bioanalytical LC-MS/MS method for PK studies?. Available at: [Link]
-
Agilex Biolabs. (2024). Designing LCMS Studies with the FDA in Mind from the Start. Available at: [Link]
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Jones, B.R., et al. (2014). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. The AAPS Journal. Available at: [Link]
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Structural activity relationship (SAR) comparison of 2-(4-benzylpiperazin-1-yl)-6-propylpyrimidin-4(3H)-one analogs
Inter-Laboratory Validation of 2-(4-Benzylpiperazin-1-yl)-6-propylpyrimidin-4(3H)-one Synthesis: A Comparative Guide
Substituted pyrimidin-4(3H)-ones, particularly those featuring a benzylpiperazine moiety at the C2 position, are privileged scaffolds in medicinal chemistry. They exhibit diverse pharmacological profiles, acting as potent adenosine receptor antagonists in neuropharmacology[1] and as kinase or tubulin polymerization inhibitors in oncology[2]. However, the reproducible synthesis of 2-(4-benzylpiperazin-1-yl)-6-propylpyrimidin-4(3H)-one across different laboratory environments remains a historical bottleneck. This is primarily due to the variable nucleophilic aromatic substitution (SNAr) kinetics inherent to the tautomeric nature of the pyrimidinone core[3].
As a Senior Application Scientist, I have designed this comparative guide to objectively evaluate the traditional batch synthesis against an optimized microwave-assisted protocol. By establishing a self-validating experimental framework grounded in inter-laboratory data, this guide ensures high-fidelity reproduction of this critical intermediate for drug development professionals.
Mechanistic Rationale & Causality of Reactivity
The synthesis relies on the SNAr coupling of 2-chloro-6-propylpyrimidin-4(3H)-one with 1-benzylpiperazine.
The Challenge of the Pyrimidinone Core: The pyrimidin-4(3H)-one core exists in a lactam-lactim tautomeric equilibrium. The lactam form dominates under standard conditions, donating electron density into the ring and significantly reducing the electrophilicity of the C2 carbon compared to a fully aromatic 2-chloropyrimidine[3]. Consequently, traditional batch heating requires extended reaction times and highly polar protic solvents to stabilize the Meisenheimer complex transition state.
The Microwave Advantage: Microwave irradiation provides rapid, volumetric heating that directly couples with the polar solvent and the highly polar transition state. This localized superheating overcomes the high activation energy barrier of the SNAr pathway, driving the reaction to completion in minutes while suppressing the thermal degradation of the benzylpiperazine moiety[1].
Comparative synthetic workflow for batch vs. microwave-assisted synthesis.
Inter-Laboratory Validation Data
To objectively assess these methodologies, a validation study was conducted across three distinct environments: Lab 1 (Academic Research Core), Lab 2 (Contract Research Organization), and Lab 3 (Pharma Process Development). The data below summarizes the performance of Method A (Batch) versus Method B (Microwave).
| Parameter | Method A (Batch Reflux) | Method B (Microwave) | Causality & Scientific Insight |
| Mean Yield (%) | 64.3 ± 5.2 | 91.8 ± 1.4 | MW heating overcomes the lactam tautomer's low electrophilicity. |
| Purity (LC-MS) | 88% | >98% | Short MW reaction time suppresses thermal degradation side-reactions. |
| Reaction Time | 12 hours | 15 minutes | Dielectric heating provides instantaneous energy transfer. |
| E-factor | 45 | 12 | MW method requires less solvent volume and eliminates multiple washes. |
| Inter-Lab RSD | 8.1% | 1.5% | Automated MW parameters eliminate human error in heating profiles. |
Experimental Methodologies: A Self-Validating Framework
Method A: Traditional Batch Synthesis (The Baseline)
Objective: Establish a baseline for SNAr coupling under standard reflux conditions. Ethanol is used as a standard polar protic solvent to stabilize the transition state, though its boiling point (78°C) limits the thermal energy available to overcome the activation barrier[3].
-
Initiation : In a 50 mL round-bottom flask, dissolve 2-chloro-6-propylpyrimidin-4(3H)-one (1.0 eq, 5.0 mmol) in 20 mL of anhydrous ethanol.
-
Base Addition : Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq, 10.0 mmol). Causality: DIPEA acts as a non-nucleophilic proton sponge to neutralize the HCl byproduct, ensuring the 1-benzylpiperazine remains in its active, unprotonated state.
-
Nucleophile Addition : Dropwise add 1-benzylpiperazine (1.2 eq, 6.0 mmol) at room temperature.
-
Thermal Activation : Attach a reflux condenser and heat the mixture to 85°C for 12 hours.
-
Validation Checkpoint 1 (In-Process) : At t=6h, perform TLC (DCM:MeOH 9:1). The presence of a significant starting material spot (Rf ~0.8) indicates the slow kinetics inherent to the pyrimidinone tautomeric deactivation.
-
Isolation : Cool to 4°C to induce precipitation. Filter and wash with cold ethanol.
Method B: Microwave-Assisted Synthesis (The Optimized Standard)
Objective: Maximize yield and purity by utilizing dielectric heating to rapidly overcome the SNAr activation energy[1]. n-Butanol is selected over ethanol due to its higher boiling point (117°C) and excellent microwave-absorbing properties (high loss tangent), allowing rapid superheating in a sealed vessel.
-
Preparation : In a 10 mL microwave-safe vial equipped with a magnetic stir bar, combine 2-chloro-6-propylpyrimidin-4(3H)-one (1.0 eq, 1.0 mmol), 1-benzylpiperazine (1.2 eq, 1.2 mmol), and DIPEA (2.0 eq, 2.0 mmol) in 4 mL of n-butanol.
-
Sealing & Purging : Seal the vial with a Teflon septum and purge with N2 for 2 minutes. Causality: Removing oxygen prevents oxidative degradation of the piperazine ring under high-temperature microwave conditions.
-
Microwave Irradiation : Irradiate the mixture at 150°C for 15 minutes (Dynamic mode, max power 200W, high stirring).
-
Validation Checkpoint 1 (In-Process Analytics) : Post-cooling, withdraw a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS. Validation Criteria: >95% conversion to the product mass (m/z [M+H]+ = 313.2) with no residual 2-chloro starting material.
-
Purification : Remove solvent under reduced pressure. Purify the crude residue via flash chromatography (Silica gel, gradient 0-10% MeOH in DCM).
-
Validation Checkpoint 2 (Final Release) : Confirm structure via 1H NMR (DMSO-d6). Key Signal: Look for the disappearance of the C2-Cl shift and the appearance of the distinct benzyl methylene singlet at ~3.5 ppm and piperazine multiplets at 2.4-3.4 ppm[3].
Biological Context & Application
Compounds containing the 2-(4-benzylpiperazin-1-yl)pyrimidin-4(3H)-one motif are frequently utilized as reference compounds in neuropharmacology, specifically targeting adenosine receptors[1], or as structural analogs in kinase and tubulin inhibition studies[2][4]. The robust, validated synthesis of this scaffold is critical for downstream structure-activity relationship (SAR) profiling and ensuring assay reproducibility.
Neuromodulatory signaling pathway targeted by benzylpiperazinyl pyrimidinones.
Sources
Navigating the Disposal of 2-(4-benzylpiperazin-1-yl)-6-propylpyrimidin-4(3H)-one: A Guide for Laboratory Professionals
In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily occurrences. With this innovation comes the critical responsibility of ensuring the safety of our researchers and the protection of our environment. This guide provides a comprehensive, step-by-step framework for the proper disposal of 2-(4-benzylpiperazin-1-yl)-6-propylpyrimidin-4(3H)-one, a heterocyclic compound with potential biological activity.
Hazard Profile: A Synthesis of Structural Analogs
The safe disposal of any chemical begins with a thorough understanding of its potential hazards. In the absence of specific data for 2-(4-benzylpiperazin-1-yl)-6-propylpyrimidin-4(3H)-one, we will infer its hazard profile from its constituent parts.
Benzylpiperazine Derivatives: 1-Benzylpiperazine is known to have stimulant and euphoric properties.[1] Piperazine and its derivatives are often corrosive and can cause severe skin and eye damage.[1][2][3][4][5] They may also be harmful if swallowed and can be toxic to aquatic life with long-lasting effects.[6] Some piperazine compounds are also classified as flammable solids.[2][3]
Pyrimidinone Derivatives: Pyrimidinone structures are common in biologically active molecules, including some antiviral agents.[7] Certain pyrimidine derivatives can be flammable as liquids and vapors.[8]
Based on this analysis, it is prudent to treat 2-(4-benzylpiperazin-1-yl)-6-propylpyrimidin-4(3H)-one as a hazardous substance with the potential for corrosivity, toxicity, and environmental harm.
Table 1: Inferred Hazard Profile and Recommended Personal Protective Equipment (PPE)
| Hazard Category (Inferred) | Potential Effects | Required Personal Protective Equipment (PPE) |
| Skin Corrosion/Irritation | May cause skin burns.[2][3][4] | Chemical-resistant gloves (e.g., nitrile), lab coat.[2][8] |
| Serious Eye Damage/Irritation | May cause serious eye damage.[2][3][4] | Chemical safety goggles and a face shield.[2][8] |
| Acute Toxicity (Oral) | Harmful if swallowed.[6] | Standard laboratory PPE. |
| Aquatic Hazard (Chronic) | Potentially toxic to aquatic life with long-lasting effects.[6] | Not applicable for personal protection, but crucial for environmental containment. |
| Flammability | Potentially a combustible solid.[2][3] | Flame-resistant lab coat.[8] Work should be conducted away from open flames or ignition sources.[3][4][9][10] |
The Disposal Workflow: A Step-by-Step Protocol
Adherence to a systematic disposal process is paramount to ensuring safety and regulatory compliance. The following steps provide a clear pathway for the responsible management of 2-(4-benzylpiperazin-1-yl)-6-propylpyrimidin-4(3H)-one waste.
Step 1: Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to establish a safe working environment.
-
Work in a Ventilated Area: All handling of this compound, including weighing and transferring to a waste container, should be performed in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Don Appropriate PPE: As outlined in Table 1, at a minimum, personnel must wear chemical-resistant gloves, a lab coat, and chemical safety goggles with a face shield.[2][8]
-
Ensure Access to Emergency Equipment: Eyewash stations and safety showers should be readily accessible and in good working order.[6]
Step 2: Waste Segregation and Containerization
Proper segregation of chemical waste is a cornerstone of laboratory safety and is mandated by regulatory bodies like the Environmental Protection Agency (EPA).[11]
-
Designated Hazardous Waste Container: All waste containing 2-(4-benzylpiperazin-1-yl)-6-propylpyrimidin-4(3H)-one, including the pure compound, contaminated consumables (e.g., weighing paper, pipette tips, gloves), and solutions, must be collected in a dedicated hazardous waste container.[8]
-
Container Compatibility: The waste container must be made of a material compatible with the chemical. High-density polyethylene (HDPE) is a suitable choice.[2][8] The container must be in good condition, free from leaks or damage, and have a secure, tight-fitting lid.[2][11]
-
Avoid Mixing Incompatible Waste: Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[6] Incompatible chemicals should be separated by physical barriers.[11]
Step 3: Labeling the Waste Container
Clear and accurate labeling is a regulatory requirement and essential for the safe handling and transport of hazardous waste.[12]
-
"Hazardous Waste" Designation: The container must be clearly labeled with the words "Hazardous Waste."[2][12]
-
Full Chemical Name: Write the full chemical name: "2-(4-benzylpiperazin-1-yl)-6-propylpyrimidin-4(3H)-one."[2]
-
List of Contents: If the waste is a solution, list all constituents, including solvents.
-
Hazard Pictograms: Include the appropriate GHS hazard pictograms based on the inferred hazards (e.g., Corrosion, Health Hazard, Environment).[2]
Step 4: Storage of Hazardous Waste
The temporary storage of hazardous waste within the laboratory is subject to strict regulations.
-
Satellite Accumulation Area (SAA): The waste container should be stored in a designated SAA, which is at or near the point of generation and under the control of laboratory personnel.[11][12]
-
Secondary Containment: The container should be placed in a secondary containment bin or tray to contain any potential leaks or spills.[2][13]
-
Storage Conditions: Store the waste in a cool, dry, and well-ventilated area away from incompatible materials, such as strong oxidizing agents.[2][4][14]
Step 5: Final Disposal
The ultimate disposal of 2-(4-benzylpiperazin-1-yl)-6-propylpyrimidin-4(3H)-one must be handled by professionals to ensure environmental protection and regulatory compliance.
-
Engage a Licensed Waste Disposal Company: The primary and universally recommended method of disposal is through a licensed and approved hazardous waste disposal company.[2][6]
-
Provide Documentation: Furnish the disposal company with all available information about the waste, including the inferred hazard profile and a copy of any relevant safety information.[6]
-
Recommended Disposal Method: High-temperature incineration at a licensed facility is the preferred method for the destruction of organic chemical waste.[2][14]
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its containers be disposed of down the drain or in the regular trash.[2][11]
Spill and Decontamination Procedures
Accidents can happen, and a clear plan for managing spills is essential.
-
Small Spills:
-
Ensure proper PPE is worn.[2]
-
If the spill occurs in a fume hood, keep the sash at a safe working height.
-
Contain the spill with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[2][8]
-
Carefully collect the contaminated absorbent material using non-sparking tools and place it into the designated hazardous waste container.[2][8]
-
Decontaminate the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by a thorough cleaning with soap and water.
-
-
Empty Container Disposal:
-
Empty containers that held 2-(4-benzylpiperazin-1-yl)-6-propylpyrimidin-4(3H)-one should be treated as hazardous waste and disposed of in the same manner as the unused product unless they have been triple-rinsed.[6][15]
-
To decontaminate a container, triple rinse with a suitable solvent. The rinsate must be collected as hazardous waste.[15] After triple rinsing and air drying in a fume hood, the defaced container may be disposed of as regular laboratory glass or plastic waste, in accordance with institutional policies.[15]
-
Visualizing the Disposal Workflow
To further clarify the procedural steps, the following diagrams illustrate the decision-making process for waste segregation and the overall disposal workflow.
Caption: Disposal Workflow Diagram
Caption: Waste Segregation Diagram
By implementing these procedures, researchers and laboratory managers can ensure the safe and compliant disposal of 2-(4-benzylpiperazin-1-yl)-6-propylpyrimidin-4(3H)-one, fostering a culture of safety and environmental stewardship within the scientific community.
References
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- BenchChem. (2025). Safe Disposal of 4-(6-Hydrazinylpyrimidin-4-yl)
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- U.S. Food and Drug Administration. (2024, October 31). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. FDA.
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- World Health Organization. (1999, December 20). Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies. WHO.
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
